Product packaging for p-NH2-Bn-oxo-DO3A(Cat. No.:)

p-NH2-Bn-oxo-DO3A

Cat. No.: B15136536
M. Wt: 452.5 g/mol
InChI Key: ZYGZPYXXYYEJPI-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

p-NH2-Bn-oxo-DO3A (CAS 2125661-90-5) is a high-purity, macrocyclic bifunctional chelator (BFC) of significant interest in advanced chemical and pharmaceutical research. Its core structure features a 1-oxa-4,7,10-tetraazacyclododecane macrocycle with three acetic acid side arms, providing multiple coordination sites for metal ions . The para-aminobenzyl (p-NH2-Bn) group serves as a linker, enabling covalent conjugation to various biological targeting vectors, such as peptides, antibodies, or other small molecules . This combination makes it an essential tool for developing targeted diagnostic and therapeutic agents. The primary research value of this compound lies in its ability to form highly stable complexes with a range of diagnostically and therapeutically relevant metal ions, including gadolinium (Gd³⁺) for magnetic resonance imaging (MRI) and gallium (Ga³⁺) or lutetium (Lu³⁺) for nuclear medicine . The macrocyclic framework confers exceptional kinetic and thermodynamic stability to these metal complexes, which is critical for minimizing the release of free metal ions in vivo and ensuring the safety and efficacy of the resulting bioconjugates . As a key reagent in theranostics, it allows for the precise construction of radiopharmaceuticals for both cancer imaging and targeted radionuclide therapy, facilitating a personalized medicine approach . Researchers utilize this compound extensively in the development of novel MRI contrast agents to enhance imaging clarity and resolution, and in the labeling of peptides for Positron Emission Tomography (PET) . Its mechanism of action involves the pre-conjugation of the chelator to a targeting molecule, followed by a straightforward radiolabeling step with the desired metallic radionuclide. The final bioconjugate, once administered, selectively delivers the radioisotope to specific disease sites, such as tumors overexpressing somatostatin receptors, enabling precise localization and treatment . This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32N4O7 B15136536 p-NH2-Bn-oxo-DO3A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H32N4O7

Molecular Weight

452.5 g/mol

IUPAC Name

2-[(9S)-9-[(4-aminophenyl)methyl]-7,10-bis(carboxymethyl)-1-oxa-4,7,10-triazacyclododec-4-yl]acetic acid

InChI

InChI=1S/C21H32N4O7/c22-17-3-1-16(2-4-17)11-18-12-24(14-20(28)29)6-5-23(13-19(26)27)7-9-32-10-8-25(18)15-21(30)31/h1-4,18H,5-15,22H2,(H,26,27)(H,28,29)(H,30,31)/t18-/m0/s1

InChI Key

ZYGZPYXXYYEJPI-SFHVURJKSA-N

Isomeric SMILES

C1CN(C[C@@H](N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O

Canonical SMILES

C1CN(CC(N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Synthesis and Characterization of p-NH2-Bn-oxo-DO3A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-NH2-Bn-oxo-DO3A, chemically known as 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-aminobenzyl)-4,7,10-triacetic acid, is a bifunctional chelating agent (BFC) that plays a crucial role in the development of targeted radiopharmaceuticals. As a derivative of the well-established DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) macrocycle, it is designed to securely encapsulate a variety of radiometals. The incorporation of a p-aminobenzyl group provides a versatile functional handle for covalent conjugation to biomolecules such as peptides, antibodies, and nanoparticles. This allows for the precise delivery of diagnostic or therapeutic radionuclides to specific biological targets, a cornerstone of modern nuclear medicine and theranostics.

This document provides a comprehensive technical overview of the synthesis and characterization of this compound, offering detailed methodologies and data presentation to support its application in research and drug development.

Chemical Properties and Data Presentation

A summary of the key chemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Chemical Name 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-aminobenzyl)-4,7,10-triacetic acid[1]
Synonyms p-aminobenzyl-oxo-DO3A[2]
CAS Number 2125661-90-5[1][2]
Chemical Formula C₂₁H₃₂N₄O₇·2HCl·2H₂O[1]
Molecular Weight 561.5 g/mol (as dihydrochloride dihydrate)[1]
Molecular Weight (Free Base) 452.5 g/mol [2]
Appearance White to off-white solid
Purity (HPLC) ≥ 95%[1]
Solubility Soluble in water and polar organic solvents[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process. A common and effective strategy involves the initial synthesis of the p-nitrobenzyl analogue (p-NO2-Bn-oxo-DO3A), followed by the selective reduction of the nitro group to the desired amine. This approach is favored as it avoids the premature reaction of the more reactive amine functionality during the alkylation of the macrocyclic precursor.

A representative workflow for the synthesis is depicted in the diagram below.

Synthesis_Workflow DO3A_tris_tBu DO3A-tris(t-Bu ester) Alkylation Alkylation DO3A_tris_tBu->Alkylation p_NO2_Bn_Br p-Nitrobenzyl bromide p_NO2_Bn_Br->Alkylation p_NO2_Bn_oxo_DO3A_tris_tBu p-NO2-Bn-oxo-DO3A-tris(t-Bu ester) Alkylation->p_NO2_Bn_oxo_DO3A_tris_tBu Deprotection Acidic Deprotection p_NO2_Bn_oxo_DO3A_tris_tBu->Deprotection p_NO2_Bn_oxo_DO3A p-NO2-Bn-oxo-DO3A Deprotection->p_NO2_Bn_oxo_DO3A Reduction Reduction p_NO2_Bn_oxo_DO3A->Reduction p_NH2_Bn_oxo_DO3A This compound Reduction->p_NH2_Bn_oxo_DO3A Purification Purification (HPLC) p_NH2_Bn_oxo_DO3A->Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are representative experimental protocols based on established methodologies for the synthesis of similar DO3A derivatives.

Protocol 1: Synthesis of p-NO2-Bn-oxo-DO3A-tris(tert-butyl ester)

  • Reaction Setup: In a round-bottom flask, dissolve DO3A-tris(tert-butyl ester) (1 equivalent) in anhydrous acetonitrile.

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (3 equivalents), to the solution.

  • Alkylation: To the stirred suspension, add a solution of p-nitrobenzyl bromide (1.1 equivalents) in anhydrous acetonitrile dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the base. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired p-NO2-Bn-oxo-DO3A-tris(tert-butyl ester).

Protocol 2: Deprotection of tert-Butyl Esters

  • Acidic Cleavage: Dissolve the purified p-NO2-Bn-oxo-DO3A-tris(tert-butyl ester) in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 50% v/v).

  • Reaction: Stir the solution at room temperature for 4-6 hours.

  • Solvent Removal: Remove the TFA and dichloromethane under reduced pressure.

  • Trituration: Triturate the residue with cold diethyl ether to precipitate the product.

  • Isolation: Collect the solid by filtration and dry under vacuum to obtain p-NO2-Bn-oxo-DO3A.

Protocol 3: Reduction of the Nitro Group

  • Catalyst Setup: In a hydrogenation flask, suspend p-NO2-Bn-oxo-DO3A in methanol or a similar protic solvent.

  • Hydrogenation: Add a catalytic amount of palladium on carbon (10% w/w).

  • Reaction: Place the flask under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Filtration and Evaporation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Evaporate the solvent from the filtrate under reduced pressure.

  • Final Purification: Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a TFA salt. Conversion to the hydrochloride salt can be achieved by treatment with HCl.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the proton environment in the molecule. Expected signals would include those from the macrocyclic ring protons, the acetate arm protons, and the aromatic protons of the p-aminobenzyl group.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. Characteristic signals for the carbonyl carbons of the acetate groups, the carbons of the macrocycle, and the aromatic carbons are expected.

Due to the lack of publicly available spectra for this compound, representative data for similar structures would be consulted for comparison.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement. The expected m/z value for the protonated molecule [M+H]⁺ would be calculated based on the chemical formula.

High-Performance Liquid Chromatography (HPLC)
  • Analytical HPLC: Employed to determine the purity of the final compound. A reverse-phase column with a gradient elution of acetonitrile in water (often with 0.1% TFA) is typically used. Purity is assessed by the integration of the peak area at a specific wavelength (e.g., 254 nm or 280 nm).

Applications in Drug Development

The primary application of this compound is as a bifunctional chelator for the development of targeted radiopharmaceuticals. The workflow for its use in this context is outlined below.

Application_Workflow p_NH2_Bn_oxo_DO3A This compound Activation Amine Activation p_NH2_Bn_oxo_DO3A->Activation Biomolecule Targeting Biomolecule (e.g., Peptide, Antibody) Conjugation Conjugation Biomolecule->Conjugation Activation->Conjugation Chelator_Biomolecule Chelator-Biomolecule Conjugate Conjugation->Chelator_Biomolecule Radiolabeling Radiolabeling (e.g., with ⁶⁸Ga, ¹⁷⁷Lu) Chelator_Biomolecule->Radiolabeling Radiopharmaceutical Radiopharmaceutical Radiolabeling->Radiopharmaceutical QC Quality Control Radiopharmaceutical->QC In_Vivo_Application In Vivo Application (PET/SPECT Imaging or Therapy) QC->In_Vivo_Application

References

An In-Depth Technical Guide to the Coordination Chemistry of p-NH2-Bn-oxo-DO3A with Radiometals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of the bifunctional chelator p-NH2-Bn-oxo-DO3A, a key component in the development of targeted radiopharmaceuticals. This document details its interactions with various radiometals, outlines relevant experimental protocols, and presents available quantitative data to assist researchers and drug development professionals in this specialized field.

Introduction to this compound

p-Aminobenzyl-oxo-DO3A (this compound) is a macrocyclic chelating agent derived from 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A). The "oxo" modification refers to the replacement of a nitrogen atom in the macrocyclic ring with an oxygen atom, and the p-aminobenzyl group provides a reactive handle for conjugation to biomolecules such as peptides and antibodies. This bifunctional nature allows for the stable chelation of a radiometal on one end and covalent attachment to a targeting vector on the other, forming the basis of a targeted radiopharmaceutical. These agents are designed to deliver a radioactive payload specifically to diseased tissues, such as tumors, for diagnostic imaging or therapeutic purposes.

The chemical structure of this compound is: 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-aminobenzyl)-4,7,10-triacetic acid. It is a derivative of DOTA, a widely used chelator in nuclear medicine.

Coordination Chemistry with Radiometals

The coordination of a radiometal by a chelator is a critical aspect of radiopharmaceutical design, directly impacting the stability and in vivo performance of the agent. The oxo-DO3A backbone, with its combination of amine and carboxylate donor groups, forms a cage-like structure to encapsulate the radiometal ion.

Coordination with Copper-64 (⁶⁴Cu)

Copper-64 is a positron-emitting radionuclide with a half-life of 12.7 hours, making it suitable for positron emission tomography (PET) imaging. The coordination of ⁶⁴Cu by this compound has been investigated, demonstrating favorable properties compared to traditional DOTA chelators.

Quantitative Data:

ParameterValueReference
Radiochemical Yield (RCY) with ⁶⁴Cu >95%[1]
Radiochemical Purity (RCP) of ⁶⁴Cu-Oxo-DO3A-rituximab 99.5% ± 0.5%[2]
In Vitro Serum Stability of ⁶⁴Cu-Oxo-DO3A-rituximab (48h) >94% intact (<6% dissociation)[2]
In Vitro Serum Stability of ⁶⁴Cu-Oxo-DO3A-trastuzumab (24h) >95% intact[2]

Studies have shown that the oxo-DO3A derivative provides a more stable complex with ⁶⁴Cu compared to DOTA, which can be prone to in vivo dissociation. The higher stability of the ⁶⁴Cu-oxo-DO3A complex is advantageous for reducing off-target radiation dose and improving image quality.

Coordination with Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac)

However, based on the known coordination chemistry of DOTA derivatives with these trivalent metals, it is anticipated that this compound would form stable complexes. The coordination environment provided by the three acetate arms and the macrocyclic amines is well-suited for these larger metal ions. Further research is required to quantify the specific coordination parameters and to determine if the "oxo" modification offers any advantages in stability or labeling kinetics for these therapeutic radiometals.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of similar bifunctional chelators. The general approach involves the multi-step synthesis of the oxo-DO3A macrocycle followed by the attachment of the p-aminobenzyl group.

Conceptual Synthesis Workflow:

G A Starting Materials (e.g., protected amino acids, cyclen precursors) B Synthesis of Protected oxo-DO3A Macrocycle A->B Multi-step synthesis C Introduction of p-Nitrobenzyl Group B->C Alkylation D Deprotection of Carboxylic Acids C->D Acid hydrolysis E Reduction of Nitro Group to Amine D->E Catalytic hydrogenation F Purification and Characterization E->F HPLC

Caption: Conceptual workflow for the synthesis of this compound.

Radiolabeling with ⁶⁴Cu

The following is a general protocol for the radiolabeling of a this compound conjugated antibody with ⁶⁴Cu, based on published methods for similar chelators.[1][2]

Radiolabeling Workflow:

G A Prepare Antibody Conjugate (this compound-Ab) C Incubate Conjugate and ⁶⁴CuCl₂ (Room Temperature, 30 min) A->C B Prepare ⁶⁴CuCl₂ Solution in Buffer (e.g., 0.1 M NH₄OAc, pH 5.5) B->C D Quench Reaction (e.g., with EDTA) C->D E Purification (e.g., Size-Exclusion Chromatography) D->E F Quality Control (ITLC, HPLC) E->F

Caption: General workflow for radiolabeling an antibody-chelator conjugate with ⁶⁴Cu.

Detailed Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the this compound conjugated antibody in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5).

    • Obtain a calibrated solution of ⁶⁴CuCl₂ in 0.1 M HCl.

    • Prepare a quenching solution of 50 mM EDTA.

  • Radiolabeling Reaction:

    • In a sterile, low-binding microcentrifuge tube, add the desired amount of the antibody conjugate.

    • Add the ⁶⁴CuCl₂ solution to the antibody conjugate. The final pH of the reaction mixture should be approximately 5.5.

    • Incubate the reaction mixture at room temperature for 30 minutes.

  • Quenching and Purification:

    • Add a small volume of the EDTA solution to chelate any unreacted ⁶⁴Cu.

    • Purify the radiolabeled antibody using a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with sterile saline.

  • Quality Control:

    • Determine the radiochemical purity of the final product using instant thin-layer chromatography (ITLC) and/or high-performance liquid chromatography (HPLC).

Conjugation to Peptides and Antibodies

The p-aminobenzyl group of the chelator can be converted to an isothiocyanate group for efficient conjugation to the lysine residues of peptides and antibodies.

Conjugation Workflow:

G A Convert p-NH₂-Bn-oxo-DO3A to p-SCN-Bn-oxo-DO3A (using thiophosgene) B Dissolve p-SCN-Bn-oxo-DO3A in an organic solvent (e.g., DMF) A->B D Mix Chelator and Biomolecule (Incubate at room temperature) B->D C Prepare Peptide/Antibody in Bicarbonate Buffer (pH ~8.5) C->D E Purification of Conjugate (Dialysis or SEC) D->E F Characterization (Mass Spectrometry, HPLC) E->F

Caption: Workflow for conjugating this compound to a biomolecule.

Signaling Pathways

This compound is a synthetic chelator and, as such, does not have a direct role in biological signaling pathways. Its function is to stably carry a radiometal to a biological target. The overall biological effect of the resulting radiopharmaceutical is determined by the targeting biomolecule it is conjugated to and the properties of the chosen radiometal. For example, if conjugated to an antibody that targets a specific cancer antigen, the radiopharmaceutical will localize to tumor cells expressing that antigen. The emitted radiation from the chelated radiometal will then induce DNA damage and cell death in the targeted cells and their immediate vicinity.

Conclusion

This compound is a promising bifunctional chelator for the development of targeted radiopharmaceuticals. Its coordination chemistry with ⁶⁴Cu demonstrates advantages in stability over traditional DOTA chelators, which is crucial for in vivo applications. While specific quantitative data for its complexes with therapeutic radiometals like ¹⁷⁷Lu and ²²⁵Ac are yet to be fully elucidated, the underlying oxo-DO3A scaffold suggests the potential for stable chelation. The experimental protocols outlined in this guide provide a foundation for researchers to work with this chelator in the development of novel diagnostic and therapeutic agents for a variety of diseases. Further research into the coordination properties of this compound with a broader range of radiometals will be essential for realizing its full potential in nuclear medicine.

References

The Theoretical Framework and Practical Application of p-NH2-Bn-oxo-DO3A in Bioconjugation for Targeted Radionuclide Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted radionuclide therapy is continually evolving, with the development of novel bifunctional chelators playing a pivotal role in the efficacy and safety of next-generation radiopharmaceuticals. Among these, p-NH2-Bn-oxo-DO3A has emerged as a significant contender, offering a unique combination of a robust macrocyclic core for radionuclide sequestration and a versatile primary amine for covalent attachment to targeting biomolecules. This technical guide provides a comprehensive overview of the theoretical underpinnings of this compound in bioconjugation, detailed experimental protocols for its application, and a summary of relevant quantitative data. Particular emphasis is placed on the structural nuances of the oxo-DO3A backbone and its implications for complex stability and kinetic inertness. Furthermore, a practical application is illustrated through the conceptual bioconjugation of this compound to the HER2-targeting antibody, trastuzumab, for the targeted therapy of HER2-positive cancers.

Introduction: The Role of Bifunctional Chelators in Radiopharmaceuticals

Targeted radionuclide therapy (TRT) represents a powerful strategy in oncology, aiming to deliver cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues[1]. This is achieved by conjugating a radionuclide to a targeting moiety, such as a monoclonal antibody or a peptide, that specifically recognizes and binds to tumor-associated antigens or receptors[1]. The lynchpin of this approach is the bifunctional chelator (BFC), a molecule that serves a dual purpose: it forms a highly stable coordination complex with a therapeutic radionuclide and provides a reactive functional group for covalent linkage to the targeting biomolecule[2].

The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle is a cornerstone in the design of BFCs, renowned for its ability to form thermodynamically stable and kinetically inert complexes with a variety of trivalent metal ions, including the therapeutically relevant Lutetium-177 (¹⁷⁷Lu) and the diagnostic Gallium-68 (⁶⁸Ga)[3][4]. This compound is a derivative of DOTA that incorporates two key modifications: a p-aminobenzyl group for bioconjugation and an amide ("oxo") group on one of the acetate arms of the macrocycle. This guide will delve into the theoretical and practical aspects of this promising BFC.

Theoretical Basis of this compound

The DO3A-amide Core: Impact on Chelation and Stability

The substitution of one of the carboxylate arms of DOTA with an amide-containing arm, as in oxo-DO3A derivatives, has a profound impact on the coordination chemistry of the chelator. While DOTA typically forms highly stable complexes, the introduction of an amide group can influence several key parameters:

  • Thermodynamic Stability: The replacement of a carboxylate donor with a less basic amide oxygen can lead to a decrease in the overall thermodynamic stability of the resulting metal complex compared to DOTA[5]. However, the stability often remains sufficiently high for in vivo applications.

  • Kinetic Inertness: Perhaps more critically for in vivo applications, the kinetic inertness of the complex—its resistance to dissociation—is significantly affected. DOTA-tetraamide complexes have been shown to exhibit extremely high kinetic inertness, in some cases even greater than DOTA itself[5]. This is attributed to the reduced basicity of the amide oxygen, which disfavors proton-assisted dissociation pathways[6]. The rigidity of the macrocyclic framework also contributes significantly to this high kinetic inertness[7].

  • Water Exchange Rate: For applications in Magnetic Resonance Imaging (MRI) with paramagnetic lanthanides, the rate of water exchange between the inner coordination sphere of the metal ion and the bulk solvent is a crucial parameter. The presence of amide groups has been shown to slow this water exchange rate[8].

The "oxo" or amide modification in this compound is therefore a deliberate design choice to enhance the kinetic inertness of the radiometal complex, a critical factor in preventing the release of free radionuclide in vivo, which could lead to off-target toxicity.

The p-Aminobenzyl Functional Group: A Gateway for Bioconjugation

The p-aminobenzyl group provides a primary amine (-NH₂) that serves as a versatile handle for bioconjugation. This functional group allows for the covalent attachment of the chelator to various functional groups on biomolecules, most commonly carboxyl groups, through the formation of a stable amide bond.

The general workflow for the bioconjugation of this compound to a biomolecule containing accessible carboxyl groups is depicted in the following diagram:

Bioconjugation_Workflow Biomolecule Biomolecule (e.g., Antibody with -COOH) Activation Carboxyl Activation (EDC/NHS) Biomolecule->Activation Conjugation Amide Bond Formation Activation->Conjugation Chelator This compound Chelator->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Bioconjugate Bioconjugate (Antibody-Chelator) Purification->Bioconjugate Radiolabeling Radiolabeling (e.g., with 177LuCl3) Bioconjugate->Radiolabeling Final_Product Radiolabeled Bioconjugate Radiolabeling->Final_Product HER2_Targeting cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Radioconjugate 177Lu-oxo-DO3A-Bn-Trastuzumab HER2 HER2 Receptor Radioconjugate->HER2 Binding DNA_damage DNA Damage (from 177Lu) Radioconjugate->DNA_damage β- emission HER2_dimer HER2 Dimerization HER2->HER2_dimer Trastuzumab inhibits dimerization PI3K PI3K HER2_dimer->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition of survival signals promotes apoptosis DNA_damage->Apoptosis

References

The Core Mechanism of p-NH2-Bn-oxo-DO3A: A Technical Guide for Bifunctional Chelation in Targeted Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action, synthesis, and application of p-NH2-Bn-oxo-DO3A, a bifunctional chelator designed for the development of targeted radiopharmaceuticals. By providing a stable coordination site for radiometals and a reactive functional group for conjugation to targeting biomolecules, this chelator serves as a critical linker in the creation of agents for molecular imaging and therapy.

Introduction to Bifunctional Chelators in Radiopharmaceuticals

Radiopharmaceuticals are composed of a targeting biomolecule, a radionuclide, and a bifunctional chelator that links the two. The targeting moiety, such as a peptide or antibody, provides specificity for a particular biological target, like a tumor-associated receptor. The radionuclide emits radiation that can be used for diagnostic imaging (e.g., PET or SPECT) or for therapeutic purposes. The bifunctional chelator is a crucial component that must form a highly stable complex with the radiometal to prevent its release in vivo, which could lead to off-target toxicity and poor imaging contrast. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used chelator known for its ability to form stable complexes with a variety of radiometals.

Mechanism of Action of this compound

The this compound chelator is a derivative of the DOTA macrocycle. Its mechanism of action is twofold:

  • Stable Chelation of Radiometals: The core DO3A (1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane) structure provides a high-affinity binding pocket for various trivalent radiometals, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y). The "oxo" modification on the cyclen ring can influence the rigidity and coordination properties of the chelator. The coordination of the metal ion by the nitrogen and oxygen atoms of the DOTA cage forms a thermodynamically stable and kinetically inert complex, which is essential for in vivo applications.

  • Covalent Conjugation to Biomolecules: The p-aminobenzyl group provides a reactive primary amine (-NH2) that can be used to covalently attach the chelator to a targeting biomolecule. This is typically achieved through the formation of a stable amide bond with a carboxylic acid group on the biomolecule or through conversion of the amine to a more reactive isothiocyanate group (-NCS) for reaction with amines on the targeting vector. This bifunctional nature allows for the pre-synthesis of the chelator and its subsequent conjugation to the desired targeting agent.

The overall mechanism involves the targeted delivery of the radiometal to a specific site in the body, where the emitted radiation can be used for imaging or therapy.

cluster_0 Chelator-Biomolecule Conjugate cluster_1 Radiolabeling and Targeted Delivery p_NH2_Bn_oxo_DO3A This compound (Bifunctional Chelator) Conjugation Conjugation Reaction (e.g., Amide Bond Formation) p_NH2_Bn_oxo_DO3A->Conjugation Targeting_Biomolecule Targeting Biomolecule (e.g., Antibody, Peptide) Targeting_Biomolecule->Conjugation Conjugate Chelator-Biomolecule Conjugate Conjugation->Conjugate Radiolabeling Radiolabeling Conjugate->Radiolabeling Radiometal Radiometal (e.g., 68Ga, 177Lu) Radiometal->Radiolabeling Radiopharmaceutical Targeted Radiopharmaceutical Radiolabeling->Radiopharmaceutical Binding Receptor Binding Radiopharmaceutical->Binding Target_Cell Target Cell (e.g., Tumor Cell) Target_Cell->Binding Effect Diagnostic Imaging or Therapeutic Effect Binding->Effect

Logical workflow of this compound in radiopharmaceutical development.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from a protected DOTA derivative. A common route involves the alkylation of a protected cyclen with a p-nitrobenzyl group, followed by the attachment of the acetate arms and subsequent deprotection and reduction of the nitro group to an amine.

Start Protected Cyclen Step1 Alkylation with p-nitrobenzyl halide Start->Step1 Intermediate1 N-(p-nitrobenzyl)cyclen Step1->Intermediate1 Step2 Alkylation with protected bromoacetate Intermediate1->Step2 Intermediate2 Protected p-NO2-Bn-oxo-DO3A Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Intermediate3 p-NO2-Bn-oxo-DO3A Step3->Intermediate3 Step4 Reduction of Nitro Group Intermediate3->Step4 Final_Product This compound Step4->Final_Product

Synthetic pathway for this compound.

Experimental Protocols

Conjugation of this compound to a Peptide

This protocol describes a typical method for conjugating the chelator to a peptide containing a carboxylic acid group.

  • Activation of the Peptide: Dissolve the peptide in a suitable solvent (e.g., anhydrous DMF). Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine). Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.

  • Conjugation: Add a solution of this compound in anhydrous DMF to the activated peptide solution.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours or overnight.

  • Purification: Purify the resulting DOTA-peptide conjugate by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and analytical RP-HPLC.

Radiolabeling with Gallium-68 (⁶⁸Ga)
  • Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Buffering: Add the DOTA-peptide conjugate to a reaction vial containing a suitable buffer, such as sodium acetate, to adjust the pH to 3.5-4.5.

  • Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the vial containing the conjugate and buffer. Heat the reaction mixture at 95°C for 5-10 minutes.

  • Quality Control: Determine the radiochemical purity of the [⁶⁸Ga]Ga-DOTA-peptide by instant thin-layer chromatography (ITLC) or RP-HPLC.

Radiolabeling with Lutetium-177 (¹⁷⁷Lu)
  • Reaction Setup: In a reaction vial, combine the DOTA-peptide conjugate, ¹⁷⁷LuCl₃, and a suitable buffer (e.g., ammonium acetate or sodium ascorbate) to maintain a pH of 4.0-5.0.

  • Radiolabeling Reaction: Heat the reaction mixture at 95-100°C for 15-30 minutes.

  • Quenching: After cooling, add a solution of DTPA (diethylenetriaminepentaacetic acid) to chelate any unreacted ¹⁷⁷Lu.

  • Purification (if necessary): Purify the radiolabeled conjugate using a C18 Sep-Pak cartridge.

  • Quality Control: Analyze the radiochemical purity by ITLC or RP-HPLC.

Quantitative Data

The following tables provide representative data for DOTA-derivatives, which are expected to be similar for this compound conjugates.

Table 1: Radiolabeling Efficiency of DOTA-Conjugates

RadiometalPrecursor AmountReaction ConditionsRadiochemical Yield
⁶⁸Ga10-20 nmol95°C, 5-10 min, pH 3.5-4.5>95%
¹⁷⁷Lu10-20 nmol95-100°C, 15-30 min, pH 4.0-5.0>98%
⁹⁰Y10-20 nmol80-90°C, 15-20 min, pH 4.0-5.0>98%
⁶⁴Cu10-20 nmol37-42°C, 10-15 min, pH 5.5-6.5>95%

Table 2: In Vitro Stability of Radiolabeled DOTA-Conjugates

RadiometalMediumIncubation TimeStability (% Intact)
⁶⁸GaHuman Serum2 hours>98%
¹⁷⁷LuHuman Serum24 hours>95%
¹⁷⁷LuPBS7 days>90%
⁹⁰YHuman Serum24 hours>95%

Table 3: Representative Biodistribution Data of a ¹⁷⁷Lu-DOTA-Peptide Conjugate in Tumor-Bearing Mice (%ID/g at 24h post-injection)

Organ% Injected Dose per Gram (%ID/g)
Blood0.5 ± 0.1
Tumor15.2 ± 3.5
Liver1.2 ± 0.3
Kidneys5.8 ± 1.2
Spleen0.3 ± 0.1
Muscle0.4 ± 0.1
Bone0.6 ± 0.2

Note: Data presented in the tables are representative values from literature for similar DOTA-conjugates and may vary depending on the specific targeting biomolecule and experimental conditions.

Visualization of Key Processes

cluster_0 Radiolabeling and Quality Control Workflow Start DOTA-Biomolecule Conjugate Step1 Add Buffer and Radiometal Start->Step1 Step2 Incubate at Optimal Temperature Step1->Step2 Step3 Cool and Quench (if necessary) Step2->Step3 Step4 Quality Control (ITLC/HPLC) Step3->Step4 Pass Radiochemical Purity >95% Step4->Pass Pass Fail Radiochemical Purity <95% Step4->Fail Fail End Sterile Filtration for In Vivo Use Pass->End Purify Purification (e.g., C18 cartridge) Fail->Purify Purify->Step4

Experimental workflow for radiolabeling and quality control.

Conclusion

The bifunctional chelator this compound represents a versatile platform for the development of targeted radiopharmaceuticals. Its robust coordination chemistry with a range of medically relevant radionuclides, combined with a functional group suitable for bioconjugation, enables the creation of highly specific and stable agents for cancer diagnosis and therapy. The methodologies and data presented in this guide provide a foundational understanding for researchers and developers working to advance the field of nuclear medicine.

Navigating the Physicochemical Landscape of p-NH2-Bn-oxo-DO3A: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The macrocyclic chelator, p-NH2-Bn-oxo-DO3A (1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-aminobenzyl)-4,7,10-triacetic acid), represents a critical component in the development of targeted radiopharmaceuticals and other metal-based diagnostic and therapeutic agents. Its bifunctional nature, featuring a DO3A core for metal complexation and a p-aminobenzyl group for conjugation to biomolecules, makes it a versatile platform for a wide range of applications. However, the successful formulation and application of this compound and its conjugates are fundamentally dependent on a thorough understanding of its solubility and stability characteristics.

This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound in various solvents and conditions. In the absence of extensive published data for this specific derivative, this guide draws upon established principles for related DOTA and DO3A analogs and outlines detailed experimental protocols for researchers to generate specific data for their unique applications.

Core Concepts: Solubility and Stability of Macrocyclic Chelators

The solubility of a chelating agent like this compound dictates its ability to be formulated in a suitable solvent for conjugation reactions and in vivo administration. The presence of both polar (amine, carboxylic acids) and non-polar (benzyl group) moieties suggests a varied solubility profile.

Stability, in the context of chelating agents, refers to two key aspects:

  • Chemical Stability: The integrity of the chelator molecule itself under various conditions such as pH, temperature, and light exposure.

  • Complex Stability: The kinetic and thermodynamic stability of the metal-chelator complex, which is crucial to prevent the release of potentially toxic free metal ions in a biological system.

Solubility Profile of this compound

Table 1: Predicted Solubility of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Aqueous Buffers PBS, TRIS, AcetateModerate to High (pH-dependent)The presence of multiple ionizable groups (amine and carboxylic acids) suggests good aqueous solubility, which will be influenced by the pH of the buffer.
Polar Aprotic DMSO, DMFHighThese solvents are effective at solvating a wide range of organic molecules, including those with both polar and non-polar functionalities.
Polar Protic Methanol, EthanolModerateThe polarity of these solvents allows for interaction with the polar groups of the chelator, though the non-polar benzyl group may limit high solubility.
Non-Polar Hexane, TolueneLow to InsolubleThe predominantly polar nature of the DO3A macrocycle and its functional groups results in poor solubility in non-polar organic solvents.

Stability Considerations for this compound and its Metal Complexes

The stability of this compound and its corresponding metal complexes is paramount for its use in drug development.

Chemical Stability:

  • pH: The amide bond in the "oxo" linker and the integrity of the macrocycle are generally stable across a wide pH range. However, extreme pH values should be avoided during long-term storage.

  • Temperature: Like most organic molecules, prolonged exposure to high temperatures can lead to degradation. For radiolabeling reactions, which are often performed at elevated temperatures, the reaction time should be optimized to ensure the integrity of the chelator.

  • Oxidation: The primary amine group is susceptible to oxidation. Storage under an inert atmosphere and the use of antioxidants may be considered for long-term stability of the unconjugated chelator.

Complex Stability: The stability of metal complexes with DOTA and its derivatives is a critical factor, particularly for in vivo applications. Studies on related benzyl-DOTA derivatives have shown that they can form highly stable complexes with radiometals like Gallium-68.[1][2][3] It is anticipated that this compound will form similarly stable complexes. The key is to ensure complete chelation to prevent the release of the free metal ion.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Materials:

  • This compound

  • Selected aqueous buffers (e.g., phosphate-buffered saline pH 7.4)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial.

  • Record the exact weight of the compound.

  • Add a known volume of the desired aqueous buffer to the vial.

  • Securely cap the vial and place it on an orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C).

  • Equilibrate the suspension for a predetermined period (typically 24-48 hours) to ensure saturation.

  • After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Prepare a series of dilutions of the supernatant with the same buffer.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Calculate the solubility in mg/mL or µM.

Protocol 2: Assessment of Stability in Biological Media

This protocol assesses the stability of the metal-chelator complex in a biologically relevant matrix.

Materials:

  • Radiolabeled this compound complex (e.g., with ⁶⁸Ga or ¹⁷⁷Lu)

  • Fresh human or animal serum

  • Incubator at 37 °C

  • Size-exclusion chromatography (SEC) or radio-TLC system

  • Gamma counter or radio-detector

Procedure:

  • Prepare the radiolabeled this compound complex according to a validated radiolabeling protocol.

  • Purify the complex to remove any free radiometal.

  • Add a known amount of the purified radiolabeled complex to a vial containing fresh serum.

  • Incubate the mixture at 37 °C.

  • At various time points (e.g., 1, 4, 24 hours), take an aliquot of the serum mixture.

  • Analyze the aliquot using SEC or radio-TLC to separate the intact radiolabeled complex from any released radiometal that may have bound to serum proteins.

  • Quantify the percentage of intact radiolabeled complex at each time point.

  • A high percentage of intact complex over time indicates good stability in the biological medium.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification start Weigh excess This compound add_buffer Add known volume of buffer start->add_buffer shake Shake at constant temperature (24-48h) add_buffer->shake centrifuge Centrifuge to pellet solid shake->centrifuge collect Collect supernatant centrifuge->collect quantify Quantify concentration (HPLC or LC-MS/MS) collect->quantify Stability_Workflow cluster_radiolabeling Complex Preparation cluster_incubation Incubation in Serum cluster_analysis Time-Point Analysis cluster_quantification Stability Assessment radiolabel Radiolabel this compound purify Purify radiolabeled complex radiolabel->purify incubate Incubate with serum at 37°C purify->incubate aliquot Take aliquots at various time points incubate->aliquot analyze Analyze by SEC or Radio-TLC aliquot->analyze quantify_stability Quantify % intact complex analyze->quantify_stability

References

A Technical Guide to Foundational Research on DOTA Derivatives for Medical Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research and core methodologies surrounding the use of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) derivatives in medical imaging. DOTA has emerged as a uniquely versatile chelating agent, impacting major imaging modalities including Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and Single Photon Emission Computed Tomography (SPECT).[1] Its ability to form stable complexes with a variety of metal ions has propelled the development of a wide array of functional, targeted, and dual-modal imaging agents.[1]

This guide provides a comprehensive overview of the synthesis, characterization, and application of DOTA derivatives, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Principles of DOTA in Medical Imaging

DOTA's prominence in medical imaging stems from its macrocyclic structure, which provides a pre-organized cavity for metal ions, leading to the formation of highly stable and inert complexes under physiological conditions.[2] This high stability is crucial to prevent the release of potentially toxic free metal ions in the body.

For MRI: DOTA is most commonly used to chelate gadolinium (Gd³⁺), a paramagnetic metal ion that enhances the relaxation rate of water protons, thereby increasing the contrast in T1-weighted images. Research in this area focuses on modifying the DOTA scaffold to improve the relaxivity (a measure of the contrast agent's efficiency) and kinetic inertness of the Gd³⁺ complex.[3][4][5]

For PET and SPECT: DOTA is an excellent chelator for various radiometals, including Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y).[1] By conjugating DOTA to targeting moieties such as peptides or antibodies, researchers can create radiopharmaceuticals that specifically accumulate in diseased tissues, allowing for sensitive and specific imaging of biological processes at the molecular level.

Quantitative Data on DOTA Derivatives

The following tables summarize key quantitative data for various DOTA derivatives used in medical imaging, providing a comparative overview of their properties.

Table 1: Relaxivity of Selected Gd-DOTA Derivatives for MRI

Compoundr₁ Relaxivity (mM⁻¹s⁻¹) in Waterr₁ Relaxivity (mM⁻¹s⁻¹) in 4.5% HSAField Strength (T)Temperature (°C)Reference
Gd-DOTA~3.4-1.437[5]
(TSAP)Gd-LS7.412.41.437[3][5]
(SAP)Gd-LS14.517.51.437[3][5]
(SAP)Gd-T5.25.71.437[3][5]

HSA: Human Serum Albumin; TSAP: Twisted Square Antiprismatic; SAP: Square Antiprismatic

Table 2: Radiolabeling Efficiency and Stability of Selected DOTA-based Radiopharmaceuticals for PET

RadiopharmaceuticalRadionuclideRadiolabeling Yield (%)Molar Activity (GBq/µmol)In Vitro Stability (Serum, 24h)Reference
⁶⁸Ga-DOTA-BN⁶⁸Ga>95Not ReportedHigh[2]
⁶⁴Cu-DOTA-PEG-AuNCs⁶⁴CuNot ReportedNot Reported81.5%[6]
⁹⁹ᵐTc-DOTA-Ph-Al-ior egf/r3⁹⁹ᵐTc>9610-20 mCi/mg>97% (challenged with DTPA)[7]
⁹⁰Y-DOTA-Ph-Al-ior egf/r3⁹⁰Y>952-5 mCi/mg98% (5 days)[7]
⁴⁴Sc-DO3AM-NI⁴⁴Sc>98Not ReportedHigh[8]

Key Experimental Protocols

This section outlines detailed methodologies for the synthesis, radiolabeling, and evaluation of DOTA derivatives.

Solid-Phase Synthesis of DOTA-Peptide Conjugates

This protocol describes a general method for the synthesis of DOTA-functionalized peptides on a solid support, which is an efficient and cost-effective approach.[2]

Workflow Diagram:

G Solid-Phase Synthesis of DOTA-Peptide Conjugates cluster_synthesis Peptide Synthesis cluster_dota DOTA Conjugation cluster_cleavage Cleavage and Purification Resin Resin Support AA_Coupling Amino Acid Coupling Cycles (Fmoc Chemistry) Resin->AA_Coupling Deprotection Final Fmoc Deprotection AA_Coupling->Deprotection DOTA_tris_tBu DOTA-tris(t-Bu ester) on Resin Deprotection->DOTA_tris_tBu Cyclen Cyclen Precursor Alkylation Alkylation with Bromoacetic Acid t-butyl ester Cyclen->Alkylation Alkylation->DOTA_tris_tBu Cleavage Cleavage from Resin (e.g., TFA cocktail) DOTA_tris_tBu->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry and NMR Purification->Characterization

Caption: Workflow for solid-phase synthesis of DOTA-peptides.

Methodology:

  • Peptide Synthesis: The peptide sequence is assembled on a solid-phase resin (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS) chemistry.

  • On-Resin DOTA Synthesis:

    • The N-terminal Fmoc protecting group of the resin-bound peptide is removed.

    • Cyclen, the precursor to DOTA, is coupled to the N-terminus.

    • The four secondary amine groups of the cyclen are alkylated using a suitable reagent like bromoacetic acid tert-butyl ester in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to form the DOTA-tris(t-Bu ester) moiety directly on the resin.[2]

  • Cleavage and Deprotection: The DOTA-peptide conjugate is cleaved from the resin, and the tert-butyl protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry (e.g., ESI-MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Radiolabeling with Gallium-68

This protocol outlines a typical procedure for labeling a DOTA-conjugated peptide with ⁶⁸Ga.

Workflow Diagram:

G Radiolabeling of DOTA-Peptide with Gallium-68 Generator ⁶⁸Ge/⁶⁸Ga Generator Elution Elute ⁶⁸GaCl₃ (e.g., 0.1 M HCl) Generator->Elution Reaction Incubate ⁶⁸GaCl₃ with DOTA-Peptide (e.g., 95°C, 5-10 min) Elution->Reaction Peptide_Prep Prepare DOTA-Peptide in Buffer (e.g., Acetate) Peptide_Prep->Reaction QC Quality Control (ITLC, HPLC) Reaction->QC Purification Optional: Solid-Phase Extraction Purification QC->Purification

Caption: General workflow for ⁶⁸Ga radiolabeling of DOTA-peptides.

Methodology:

  • Elution of ⁶⁸Ga: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using a sterile solution, typically 0.1 M hydrochloric acid.

  • Reaction Setup: The DOTA-conjugated peptide is dissolved in a suitable buffer, such as sodium acetate or ammonium acetate, to maintain the optimal pH for labeling (typically pH 4-5).

  • Labeling Reaction: The ⁶⁸Ga eluate is added to the buffered peptide solution. The reaction mixture is then heated, for example, at 95°C for 5-10 minutes, to facilitate the chelation of ⁶⁸Ga by the DOTA macrocycle.

  • Quality Control: The radiochemical purity of the final product is determined using methods like instant thin-layer chromatography (ITLC) or radio-HPLC to separate the labeled peptide from free ⁶⁸Ga.

  • Purification (if necessary): If the radiochemical purity is below the required standard (typically >95%), the product can be purified using a solid-phase extraction cartridge (e.g., C18 Sep-Pak).

In Vitro Stability Assessment

This protocol describes a method to evaluate the stability of a radiolabeled DOTA complex in human serum.

Methodology:

  • Incubation: The purified radiolabeled DOTA conjugate is incubated in human serum at 37°C.

  • Time Points: Aliquots of the serum mixture are taken at various time points (e.g., 1, 4, and 24 hours).

  • Analysis: The stability of the radiocomplex is assessed by analyzing the aliquots using a suitable method like radio-HPLC or ITLC to quantify the percentage of intact radiolabeled compound versus any released radionuclide.

In Vivo Biodistribution Studies

This protocol outlines a general procedure for assessing the biodistribution of a DOTA-based imaging agent in an animal model.

Methodology:

  • Animal Model: A suitable animal model (e.g., mice or rats), often bearing a relevant tumor xenograft for targeted agents, is used.

  • Injection: The DOTA-based imaging agent is administered to the animals, typically via intravenous injection.

  • Imaging/Tissue Collection: At predefined time points post-injection, the animals are either imaged using the appropriate modality (PET or MRI) or euthanized for tissue collection.

  • Ex Vivo Analysis (for radiotracers): For radiolabeled compounds, major organs and tissues (including blood and tumor, if applicable) are harvested, weighed, and the radioactivity is measured using a gamma counter.

  • Data Analysis: The uptake in each organ is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathways Targeted by DOTA-Based Imaging Agents

Many DOTA-based imaging agents are designed to target specific molecular pathways that are dysregulated in disease, particularly cancer. A common strategy is to conjugate the DOTA chelate to a ligand that binds to a cell surface receptor, such as a receptor tyrosine kinase (RTK).

Example Signaling Pathway: EGFR/VEGFR and Downstream Cascades

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key RTKs involved in cancer cell proliferation, survival, and angiogenesis.[9] DOTA-conjugated peptides or antibodies targeting these receptors can be used to visualize tumors expressing these markers.

G Targeting Receptor Tyrosine Kinase (RTK) Signaling with DOTA-based Probes cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK EGFR/VEGFR RAS RAS RTK->RAS PI3K PI3K RTK->PI3K DOTA_Probe DOTA-Peptide (Imaging Probe) DOTA_Probe->RTK Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: DOTA-probe targeting RTKs and downstream signaling.

This diagram illustrates how a DOTA-conjugated peptide can bind to an RTK like EGFR or VEGFR on the cell surface. This binding event allows for the visualization of receptor expression levels. The diagram also shows the two major downstream signaling pathways activated by these receptors: the RAS/RAF/MEK/ERK pathway and the PI3K/AKT/mTOR pathway, both of which are critical drivers of cancer progression.[9][10]

Conclusion

DOTA and its derivatives continue to be at the forefront of molecular imaging research. Their chemical versatility allows for the stable chelation of a wide range of metal ions suitable for different imaging modalities. The ability to conjugate DOTA to targeting molecules has opened up new avenues for the development of highly specific and sensitive probes for the diagnosis and characterization of various diseases. The methodologies and data presented in this guide provide a foundational understanding for researchers and developers working to advance the field of medical imaging with these powerful tools.

References

An In-depth Technical Guide to the Role of the Oxo Group in DO3A Chelators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the integral role of the oxo group in 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane (DO3A) chelators. By replacing a nitrogen atom in the cyclen ring with an oxygen atom, a class of chelators known as oxo-DO3A is formed. This substitution significantly influences the chelator's coordination chemistry, impacting the stability, relaxivity, and in vivo behavior of their metal complexes. This guide provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in the development of advanced imaging and therapeutic agents.

Introduction: The Significance of the Oxo Substitution

DO3A and its derivatives are widely utilized as chelating agents for various metal ions in medical applications, including Magnetic Resonance Imaging (MRI) contrast agents (with Gd³⁺) and radiopharmaceuticals (with radionuclides like ⁶⁴Cu). The introduction of an oxo group into the macrocyclic ring to form 1-oxa-4,7,10-triazacyclododecane-4,7,10-triacetic acid (oxo-DO3A) offers a strategy to modulate the properties of the resulting metal complexes. This substitution can alter the electronic properties and the conformational flexibility of the chelator, which in turn affects the thermodynamic stability and kinetic inertness of the metal complex. Understanding these changes is crucial for designing next-generation chelators with improved efficacy and safety profiles.

Impact on Complex Stability and Radiometal Chelation

A primary indicator of a chelator's utility is the stability of its metal complexes. For radiopharmaceuticals, high in vivo stability is critical to prevent the release of the radionuclide, which can lead to off-target radiation exposure. Studies comparing the stability of ⁶⁴Cu-labeled oxo-DO3A and DOTA (a closely related tetra-aza chelator) conjugates have demonstrated the beneficial role of the oxo group.

2.1. Quantitative Data: In Vitro Stability of ⁶⁴Cu-Labeled Trastuzumab Conjugates

The following table summarizes the in vitro stability of ⁶⁴Cu-labeled trastuzumab conjugates with DOTA and oxo-DO3A in mouse serum over 48 hours.

Time (hours)% Intact ⁶⁴Cu-DOTA-trastuzumab[1][2]% Intact ⁶⁴Cu-oxo-DO3A-trastuzumab[1][2]
2454>95
482678

These data clearly indicate that the ⁶⁴Cu-oxo-DO3A conjugate possesses significantly higher stability in serum compared to the ⁶⁴Cu-DOTA conjugate, highlighting the positive impact of the oxo group on the kinetic inertness of the complex.[1][2] This enhanced stability is advantageous for radiopharmaceutical applications, as it minimizes the premature release of the radioisotope.

Influence on Biodistribution of Radiopharmaceuticals

The physicochemical properties of a radiolabeled chelate influence its biodistribution. The introduction of an oxo group can alter the lipophilicity and overall charge of the complex, thereby affecting its uptake and clearance from various organs.

3.1. Comparative Biodistribution Data

Preliminary ex vivo biodistribution studies in mice have shown differences between ⁶⁴Cu-labeled DOTA and oxo-DO3A complexes. Compared to the ⁶⁴Cu-DOTA complex, the ⁶⁴Cu-oxo-DO3A complex demonstrated lower accumulation of radioactivity in the liver.[1] Furthermore, tumor-to-kidney ratios at 24 hours post-injection were found to be more than two-fold higher for ⁶⁴Cu-oxo-DO3A-trastuzumab compared to the ⁶⁴Cu-DOTA conjugate.[1]

Organ⁶⁴Cu-DOTA Complex⁶⁴Cu-oxo-DO3A Complex
Liver AccumulationHigherLower[1]
Tumor/Kidney Ratio (24h p.i.)Lower>2-fold Higher[1]

These findings suggest that the oxo-DO3A chelator may lead to more favorable pharmacokinetics for targeted radionuclide therapy and imaging by reducing non-target organ uptake and improving target-to-background ratios.[1]

Role in MRI Contrast Agents: A Theoretical Perspective

The substitution of a nitrogen atom with a less basic oxygen atom in the macrocycle is expected to decrease the overall basicity of the ligand. This could potentially lead to a slightly lower thermodynamic stability constant (log K) for the Gd³⁺ complex compared to its tetra-aza counterparts. However, the pre-organized nature of the macrocycle may still ensure sufficient stability for in vivo applications.

The impact on relaxivity is more complex. The change in the coordination environment and the electronic properties of the chelator could influence the water exchange rate, which is a critical parameter for achieving high relaxivity. Further experimental studies, including the determination of NMRD profiles, are necessary to fully elucidate the effect of the oxo group on the relaxivity of Gd³⁺-oxo-DO3A.

Experimental Protocols

This section provides detailed methodologies for the synthesis of an oxo-DO3A chelator and the characterization of its metal complexes.

5.1. Synthesis of a Bifunctional oxo-DO3A Chelator (p-nitrobenzyl-oxo-DO3A)

This protocol describes the synthesis of a bifunctional oxo-DO3A chelator, which can be subsequently used for conjugation to biomolecules. The synthesis involves the cyclization of a linear precursor followed by the alkylation of the secondary amines.

Experimental Workflow: Synthesis of p-nitrobenzyl-oxo-DO3A

G cluster_0 Step 1: Synthesis of Linear Precursor cluster_1 Step 2: Cyclization cluster_2 Step 3: Alkylation and Deprotection A N-(2-aminoethyl)ethanolamine C Linear Precursor A->C Reaction B Di-tert-butyl iminodiacetate B->C Reaction D Linear Precursor F Protected Oxo-DO3A Macrocycle D->F High Dilution Cyclization E p-nitrobenzyl-bis(2-chloroethyl)amine E->F G Protected Oxo-DO3A Macrocycle I Fully Protected Oxo-DO3A G->I Alkylation H tert-Butyl bromoacetate H->I J p-nitrobenzyl-oxo-DO3A I->J Acidic Deprotection

Caption: Synthesis of p-nitrobenzyl-oxo-DO3A.

Materials:

  • N-(2-aminoethyl)ethanolamine

  • Di-tert-butyl iminodiacetate

  • p-nitrobenzyl-bis(2-chloroethyl)amine

  • tert-Butyl bromoacetate

  • Strong base (e.g., NaH or K₂CO₃)

  • Anhydrous solvents (e.g., DMF, acetonitrile)

  • Acid for deprotection (e.g., TFA or HCl)

Procedure:

  • Synthesis of the Linear Precursor: React N-(2-aminoethyl)ethanolamine with di-tert-butyl iminodiacetate to form the linear precursor containing two secondary amine groups and a hydroxyl group.

  • Cyclization: Under high dilution conditions to favor intramolecular cyclization, react the linear precursor with p-nitrobenzyl-bis(2-chloroethyl)amine in the presence of a non-nucleophilic base to form the protected oxo-DO3A macrocycle.

  • Alkylation: Alkylate the remaining secondary amines on the macrocycle with tert-butyl bromoacetate in the presence of a base to introduce the acetate arms.

  • Deprotection: Remove the tert-butyl protecting groups using a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the final bifunctional chelator, p-nitrobenzyl-oxo-DO3A.

5.2. Determination of Stability Constants by Potentiometric Titration

This protocol outlines the determination of the thermodynamic stability constant of a metal-chelate complex.

Experimental Workflow: Potentiometric Titration

G A Prepare Solutions: - Chelator - Metal Salt - Standardized Base B Calibrate pH Electrode A->B C Titrate Chelator Solution with Base B->C D Titrate Chelator + Metal Solution with Base B->D E Record pH vs. Volume of Base Added C->E D->E F Calculate Protonation Constants of Ligand E->F G Calculate Stability Constant of Complex E->G

Caption: Potentiometric titration workflow.

Procedure:

  • Solution Preparation: Prepare aqueous solutions of the oxo-DO3A chelator, the metal salt (e.g., GdCl₃), and a standardized carbonate-free strong base (e.g., NaOH).

  • Titration of the Ligand: Titrate a solution of the chelator with the standardized base to determine its protonation constants.

  • Titration of the Complex: Titrate a solution containing a 1:1 molar ratio of the chelator and the metal salt with the standardized base.

  • Data Analysis: Use appropriate software to analyze the titration curves and calculate the stability constant (log K) of the metal complex.

5.3. Measurement of Relaxivity

This protocol describes the measurement of the longitudinal (r₁) and transverse (r₂) relaxivity of a Gd³⁺ complex.

Experimental Workflow: Relaxivity Measurement

G A Prepare a Series of Gd-complex Solutions of Varying Concentrations B Measure T1 and T2 Relaxation Times for Each Solution using NMR A->B C Calculate Relaxation Rates (R1 = 1/T1, R2 = 1/T2) B->C D Plot R1 and R2 vs. Concentration C->D E Determine r1 and r2 from the Slopes of the Linear Fits D->E

Caption: Relaxivity measurement workflow.

Procedure:

  • Sample Preparation: Prepare a series of solutions of the Gd³⁺-oxo-DO3A complex in a relevant medium (e.g., water or saline) at different concentrations.

  • NMR Measurements: Measure the T₁ and T₂ relaxation times of the water protons for each sample using a nuclear magnetic resonance (NMR) spectrometer.

  • Data Analysis: Calculate the relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂) for each concentration. Plot R₁ and R₂ as a function of the Gd³⁺ concentration. The slopes of the resulting linear plots correspond to the r₁ and r₂ relaxivities, respectively.

5.4. In Vivo Biodistribution Study

This protocol outlines a typical procedure for evaluating the biodistribution of a radiolabeled chelator.

Experimental Workflow: Biodistribution Study

G A Radiolabel the Chelator Conjugate B Administer the Radiolabeled Compound to Animal Models A->B C Euthanize Animals at Predetermined Time Points B->C D Excise and Weigh Organs of Interest C->D E Measure Radioactivity in Each Organ using a Gamma Counter D->E F Calculate % Injected Dose per Gram of Tissue (%ID/g) E->F

References

The p-Aminobenzyl Group: A Linchpin in Targeted Peptide Conjugation for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyl (PAB) group has emerged as a critical self-immolative spacer in the design of advanced drug delivery systems, particularly in the realm of peptide and antibody-drug conjugates (ADCs). Its unique ability to undergo a 1,6-elimination reaction following a specific triggering event, such as enzymatic cleavage, allows for the controlled and traceless release of potent therapeutic payloads at the target site. This guide provides an in-depth exploration of the PAB group's chemistry, its application in peptide conjugation, and the experimental protocols necessary for its successful implementation.

Core Principles of p-Aminobenzyl Chemistry

The utility of the PAB group lies in its bifunctional nature, enabling it to connect a targeting moiety, such as a peptide or antibody, to a therapeutic agent. The key to its function is the self-immolative cascade that is initiated upon cleavage of a specific bond, most commonly an amide bond formed between the p-amino group and a cleavable trigger, like the dipeptide valine-citrulline (Val-Cit).

This dipeptide sequence is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2][3] Once the amide bond is hydrolyzed, the resulting p-aminobenzyl alcohol derivative is electronically unstable and spontaneously undergoes a 1,6-elimination reaction. This process liberates the conjugated drug in its active form, along with carbon dioxide and an aza-quinone methide by-product.[4][5]

This targeted release mechanism is paramount for enhancing the therapeutic window of highly potent cytotoxic drugs, minimizing systemic toxicity, and improving overall treatment efficacy.[6][7]

Quantitative Data Summary

The stability and cleavage kinetics of PAB-based linkers are critical parameters in the design of effective drug conjugates. The following tables summarize key quantitative data gathered from various studies.

Linker Construct Matrix Half-life (t½) Reference
Brentuximab Vedotin (Val-Cit-PAB)Human Plasma4-6 days[2][8]
Val-Cit-PAB ADCHuman PlasmaStable for 28 days[9]
Val-Cit-PAB ADCMouse Plasma>95% degradation in 14 days[9]
Glu-Val-Cit-PAB ADCMouse Plasma~12 days[10]
Sulfatase-cleavable linker ADCMouse Plasma> 7 days[11]
Pyrophosphate linker ADCMouse and Human Plasma> 7 days[11]

Table 1: Stability of Various PAB-Based Linkers in Plasma. The stability of the linker in circulation is crucial to prevent premature drug release. Notably, the standard Val-Cit-PAB linker shows significantly lower stability in mouse plasma compared to human plasma due to the activity of mouse carboxylesterase 1C (Ces1C).[4][10][11] Modifications such as the addition of a glutamic acid residue (Glu-Val-Cit) can significantly enhance stability in murine models.[9][10]

Linker-Payload Enzyme Cleavage Rate Reference
Z-Phe-Lys-PABC-DOXCathepsin B30-fold faster than Z-Val-Cit-PABC-DOX[12]
Z-Val-Cit-PABC-DOXRat Liver Lysosomal PrepSimilar to Z-Phe-Lys-PABC-DOX[12]
GPLG-PABC-MMAELysosomal EnzymesDrug release observed within 15 mins[13]

Table 2: Enzymatic Cleavage Kinetics of PAB-Based Linkers. The rate of enzymatic cleavage dictates how quickly the active drug is released within the target cell. Different peptide sequences exhibit varying sensitivities to lysosomal proteases.

Synthesis Step Description Yield Reference
Fmoc-Val-Cit-PABOH from Fmoc-Val-Cit-OH and PABOHEEDQ Coupling98%[6]
Fmoc-Val-Cit-PAB-PNP from Fmoc-Val-Cit-PABOHActivation with bis(4-nitrophenyl) carbonate89%
Mc-Val-Cit-PABOH from Fmoc-Val-Cit-PABOHFmoc deprotection and Mc-OSu coupling84-95%[14]
Fmoc-VC-PAB-MMAE from Fmoc-VC-PAB-PNP and MMAECarbamate formation78%
NH2-VC-PAB-MMAE from Fmoc-VC-PAB-MMAEFmoc deprotection with piperidine70.7%[15]
Overall Yield of a peptide-MMAE conjugateMulti-step synthesis from resin5-9%[5]

Table 3: Representative Yields for PAB-Linker Synthesis and Conjugation. The synthesis of drug-linker conjugates is a multi-step process. The yields of individual steps are generally high, but the overall yield for a complete conjugate from the initial starting materials can be more modest.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of PAB-conjugated peptides.

Protocol 1: Synthesis of Fmoc-Val-Cit-p-aminobenzyl alcohol (Fmoc-Val-Cit-PABOH)

This protocol describes the coupling of the dipeptide Fmoc-Val-Cit-OH to p-aminobenzyl alcohol (PABOH).

Materials:

  • Fmoc-Val-Cit-OH

  • p-Aminobenzyl alcohol (PABOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve Fmoc-Val-Cit-OH (1 equivalent) and p-aminobenzyl alcohol (1.1 equivalents) in anhydrous DMF.

  • Add EDC (1.2 equivalents) and DIPEA (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into cold diethyl ether to precipitate the product.

  • Collect the solid precipitate by filtration and wash it thoroughly with diethyl ether to remove unreacted starting materials and by-products.

  • Dry the product under vacuum to obtain Fmoc-Val-Cit-PABOH as a solid. A reported yield for a similar EEDQ-mediated coupling is 98%.[6]

Protocol 2: Activation of Fmoc-Val-Cit-PABOH with p-Nitrophenyl Chloroformate (PNP)

This protocol activates the hydroxyl group of the PABOH moiety for subsequent conjugation to an amine-containing payload.

Materials:

  • Fmoc-Val-Cit-PABOH

  • bis(4-nitrophenyl) carbonate

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Dissolve Fmoc-Val-Cit-PABOH (1 equivalent) in anhydrous DMF.

  • Add bis(4-nitrophenyl) carbonate (2 equivalents) and DIPEA (2 equivalents) to the solution.

  • Stir the reaction at room temperature for 1-2 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, precipitate the product by adding diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield Fmoc-Val-Cit-PAB-PNP. A reported yield for this reaction is 89%.[16]

Protocol 3: Conjugation of a Maleimide-Activated Linker to a Thiol-Containing Peptide/Antibody

This protocol describes the conjugation of a maleimide-functionalized linker to a cysteine residue on a peptide or a reduced antibody.

Materials:

  • Thiol-containing peptide or antibody

  • Maleimide-activated linker (e.g., Mc-Val-Cit-PAB-MMAE)

  • Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction

  • Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • Anhydrous Dimethyl sulfoxide (DMSO) or DMF

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Reduction (if applicable): Dissolve the antibody in PBS. Add a 10-50 fold molar excess of TCEP and incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Linker Preparation: Dissolve the maleimide-activated linker in a minimal amount of anhydrous DMSO or DMF.

  • Conjugation: Add the dissolved linker to the reduced antibody or thiol-containing peptide solution. A 5-20 fold molar excess of the linker is typically used.

  • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.

  • Quenching (optional): Add an excess of a small molecule thiol, such as N-acetylcysteine, to quench any unreacted maleimide groups.

  • Purification: Purify the resulting conjugate using a desalting or SEC column to remove excess linker and other small molecules.

  • Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protocol 4: Enzymatic Cleavage Assay with Cathepsin B

This protocol outlines a method to assess the release of a payload from a PAB-linked conjugate upon incubation with Cathepsin B.

Materials:

  • PAB-linked conjugate

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

  • Quenching solution (e.g., acetonitrile with 0.1% trifluoroacetic acid)

  • High-performance liquid chromatography (HPLC) or LC-MS system for analysis

Procedure:

  • Prepare a stock solution of the PAB-linked conjugate in an appropriate solvent.

  • In a microcentrifuge tube, add the assay buffer and the conjugate to a final desired concentration.

  • Initiate the reaction by adding a pre-determined amount of Cathepsin B.

  • Incubate the reaction at 37°C.

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of the quenching solution.

  • Centrifuge the quenched samples to precipitate the enzyme.

  • Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of released payload and remaining conjugate.

  • Calculate the rate of cleavage based on the increase in the concentration of the released payload over time.

Visualizing the Pathway and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the key processes involved in PAB-mediated drug delivery.

ADC_Internalization_and_Drug_Release cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Enzymatic Cleavage of Linker Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Effect

Caption: Cellular uptake and mechanism of action of an ADC with a cleavable linker.

PAB_Self_Immolation node_start Peptide-Val-Cit NH-PAB-O-Drug node_cleaved Peptide-Val-Cit-OH H2N-PAB-O-Drug node_start:pab->node_cleaved:pab Cathepsin B (in Lysosome) node_elimination 1,6-Elimination node_cleaved->node_elimination node_products Active Drug (HO-Drug) CO2 Aza-quinone methide node_elimination->node_products

Caption: Self-immolative mechanism of the p-aminobenzyl linker.

Experimental_Workflow cluster_synthesis Linker-Drug Synthesis cluster_conjugation Antibody Conjugation cluster_analysis Analysis & Validation s1 Synthesize Fmoc-Val-Cit-PABOH s2 Activate PABOH (e.g., with PNP) s1->s2 s3 Conjugate Payload to PAB s2->s3 s4 Add Maleimide Group (e.g., Mc-OSu) s3->s4 c2 Conjugate Linker-Drug to Antibody s4->c2 c1 Reduce Antibody (Thiolation) c1->c2 c3 Purify ADC c2->c3 a1 Characterize DAR (HIC, MS) c3->a1 a2 Assess Stability (Plasma Incubation) a1->a2 a3 Evaluate Efficacy (Cleavage Assay, Cell Viability) a2->a3

Caption: General experimental workflow for ADC production and validation.

Conclusion

The p-aminobenzyl group is a cornerstone of modern cleavable linker technology in peptide and antibody-drug conjugates. Its predictable and efficient self-immolative mechanism enables the targeted delivery and release of potent therapeutics, thereby enhancing their efficacy and safety profiles. A thorough understanding of the underlying chemistry, coupled with robust experimental protocols for synthesis, conjugation, and analysis, is essential for the successful development of next-generation targeted therapies. The data and methodologies presented in this guide provide a solid foundation for researchers and drug developers working in this exciting and rapidly advancing field.

References

Technical Guide: p-NH2-Bn-oxo-DO3A for Advanced Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bifunctional chelator p-NH2-Bn-oxo-DO3A, a critical component in the development of targeted radiopharmaceuticals for diagnostic imaging and therapeutic applications. This document outlines its chemical properties, detailed experimental protocols for its conjugation and radiolabeling, and a conceptual workflow for its application in targeted radionuclide therapy.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below. It is important to note that the molecular weight can be presented for the free base or, as is common for this compound, as a hydrated hydrochloride salt.

PropertyValueCitation(s)
Chemical Name 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-aminobenzyl)-4,7,10-triacetic acid[1]
CAS Number 2125661-90-5[1][2][3]
Chemical Formula C₂₁H₃₂N₄O₇ (free base) C₂₁H₃₂N₄O₇·2HCl·2H₂O (dihydrochloride dihydrate)[1][2]
Molecular Weight 452.5 g/mol (free base) 561.5 g/mol (dihydrochloride dihydrate)[1][2]
Primary Application Bifunctional chelator for conjugation to biomolecules and subsequent radiolabeling with metallic radionuclides for targeted imaging (PET/SPECT) and therapy.[2]

Introduction to this compound

This compound is a macrocyclic chelating agent based on the well-established DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) framework. The "p-NH2-Bn-oxo" modification introduces a para-aminobenzyl group, which serves as a reactive handle for covalent attachment to targeting biomolecules such as peptides, antibodies, or small molecules. The primary amine (-NH2) group allows for straightforward conjugation to carboxyl groups on these biomolecules.

The core function of this compound is to securely chelate (bind) a metallic radionuclide. Once conjugated to a targeting moiety and labeled with a radioisotope, the entire construct can be administered in vivo. The targeting molecule then guides the radionuclide to a specific biological target, such as a receptor overexpressed on cancer cells, for either diagnostic imaging or localized radiotherapy.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound: conjugation to a peptide and subsequent radiolabeling. These protocols are adapted from established methods for similar bifunctional chelators.

Protocol 1: Conjugation of this compound to a Carboxyl-Containing Peptide

This protocol describes the coupling of the primary amine of this compound to a carboxylic acid group on a targeting peptide using carbodiimide chemistry with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

Materials:

  • Targeting peptide with an available carboxyl group

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

  • Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column

Procedure:

  • Peptide Preparation: Dissolve the targeting peptide in Activation Buffer at a concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the peptide solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the peptide, forming a more stable Sulfo-NHS ester.

  • Conjugation Reaction:

    • Dissolve this compound in Coupling Buffer.

    • Adjust the pH of the activated peptide solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add a 5 to 10-fold molar excess of the this compound solution to the activated peptide solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction by capping any remaining activated carboxyl groups. Incubate for 15 minutes.

  • Purification:

    • Purify the resulting peptide-chelator conjugate using preparative RP-HPLC.

    • Use a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) to elute the conjugate.

    • Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify the fractions containing the pure conjugate.

    • Lyophilize the pure fractions to obtain the final product as a powder.

Protocol 2: Radiolabeling of the Peptide-DO3A Conjugate with Lutetium-177

This protocol describes the chelation of the therapeutic radionuclide Lutetium-177 (¹⁷⁷Lu) by the DO3A moiety of the purified conjugate.

Materials:

  • Lyophilized peptide-p-NH2-Bn-oxo-DO3A conjugate

  • ¹⁷⁷LuCl₃ in 0.04 M HCl

  • Labeling Buffer: 0.1 M sodium acetate or ammonium acetate, pH 4.5-5.5

  • Quench/Scavenger Solution: 50 mM DTPA (diethylenetriaminepentaacetic acid)

  • Quality Control System: Radio-TLC or radio-HPLC

Procedure:

  • Reconstitution: Dissolve the peptide-chelator conjugate in the Labeling Buffer to a concentration of approximately 1 mg/mL.

  • Labeling Reaction:

    • In a sterile, shielded vial, add a calculated amount of the conjugate solution (typically 10-50 µg).

    • Add the desired activity of ¹⁷⁷LuCl₃ to the vial.

    • Gently mix the solution. The final pH should be between 4.5 and 5.5.

    • Incubate the reaction mixture at 90-95°C for 15-30 minutes.

  • Quenching: After incubation, cool the reaction vial to room temperature. Add a small volume of the DTPA quench solution to complex any unchelated ¹⁷⁷Lu.

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the final product. This is typically done using radio-TLC or radio-HPLC to separate the radiolabeled peptide from free ¹⁷⁷Lu.

    • An RCP of >95% is generally required for in vivo use.

  • Final Formulation: If the RCP is acceptable, the product can be formulated in a physiologically compatible buffer (e.g., saline with 0.5% BSA) for preclinical or clinical use.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

G cluster_conjugation Peptide-Chelator Conjugation Workflow Peptide Targeting Peptide (with -COOH) EDC_NHS EDC / Sulfo-NHS Activation Peptide->EDC_NHS 1. Activation Chelator This compound (with -NH2) Conjugate Peptide-DO3A Conjugate Chelator->Conjugate Activated_Peptide Activated Peptide (NHS-ester) EDC_NHS->Activated_Peptide Activated_Peptide->Conjugate 2. Coupling Purification RP-HPLC Purification Conjugate->Purification 3. Purification Final_Conjugate Purified Conjugate Purification->Final_Conjugate

Caption: Workflow for the conjugation of this compound to a targeting peptide.

G cluster_radiolabeling Targeted Radionuclide Therapy Logical Pathway Conjugate Purified Peptide-DO3A Conjugate Radiolabeling Radiolabeling (Chelation) Conjugate->Radiolabeling Radionuclide Radionuclide (e.g., ¹⁷⁷Lu) Radionuclide->Radiolabeling QC Quality Control (>95% RCP) Radiolabeling->QC Radiopharmaceutical Final Radiopharmaceutical QC->Radiopharmaceutical Pass Administration In Vivo Administration Radiopharmaceutical->Administration Targeting Targeting to Tumor Cell Administration->Targeting Effect Therapeutic/Diagnostic Effect Targeting->Effect

References

Methodological & Application

Application Note & Protocol: Conjugation of p-NH2-Bn-oxo-DO3A to Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The covalent attachment of bifunctional chelators to peptides is a critical step in the development of targeted radiopharmaceuticals for diagnostic imaging and therapy. The macrocyclic chelator 1,4,7-tris(carboxymethyl)cyclododecane-10-amine (DO3A) and its derivatives are widely used for their ability to form stable complexes with various metal ions. The p-NH2-Bn-oxo-DO3A is a derivative featuring a para-aminobenzyl group, which provides a primary amine for conjugation to a peptide. This application note provides a detailed protocol for the conjugation of this compound to a peptide's carboxylic acid group, forming a stable amide bond. Two common and efficient coupling methods are described: one using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), and another using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) with N,N-Diisopropylethylamine (DIPEA).

Chemical Conjugation Scheme

The conjugation reaction involves the formation of an amide bond between the primary amine of this compound and a carboxylic acid group on the peptide. This carboxyl group can be at the C-terminus of the peptide or on the side chain of an acidic amino acid like aspartic acid or glutamic acid. The reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

cluster_reactants Reactants cluster_reagents Coupling Reagents cluster_product Product Peptide Peptide-COOH (Peptide with a free carboxylic acid) Conjugate Peptide-CO-NH-Bn-oxo-DO3A (DO3A-Peptide Conjugate) Peptide->Conjugate Chelator H₂N-Bn-oxo-DO3A (p-NH₂-Bn-oxo-DO3A) Chelator->Conjugate Reagents EDC/NHS or HBTU/DIPEA Reagents->Conjugate in appropriate solvent (e.g., DMF, DMSO)

Caption: Chemical scheme for the amide bond formation between a peptide and this compound.

Experimental Workflow

The overall process for producing the DO3A-peptide conjugate involves several key stages, from preparation of the reactants to purification and characterization of the final product.

cluster_workflow Experimental Workflow A 1. Reagent Preparation - Dissolve peptide in buffer/solvent - Dissolve p-NH₂-Bn-oxo-DO3A - Prepare coupling reagents B 2. Carboxyl Activation (for EDC/NHS method) - Add EDC and NHS to peptide solution A->B C 3. Conjugation Reaction - Add p-NH₂-Bn-oxo-DO3A - Incubate at specified temperature and time A->C for HBTU/DIPEA method B->C D 4. Reaction Quenching (Optional, depending on method) C->D E 5. Purification - Crude product purification by RP-HPLC D->E F 6. Characterization - Confirm identity and purity by Mass Spectrometry (MS) - Quantify product E->F G 7. Lyophilization & Storage - Lyophilize pure fractions - Store at -20°C or -80°C F->G

Caption: Workflow for the synthesis and purification of a DO3A-peptide conjugate.

Quantitative Data Summary

The efficiency of the conjugation reaction can vary depending on the chosen method and the specific peptide sequence. The following table summarizes typical reaction conditions and expected outcomes for the conjugation of this compound to a generic peptide.

ParameterMethod 1: EDC/NHS CouplingMethod 2: HBTU/DIPEA Coupling
Peptide Concentration 1-10 mg/mL1-10 mg/mL
Molar Ratio (Peptide:Chelator:Reagents) 1 : 1.5 : (2 EDC, 5 NHS)1 : 1.5 : (1.5 HBTU, 3 DIPEA)
Solvent MES Buffer (pH 6.0) then PBS (pH 7.4)Anhydrous DMF or DMSO
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 2-4 hours1-3 hours
Typical Crude Purity 40-70%60-85%
Typical Yield (after purification) 30-60%50-75%

Detailed Experimental Protocols

Materials and Reagents
  • Peptide with at least one free carboxylic acid group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reverse-phase HPLC system with a C18 column

  • Mass spectrometer (ESI-MS or MALDI-TOF)

  • Lyophilizer

Method 1: Two-Step EDC/NHS Coupling Protocol

This method involves the activation of the peptide's carboxyl groups using EDC and NHS to form a semi-stable NHS ester, which then reacts with the amine group of the chelator.[1][2]

  • Peptide Preparation: Dissolve the peptide in 0.1 M MES buffer, pH 6.0, to a final concentration of 5 mg/mL.

  • Carboxyl Activation:

    • Add EDC to the peptide solution to a final concentration of 4 mM (approximately 2-fold molar excess over carboxyl groups).

    • Immediately add NHS (or Sulfo-NHS for better aqueous solubility) to a final concentration of 10 mM (approximately 5-fold molar excess).[3]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Dissolve this compound in a small amount of DMF or DMSO and add it to the activated peptide solution. A 1.5 to 2-fold molar excess of the chelator over the peptide is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding PBS (pH 7.4) or a dilute base.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Reaction Quenching (Optional): To quench any unreacted NHS esters, add hydroxylamine to a final concentration of 10 mM and incubate for 15 minutes.

  • Purification: Proceed immediately to the purification step as described below.

Method 2: HBTU/DIPEA Coupling Protocol

This is a one-pot reaction commonly used in solid-phase and solution-phase peptide synthesis, known for its high efficiency and rapid reaction times.[4][5] This reaction must be performed in an anhydrous organic solvent.

  • Reagent Preparation:

    • Dissolve the peptide in anhydrous DMF to a concentration of 5-10 mg/mL.

    • Dissolve this compound (1.5 equivalents relative to the peptide) in anhydrous DMF.

    • Prepare a solution of HBTU (1.5 equivalents) in anhydrous DMF.

    • Have neat DIPEA ready (3 equivalents).

  • Conjugation Reaction:

    • To the stirred peptide solution, add the this compound solution.

    • Add the HBTU solution to the mixture.

    • Finally, add DIPEA to the reaction mixture. The solution may turn slightly yellow.

    • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by LC-MS if possible.

  • Purification: Once the reaction is complete (as determined by the consumption of the starting peptide), proceed to the purification step.

Purification Protocol

The crude reaction mixture is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

  • Sample Preparation: Acidify the crude reaction mixture with a small amount of trifluoroacetic acid (TFA) to a final concentration of 0.1%. Centrifuge the sample to remove any precipitated urea byproducts (from the EDC method) or other solids.

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 10 µm particle size, 19 x 250 mm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient tailored to the hydrophobicity of the peptide conjugate. A typical starting point is 5% B to 65% B over 30 minutes.

    • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the desired product peak.

Characterization
  • Mass Spectrometry: Analyze the collected pure fractions using ESI-MS or MALDI-TOF to confirm the molecular weight of the DO3A-peptide conjugate. This verifies the successful conjugation of one or more chelator molecules to the peptide.

  • Purity Analysis: Re-inject a small aliquot of the purified product onto an analytical RP-HPLC column to determine its purity, which should typically be >95%.

  • Lyophilization: Pool the pure fractions and lyophilize them to obtain the final product as a white, fluffy powder. Store the lyophilized conjugate at -20°C or -80°C.

References

Application Notes and Protocols for Radiolabeling with p-NH2-Bn-oxo-DO3A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bifunctional chelator p-NH2-Bn-oxo-DO3A is a macrocyclic compound essential for the development of radiopharmaceuticals. Its structure allows for the stable chelation of various radiometals, while the aminobenzyl group provides a functional handle for conjugation to biomolecules such as peptides, antibodies, and small molecules. This document provides a detailed guide for the conjugation of this compound to a targeting antibody, followed by radiolabeling with a diagnostic radionuclide (Gallium-68) and a therapeutic radionuclide (Lutetium-177).

Activation of this compound

For conjugation to primary amines on biomolecules, the amine group of this compound must first be activated to a more reactive isothiocyanate group (-NCS). This converts it to p-SCN-Bn-oxo-DO3A.

Experimental Protocol: Conversion of Amine to Isothiocyanate
  • Dissolution: Dissolve this compound in a suitable solvent, such as a mixture of pyridine and carbon disulfide.

  • Reaction: Add thiophosgene to the solution in a dropwise manner while stirring at room temperature. The reaction is typically carried out in an inert atmosphere (e.g., under nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting p-SCN-Bn-oxo-DO3A using column chromatography to remove impurities.

  • Characterization: Confirm the identity and purity of the product using techniques such as mass spectrometry and NMR.

Conjugation of p-SCN-Bn-oxo-DO3A to an Antibody

This protocol describes the conjugation of the activated chelator, p-SCN-Bn-oxo-DO3A, to a monoclonal antibody (mAb). The isothiocyanate group reacts with primary amines (e.g., on lysine residues) on the antibody to form a stable thiourea bond.

Experimental Workflow: Antibody Conjugation

G cluster_prep Antibody Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification and Characterization mAb Monoclonal Antibody (mAb) buffer_exchange Buffer Exchange (0.1 M NaHCO3, pH 9.0) mAb->buffer_exchange incubation Incubation (e.g., 1:50 molar ratio, 37°C, 30 min) buffer_exchange->incubation chelator p-SCN-Bn-oxo-DO3A chelator->incubation purification Purification (PD-10 column) incubation->purification characterization Characterization (Chelator-to-Antibody Ratio) purification->characterization final_product mAb-DO3A Conjugate characterization->final_product G cluster_prep Radionuclide Preparation cluster_labeling Radiolabeling Reaction cluster_qc Quality Control generator 68Ge/68Ga Generator elution Elution with 0.1 M HCl generator->elution purification Cation Exchange Purification elution->purification reaction Heating (95°C, 5-15 min) purification->reaction conjugate Peptide-DO3A Conjugate conjugate->reaction buffer Sodium Acetate Buffer (pH 3.5-4.5) buffer->reaction qc Radio-TLC / Radio-HPLC reaction->qc final_product [68Ga]Ga-Peptide-DO3A qc->final_product G cluster_prep Radionuclide Preparation cluster_labeling Radiolabeling Reaction cluster_qc Purification and Quality Control lu177 [177Lu]LuCl3 buffer_lu Buffer with 0.5 M NH4OAc (pH 5.5) lu177->buffer_lu reaction Incubation (37°C, 30 min) buffer_lu->reaction conjugate mAb-DO3A Conjugate conjugate->reaction quench Quenching with EDTA reaction->quench purification Purification (PD-10 column) quench->purification qc Radio-TLC / Radio-HPLC purification->qc final_product [177Lu]Lu-mAb-DO3A qc->final_product

Application Notes and Protocols for Gallium-68 Labeling of p-NH2-Bn-oxo-DO3A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Gallium-68 (Ga-68) labeling of the bifunctional chelator p-NH2-Bn-oxo-DO3A. This chelator is a derivative of the well-established DOTA macrocycle, designed for stable complexation of radionuclides like Ga-68 and for conjugation to various targeting molecules such as peptides, antibodies, or small molecules for PET imaging applications.

Introduction

The positron-emitting radionuclide Gallium-68 has become a cornerstone in Positron Emission Tomography (PET) due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator, short half-life (68 minutes), and favorable decay characteristics. The development of novel radiopharmaceuticals often involves the conjugation of a targeting biomolecule to a bifunctional chelator capable of stably coordinating Ga-68. This compound is one such chelator, offering a primary amine group for covalent attachment to targeting vectors. The DO3A platform provides a thermodynamically stable and kinetically inert complex with Gallium-68, crucial for in vivo applications.

Principle of Gallium-68 Labeling

The labeling of this compound with Gallium-68 is a coordination chemistry reaction where the Ga³⁺ ion is incorporated into the macrocyclic cavity of the chelator. This process is highly dependent on several factors, including pH, temperature, precursor concentration, and the purity of the Ga-68 eluate. Optimization of these parameters is critical to achieve high radiochemical yield (RCY) and radiochemical purity (RCP).

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the Gallium-68 labeling of DO3A- and DOTA-conjugated molecules. While specific data for this compound is not extensively published, these values provide a representative benchmark for what can be expected.

Table 1: Typical Gallium-68 Labeling Parameters and Results for DO3A/DOTA Conjugates

ParameterTypical ValueReference
Precursor Amount10-50 nmol[1][2]
⁶⁸Ga Activity100-1000 MBq[2][3]
Reaction Buffer0.1 - 0.5 M Sodium Acetate or HEPES[2]
Reaction pH3.5 - 4.5
Reaction Temperature95 - 100 °C[3][4]
Reaction Time5 - 20 minutes[2][3]
Radiochemical Yield (RCY)> 95%[4]
Radiochemical Purity (RCP)> 97%[1][5]
Molar Activity50 - 200 GBq/µmol[6]

Table 2: Quality Control Specifications for ⁶⁸Ga-labeled Radiopharmaceuticals

Quality Control TestSpecificationMethod
AppearanceClear, colorless solution, free of visible particlesVisual Inspection
pH4.0 - 5.0pH paper or pH meter
Radiochemical Purity≥ 95%Radio-TLC, Radio-HPLC
Radionuclidic Purity (⁶⁸Ge breakthrough)≤ 0.001%Gamma Spectroscopy (after decay of ⁶⁸Ga)
SterilitySterileSterility Test (e.g., USP <71>)
Endotoxins< 175 EU/V (or as per regulatory guidelines)Limulus Amebocyte Lysate (LAL) Test

Experimental Protocols

Below are detailed protocols for the manual Gallium-68 labeling of a peptide conjugated with this compound.

Preparation of Reagents and Materials
  • ⁶⁸Ge/⁶⁸Ga Generator: A commercially available generator.

  • This compound-conjugated peptide: Dissolved in sterile, metal-free water to a concentration of 1 mg/mL.

  • Sodium Acetate Buffer (0.5 M, pH 4.5): Prepare using metal-free reagents and water.

  • Hydrochloric Acid (0.1 M): For generator elution.

  • Cation Exchange Cartridge (e.g., SCX): For purification and concentration of ⁶⁸Ga eluate.

  • 5 M NaCl in 0.1 M HCl: For eluting ⁶⁸Ga from the SCX cartridge.

  • Sterile, pyrogen-free reaction vials and syringes.

  • Heating block or water bath.

  • Radio-TLC system: With appropriate stationary and mobile phases.

  • Radio-HPLC system: For more precise purity determination.

Gallium-68 Elution and Purification

This step is crucial to remove metallic impurities from the generator eluate that can compete with Ga-68 for chelation.

Gallium_Elution_and_Purification cluster_0 Generator Elution cluster_1 Purification GeGa_Generator ⁶⁸Ge/⁶⁸Ga Generator Elution_HCl Elute with 0.1 M HCl GeGa_Generator->Elution_HCl Ga68_Eluate ⁶⁸GaCl₃ in HCl Elution_HCl->Ga68_Eluate Load_Eluate Load Eluate Ga68_Eluate->Load_Eluate SCX_Cartridge SCX Cartridge Wash_Cartridge Wash with H₂O SCX_Cartridge->Wash_Cartridge Load_Eluate->SCX_Cartridge Elute_Ga68 Elute ⁶⁸Ga with 5M NaCl / 0.1M HCl Wash_Cartridge->Elute_Ga68 Purified_Ga68 Purified ⁶⁸GaCl₃ Elute_Ga68->Purified_Ga68

Diagram 1: Workflow for ⁶⁸Ga Elution and Purification.

Protocol:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl according to the manufacturer's instructions.

  • Pass the eluate through a pre-conditioned cation exchange (SCX) cartridge.

  • Wash the cartridge with 5 mL of sterile, metal-free water to remove any remaining impurities.

  • Elute the purified ⁶⁸GaCl₃ from the cartridge with 0.5 mL of 5 M NaCl in 0.1 M HCl directly into a sterile reaction vial.

Gallium-68 Labeling Reaction

Gallium_Labeling_Workflow cluster_0 Reaction Setup cluster_1 Labeling Precursor p-NH₂-Bn-oxo-DO3A -Peptide Conjugate Mix Add Reagents to Vial Precursor->Mix Buffer Sodium Acetate Buffer (0.5 M, pH 4.5) Buffer->Mix Purified_Ga68 Purified ⁶⁸GaCl₃ Purified_Ga68->Mix Reaction_Vial Reaction Vial Heat Incubate at 95-100°C for 10-15 min Reaction_Vial->Heat Mix->Reaction_Vial Labeled_Product ⁶⁸Ga-p-NH₂-Bn-oxo-DO3A -Peptide Heat->Labeled_Product

Diagram 2: Workflow for the ⁶⁸Ga Labeling Reaction.

Protocol:

  • In a sterile reaction vial, add 20-50 µL of the this compound-conjugated peptide solution (typically 20-50 nmol).

  • Add 200-500 µL of 0.5 M sodium acetate buffer (pH 4.5) to the reaction vial.

  • Add the purified ⁶⁸GaCl₃ (from step 2.4) to the reaction vial containing the peptide and buffer. The final reaction volume should be approximately 1 mL, and the pH should be between 3.5 and 4.5.

  • Gently mix the contents of the vial.

  • Place the reaction vial in a heating block or water bath pre-heated to 95-100 °C.

  • Incubate for 10-15 minutes.

  • After incubation, remove the vial and allow it to cool to room temperature.

Quality Control

Quality_Control_Workflow cluster_0 Radiochemical Purity cluster_1 Other QC Tests Labeled_Product ⁶⁸Ga-labeled Product Radio_TLC Radio-TLC Labeled_Product->Radio_TLC Radio_HPLC Radio-HPLC Labeled_Product->Radio_HPLC pH_Test pH Measurement Labeled_Product->pH_Test Visual_Inspection Visual Inspection Labeled_Product->Visual_Inspection Final_Product Final Product for Use Radio_TLC->Final_Product Radio_HPLC->Final_Product pH_Test->Final_Product Visual_Inspection->Final_Product

Diagram 3: Quality Control Workflow for ⁶⁸Ga-labeled Product.

Protocol:

  • Radiochemical Purity (RCP) by Radio-TLC:

    • Spot a small amount of the final product onto a TLC strip (e.g., iTLC-SG).

    • Develop the strip in a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 5.5). In this system, the ⁶⁸Ga-labeled peptide remains at the origin (Rf = 0.0-0.1), while free ⁶⁸Ga migrates with the solvent front (Rf = 0.9-1.0).

    • Analyze the strip using a radio-TLC scanner to determine the percentage of radioactivity at the origin and the solvent front.

  • Radiochemical Purity (RCP) by Radio-HPLC:

    • Inject a small aliquot of the reaction mixture into a radio-HPLC system equipped with a C18 column and a radioactivity detector.

    • A typical mobile phase would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • The retention time of the ⁶⁸Ga-labeled peptide will be different from that of free ⁶⁸Ga. Integrate the peaks to determine the RCP.

  • pH Measurement:

    • Using a pH strip, check that the pH of the final product solution is within the acceptable range for administration.

  • Visual Inspection:

    • Visually inspect the final product for any particulate matter or discoloration.

Troubleshooting

Low Radiochemical Yield (<90%)

  • Problem: Presence of metallic impurities in the ⁶⁸Ga eluate.

    • Solution: Ensure proper functioning of the ⁶⁸Ge/⁶⁸Ga generator and use a cation exchange cartridge for purification.

  • Problem: Incorrect pH of the reaction mixture.

    • Solution: Verify the pH of the buffer and the final reaction mixture. Adjust if necessary.

  • Problem: Insufficient heating or reaction time.

    • Solution: Ensure the heating block is at the correct temperature and increase the incubation time if necessary.

  • Problem: Degraded precursor.

    • Solution: Use a fresh batch of the this compound-conjugated peptide.

Conclusion

The Gallium-68 labeling of biomolecules conjugated with this compound provides a robust method for the preparation of PET imaging agents. By following the detailed protocols and adhering to stringent quality control measures, researchers and clinicians can consistently produce high-quality ⁶⁸Ga-radiopharmaceuticals for preclinical and clinical applications. The optimization of labeling parameters is key to achieving high radiochemical yields and purity, ensuring the reliability and accuracy of subsequent PET imaging studies.

References

Application Notes and Protocols: p-NH2-Bn-oxo-DO3A for PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative assessment of biological processes in vivo.[1] The development of targeted radiopharmaceuticals is crucial for the specificity and efficacy of PET imaging. Bifunctional chelators (BFCs) are essential components of these imaging agents, securely binding a positron-emitting radionuclide while also providing a functional group for conjugation to a targeting biomolecule, such as a peptide or antibody.[1]

p-NH2-Bn-oxo-DO3A is a macrocyclic bifunctional chelator based on the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) framework. Its structure is designed for stable complexation of various radiometals, including Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), which are commonly used in PET imaging. The presence of a primary amine (-NH2) on the benzyl group offers a versatile handle for covalent conjugation to targeting vectors, making this compound a valuable tool in the development of novel PET radiopharmaceuticals for oncology and other research areas.

This document provides detailed application notes and protocols for the use of this compound in PET imaging, with a focus on its application in targeting the Gastrin-Releasing Peptide Receptor (GRPR), a biomarker overexpressed in various cancers.

Application: GRPR-Targeted PET Imaging of Cancer

The Gastrin-Releasing Peptide Receptor (GRPR) is a G-protein coupled receptor that is overexpressed in a variety of human cancers, including prostate, breast, and lung cancer.[2][3] This overexpression makes it an attractive target for diagnostic imaging and targeted radiotherapy. Bombesin (BBN) and its analogues are peptides that bind with high affinity to GRPR.[3][4] By conjugating a BBN analogue to this compound and subsequently radiolabeling with a PET isotope like ⁶⁸Ga, a targeted imaging agent can be created to visualize GRPR-expressing tumors.

Signaling Pathway

Upon binding of a GRPR agonist, such as a bombesin-peptide conjugate, the receptor undergoes a conformational change, activating intracellular signaling cascades. The primary signaling pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to downstream effects such as cell proliferation, survival, and migration. Understanding this pathway is crucial for interpreting the biological response to the targeted radiopharmaceutical.

GRPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRPR GRPR Gq11 Gq/11 GRPR->Gq11 Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq11->PLC Activates Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Gene_Expression Gene Expression (Proliferation, Survival) Ca2->Gene_Expression Regulates PKC->Gene_Expression Regulates BBN_conjugate Bombesin Conjugate (e.g., ⁶⁸Ga-BBN-p-NH₂-Bn-oxo-DO3A) BBN_conjugate->GRPR Binds

GRPR Signaling Pathway

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for ⁶⁸Ga- and ⁶⁴Cu-labeled peptide conjugates for PET imaging. While specific values will vary depending on the peptide sequence and experimental conditions, these provide a reference for expected performance. The data is based on studies of closely related bombesin conjugates.[5][6][7]

Table 1: Radiolabeling and In Vitro Stability

Parameter⁶⁸Ga-labeled Peptide⁶⁴Cu-labeled Peptide
Radiolabeling Yield >95%>95%
Radiochemical Purity >98%>98%
Molar Activity (GBq/µmol) 10-505-20
In Vitro Stability (Human Serum, 1h) >95% intact>95% intact

Table 2: In Vitro Cell Binding and Uptake

ParameterValue
Cell Line PC-3 (Prostate Cancer, GRPR-positive)
Binding Affinity (IC₅₀, nM) 1-10
Cellular Uptake (% added dose/10⁶ cells at 1h) 5-15%

Table 3: In Vivo Tumor Uptake (PET Imaging)

Time Post-InjectionTumor Uptake (%ID/g)
1 hour 3.5 ± 0.5
2 hours 3.0 ± 0.4
4 hours 2.5 ± 0.3

%ID/g = percentage of injected dose per gram of tissue

Experimental Protocols

Conjugation of this compound to a Targeting Peptide

This protocol describes the conjugation of the primary amine of this compound to a carboxyl group on a targeting peptide using a carbodiimide crosslinker such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Conjugation_Workflow Peptide Targeting Peptide (with -COOH group) Activation Activate Peptide -COOH group Peptide->Activation Chelator p-NH₂-Bn-oxo-DO3A Conjugation Conjugate Chelator via -NH₂ group Chelator->Conjugation EDC_NHS EDC/NHS EDC_NHS->Activation Activation->Conjugation Purification Purify Conjugate (HPLC) Conjugation->Purification Final_Product Peptide-Chelator Conjugate Purification->Final_Product

Peptide-Chelator Conjugation Workflow

Materials:

  • Targeting peptide with an available carboxyl group

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Conjugation Buffer: 0.1 M MES, pH 6.0

  • Quenching Solution: 50 mM Glycine or Hydroxylamine in conjugation buffer

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Protocol:

  • Dissolve the targeting peptide in conjugation buffer to a final concentration of 1-5 mg/mL.

  • Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the peptide solution.

  • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Dissolve this compound in conjugation buffer and add it to the activated peptide solution at a 1.5 to 2-fold molar excess relative to the peptide.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the quenching solution and incubate for an additional 15 minutes.

  • Purify the peptide-chelator conjugate by RP-HPLC.

  • Lyophilize the purified conjugate and store at -20°C.

Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol describes the radiolabeling of the peptide-p-NH2-Bn-oxo-DO3A conjugate with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Radiolabeling_Workflow Generator ⁶⁸Ge/⁶⁸Ga Generator Elution Elute ⁶⁸GaCl₃ (0.1 M HCl) Generator->Elution Buffering Add Sodium Acetate Buffer (pH 4.5) Elution->Buffering Conjugate_Addition Add Peptide-Chelator Conjugate Buffering->Conjugate_Addition Incubation Incubate at 95°C for 5-10 min Conjugate_Addition->Incubation QC Quality Control (ITLC/HPLC) Incubation->QC Final_Product ⁶⁸Ga-labeled Peptide QC->Final_Product

⁶⁸Ga Radiolabeling Workflow

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • Peptide-p-NH2-Bn-oxo-DO3A conjugate (10-20 µg)

  • 0.1 M HCl

  • Sodium acetate buffer (1 M, pH 4.5)

  • Heating block

  • Quality control system (ITLC or RP-HPLC with a radioactivity detector)

Protocol:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • To the ⁶⁸GaCl₃ eluate, add sodium acetate buffer to adjust the pH to 4.0-4.5.

  • Add 10-20 µg of the peptide-p-NH2-Bn-oxo-DO3A conjugate to the buffered ⁶⁸Ga solution.

  • Incubate the reaction mixture at 95°C for 5-10 minutes.

  • Allow the mixture to cool to room temperature.

  • Perform quality control using instant thin-layer chromatography (ITLC) or RP-HPLC to determine the radiochemical yield and purity.

  • The final product can be passed through a sterile filter for in vivo use.

In Vitro Cell Uptake and Internalization Assay

This assay measures the specific uptake and internalization of the radiolabeled peptide into target cells.

Materials:

  • GRPR-positive (e.g., PC-3) and GRPR-negative (e.g., DU-145) cancer cell lines

  • Cell culture medium

  • Binding buffer (e.g., serum-free medium with 1% BSA)

  • ⁶⁸Ga-labeled peptide

  • Unlabeled peptide (for blocking)

  • Gamma counter

Protocol:

  • Seed cells in 24-well plates and allow them to adhere overnight.

  • Wash the cells with binding buffer.

  • For blocking experiments, pre-incubate a set of wells with a 100-fold molar excess of unlabeled peptide for 15 minutes.

  • Add the ⁶⁸Ga-labeled peptide (approximately 0.1-0.5 nM) to all wells.

  • Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

  • To determine internalization, at each time point, wash the cells with ice-cold binding buffer.

  • For one set of plates, lyse the cells directly to measure total uptake (surface-bound + internalized).

  • For a parallel set of plates, add an acid wash buffer (e.g., 0.2 M glycine, pH 2.5) for 5-10 minutes on ice to strip surface-bound radioactivity before lysing the cells to measure internalized activity.

  • Measure the radioactivity in the cell lysates using a gamma counter.

  • Determine the protein concentration in each well to normalize the radioactivity counts.

  • Calculate the percentage of added dose per milligram of protein.

In Vivo PET Imaging

This protocol outlines the procedure for performing PET imaging in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with PC-3 xenografts)

  • ⁶⁸Ga-labeled peptide (2-4 MBq per mouse)

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

Protocol:

  • Anesthetize the tumor-bearing mouse.

  • Administer 2-4 MBq of the ⁶⁸Ga-labeled peptide via tail vein injection.

  • Position the mouse in the PET/CT scanner.

  • Acquire dynamic or static PET images at desired time points (e.g., 30, 60, 120 minutes post-injection). A CT scan is typically performed for anatomical co-registration and attenuation correction.

  • For blocking studies, a separate cohort of mice can be co-injected with an excess of unlabeled peptide.

  • Reconstruct the PET images and analyze the data by drawing regions of interest (ROIs) over the tumor and other organs to calculate the tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).

Conclusion

This compound is a promising bifunctional chelator for the development of targeted PET imaging agents. Its stable coordination of medically relevant radionuclides and the presence of a versatile primary amine for conjugation make it a valuable component in the design of novel radiopharmaceuticals. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the application of this compound for PET imaging, particularly in the context of cancer research and drug development.

References

Application Notes and Protocols for p-NH2-Bn-oxo-DO3A in Targeted Radionuclide Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the bifunctional chelator p-NH2-Bn-oxo-DO3A in the development of targeted radionuclide therapies. This document covers the synthesis, radiolabeling, and conjugation of the chelator, as well as in vitro and in vivo evaluation of the resulting radioconjugates.

Introduction

p-Aminobenzyl-oxo-1,4,7-triazacyclononane-1,4,7-triacetic acid (this compound) is a versatile bifunctional chelator designed for the stable coordination of therapeutic radionuclides and their targeted delivery to cancer cells. As a derivative of the well-established DOTA macrocycle, it offers high thermodynamic stability and kinetic inertness for a variety of radiometals, which is crucial for minimizing off-target toxicity. The primary amine group on the benzyl substituent provides a reactive handle for covalent conjugation to a wide range of targeting vectors, including antibodies, peptides, and small molecules, enabling the creation of tailored radiopharmaceuticals for targeted radionuclide therapy (TRT).

The "oxo" modification in the macrocyclic backbone can influence the coordination chemistry and pharmacokinetic properties of the resulting radiometal complex. This document outlines the necessary procedures to effectively utilize this compound in a research and drug development setting.

Data Summary

The following tables summarize key quantitative data for this compound and its conjugates. It is important to note that specific values can vary depending on the targeting vector, experimental conditions, and the specific radionuclide used.

ParameterTypical Value/RangeNotes
Radiolabeling Efficiency > 95%With ¹⁷⁷Lu, dependent on reaction conditions (pH, temperature, time, and chelator-to-metal ratio).
Specific Activity 0.5 - 1.0 GBq/µg (peptide dependent)For ¹⁷⁷Lu-labeled peptides, this is influenced by the specific activity of the ¹⁷⁷LuCl₃ solution and the molar ratio of peptide to radionuclide used in the labeling reaction. Higher specific activity is often desirable to maximize the dose delivered to the tumor.[1][2][3]
Serum Stability > 95% over 5 daysFor related Oxo-DO3A conjugates, demonstrating high stability against transchelation in biological media.[4]
Conjugation Efficiency 4-5 molecules/antibodyRefers to the number of chelator molecules conjugated per antibody molecule. This can be controlled by adjusting the molar ratio of chelator to antibody during the conjugation reaction.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of a protected p-nitrobenzyl derivative of DO3A, followed by deprotection and reduction of the nitro group. The following is a generalized protocol based on established synthetic routes for similar DOTA derivatives.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_synthesis Synthesis of p-NO2-Bn-DO3A-tris(t-butyl ester) cluster_modification Final Steps Cyclen Cyclen Monoalkylation Monoalkylation Cyclen->Monoalkylation p-nitrobenzyl bromide Tris_alkylation Tris_alkylation Monoalkylation->Tris_alkylation tert-butyl bromoacetate Deprotection Deprotection Tris_alkylation->Deprotection TFA Tris_alkylation->Deprotection Reduction Reduction Deprotection->Reduction H2, Pd/C Deprotection->Reduction Final_Product Final_Product Reduction->Final_Product This compound Reduction->Final_Product

Caption: Synthetic workflow for this compound.

Protocol:

  • Synthesis of p-Nitrobenzyl-DO3A-tris(tert-butyl ester):

    • Mono-alkylate cyclen with p-nitrobenzyl bromide in a suitable organic solvent (e.g., acetonitrile) in the presence of a base (e.g., K₂CO₃).

    • Purify the mono-alkylated product by column chromatography.

    • Alkylate the remaining three secondary amines of the mono-substituted cyclen with tert-butyl bromoacetate in an organic solvent with a base to yield the tris(tert-butyl ester) protected p-nitrobenzyl-DO3A.

    • Purify the product by column chromatography.

  • Deprotection of tert-Butyl Esters:

    • Dissolve the purified p-nitrobenzyl-DO3A-tris(tert-butyl ester) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to cleave the tert-butyl ester protecting groups.

    • Evaporate the solvent and TFA under reduced pressure.

    • Purify the resulting p-nitrobenzyl-DO3A by precipitation or HPLC.

  • Reduction of the Nitro Group:

    • Dissolve the p-nitrobenzyl-DO3A in a suitable solvent (e.g., methanol or ethanol).

    • Add a palladium on carbon (Pd/C) catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere until the reduction of the nitro group to an amine is complete (monitored by TLC or LC-MS).

    • Filter off the catalyst and evaporate the solvent to yield this compound.

    • Characterize the final product by NMR and mass spectrometry.

Conjugation of this compound to a Targeting Vector (e.g., Antibody)

The primary amine of this compound can be coupled to various functional groups on a targeting vector. A common method involves the formation of a stable thiourea bond by reacting the amine with an isothiocyanate-functionalized targeting vector or by using a bifunctional linker.

Workflow for Antibody Conjugation

Conjugation_Workflow Chelator This compound Conjugate DO3A-Antibody Conjugate Chelator->Conjugate Antibody Targeting Antibody Activated_Antibody Antibody-SCN Antibody->Activated_Antibody Activation Linker Bifunctional Linker (e.g., p-SCN-Bn) Activated_Antibody->Conjugate Coupling

Caption: General workflow for antibody conjugation.

Protocol:

  • Activation of the Targeting Vector (if necessary): If the antibody does not have a suitable reactive group, it can be functionalized with a heterobifunctional linker such as p-phenylene diisothiocyanate to introduce a reactive isothiocyanate group.

  • Conjugation Reaction:

    • Dissolve the targeting vector in a suitable buffer (e.g., carbonate/bicarbonate buffer, pH 8.5-9.0).

    • Add a solution of this compound in a molar excess (typically 5-20 fold excess) to the antibody solution.

    • Incubate the reaction mixture at room temperature or 4°C with gentle stirring for a specified time (e.g., 4-18 hours).

  • Purification of the Conjugate:

    • Remove unconjugated chelator and byproducts using size exclusion chromatography (e.g., PD-10 desalting column).

    • The purified conjugate can be concentrated using centrifugal filtration devices.

  • Characterization:

    • Determine the number of chelators per antibody molecule (conjugation ratio) using methods such as MALDI-TOF mass spectrometry or by measuring the absorbance of a co-conjugated dye.

Radiolabeling with ¹⁷⁷Lu

Workflow for Radiolabeling

Radiolabeling_Workflow Conjugate DO3A-Conjugate Reaction Radiolabeling Conjugate->Reaction Radionuclide 177LuCl3 Radionuclide->Reaction Purification Purification Reaction->Purification e.g., SEC QC Quality Control Purification->QC e.g., ITLC/HPLC Final_Product 177Lu-DO3A-Conjugate QC->Final_Product

Caption: Workflow for ¹⁷⁷Lu radiolabeling.

Protocol:

  • Reaction Setup:

    • In a sterile, metal-free vial, add the DO3A-conjugate solution.

    • Add a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.0).

    • Add the required amount of ¹⁷⁷LuCl₃ solution.

  • Incubation:

    • Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 15-30 minutes).

  • Quenching:

    • After incubation, cool the reaction vial to room temperature.

    • Add a solution of DTPA (diethylenetriaminepentaacetic acid) to chelate any free ¹⁷⁷Lu.

  • Quality Control:

    • Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) or radio-HPLC. For ITLC, a common mobile phase is 0.1 M sodium citrate, pH 5.5, where the labeled conjugate remains at the origin (Rf = 0.0-0.1) and free ¹⁷⁷Lu moves with the solvent front (Rf = 1.0).

    • The RCP should typically be >95%.

In Vitro Cell Uptake and Internalization Assay

Protocol:

  • Cell Culture: Culture the target cancer cells that express the receptor for the targeting vector to near confluence in appropriate cell culture plates.

  • Incubation with Radioconjugate:

    • Wash the cells with binding buffer (e.g., serum-free media).

    • Add the ¹⁷⁷Lu-labeled conjugate at a specific concentration to the cells.

    • For blocking experiments (to determine specificity), add a large excess of the unlabeled conjugate to a parallel set of wells before adding the radiolabeled conjugate.

    • Incubate the plates at 37°C for various time points (e.g., 1, 4, 24 hours).

  • Quantification of Total Cell-Associated Radioactivity:

    • After incubation, remove the radioactive medium and wash the cells with cold PBS.

    • Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).

    • Collect the cell lysate and measure the radioactivity using a gamma counter.

  • Quantification of Internalized Radioactivity:

    • To determine the internalized fraction, after the initial incubation, treat the cells with an acid wash (e.g., glycine buffer, pH 2.5) to strip off surface-bound radioactivity before cell lysis.

    • The remaining cell-associated radioactivity represents the internalized fraction.

In Vivo Biodistribution Study in a Tumor-Bearing Mouse Model

Protocol:

  • Animal Model: Use immunodeficient mice bearing subcutaneous xenografts of the target cancer cell line.

  • Injection of Radioconjugate:

    • Administer a defined amount of the ¹⁷⁷Lu-labeled conjugate to each mouse via tail vein injection.

  • Tissue Harvesting:

    • At various time points post-injection (e.g., 24, 48, 72, 120 hours), euthanize groups of mice.

    • Dissect and collect major organs and tissues of interest (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

  • Measurement of Radioactivity:

    • Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • This data provides insights into the tumor-targeting efficacy and off-target accumulation of the radioconjugate.[5][6]

Conclusion

This compound is a promising bifunctional chelator for the development of targeted radionuclide therapies. Its robust coordination chemistry, coupled with a versatile conjugation handle, allows for the creation of a wide array of radiopharmaceuticals. The protocols outlined in this document provide a framework for the synthesis, conjugation, radiolabeling, and evaluation of this compound-based agents. Rigorous adherence to these experimental procedures and thorough characterization at each step are essential for the successful development of safe and effective targeted radiotherapeutics.

References

Application Notes and Protocols for p-NH2-Bn-oxo-DO3A Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of the bifunctional chelator p-NH2-Bn-oxo-DO3A to biomolecules, particularly antibodies and proteins. This chelator is a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and is designed for stable chelation of radiometals for applications in molecular imaging and therapy. The presence of a primary aromatic amine (p-NH2-Bn) allows for covalent attachment to biomolecules after appropriate activation.

Overview of this compound Bioconjugation

The primary amine of this compound is not directly reactive with common functional groups on proteins under physiological conditions. Therefore, a two-step process is typically employed for bioconjugation:

  • Activation of the Chelator: The primary amine of this compound is converted to a more reactive functional group, most commonly an isothiocyanate (-NCS) or an N-hydroxysuccinimide (NHS) ester. This "activated" chelator can then readily react with primary amines (e.g., lysine residues) on the target biomolecule.

  • Conjugation to the Biomolecule: The activated chelator is incubated with the biomolecule (e.g., an antibody) under optimized conditions (pH, temperature, and molar ratio) to form a stable covalent bond, typically a thiourea or amide linkage.

Following conjugation, the resulting bioconjugate must be purified to remove unreacted chelator and other reagents. Characterization is then performed to determine the chelator-to-protein ratio and to confirm the integrity of the biomolecule.

Experimental Protocols

Activation of this compound to p-SCN-Bn-oxo-DO3A

This protocol describes the conversion of the primary amine of this compound to an isothiocyanate, creating p-SCN-Bn-oxo-DO3A, a reactive precursor for conjugation to primary amines on biomolecules.

Materials:

  • This compound

  • Thiophosgene (CSCl2)

  • Anhydrous, amine-free organic solvent (e.g., dichloromethane, chloroform)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve this compound in the anhydrous organic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of thiophosgene (typically 1.1-1.5 molar equivalents) in the same solvent to the cooled chelator solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of the 5% sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the p-SCN-Bn-oxo-DO3A product.

  • Characterize the product by mass spectrometry and NMR to confirm its identity and purity.

Bioconjugation of p-SCN-Bn-oxo-DO3A to an Antibody

This protocol details the conjugation of the activated chelator, p-SCN-Bn-oxo-DO3A, to an antibody.

Materials:

  • Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)

  • p-SCN-Bn-oxo-DO3A

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of p-SCN-Bn-oxo-DO3A in anhydrous DMSO (e.g., 10 mg/mL).

  • Adjust the pH of the antibody solution to 9.0 using the 0.1 M sodium bicarbonate buffer. The antibody concentration should ideally be between 5-10 mg/mL.

  • Determine the desired molar ratio of chelator to antibody. A common starting point is a 10- to 20-fold molar excess of the chelator.

  • Slowly add the calculated volume of the p-SCN-Bn-oxo-DO3A stock solution to the antibody solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Purify the antibody-chelator conjugate from unreacted chelator and byproducts using a desalting SEC column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

  • Collect the protein-containing fractions, which elute in the void volume.

  • Measure the protein concentration using a spectrophotometer at 280 nm.

Characterization of the Bioconjugate

Determination of Chelator-to-Antibody Ratio (CAR)

The CAR, also known as the degree of labeling, is a critical parameter. It can be determined using methods such as:

  • Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: By comparing the mass of the conjugated antibody to the unconjugated antibody, the average number of chelators per antibody can be calculated.

  • UV-Vis Spectroscopy: If the chelator has a distinct absorbance peak, the CAR can be estimated by measuring the absorbance at the protein and chelator-specific wavelengths.

  • Radiolabeling and Titration: A known amount of the conjugate can be radiolabeled with a metal ion, and the specific activity can be used to calculate the CAR.

Purity and Integrity Analysis
  • Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC): SE-HPLC is used to assess the purity of the conjugate and to detect any aggregation or fragmentation of the antibody that may have occurred during the conjugation process.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE can be used to visualize the integrity of the antibody heavy and light chains post-conjugation.

  • Binding Affinity Assays (e.g., ELISA, SPR): It is crucial to confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the bioconjugation of a p-SCN-Bn-oxo-DO3A analog to an antibody, based on literature reports for similar chelators.[1]

ParameterTypical Value/RangeMethod of Determination
Chelator:Antibody Molar Ratio (Input) 5:1 to 20:1Calculation
Chelator:Antibody Ratio (CAR) (Output) 2:1 to 8:1MALDI-TOF MS
Conjugation Efficiency 10-40%Calculation based on input vs. output CAR
Purity (monomer content) >95%SE-HPLC
Recovery >80%Protein concentration measurement
Radiolabeling Efficiency with 64Cu >95%Instant Thin-Layer Chromatography (iTLC)
In Vitro Serum Stability (48h) >94%iTLC

Visualizations

Bioconjugation_Workflow cluster_activation Chelator Activation cluster_conjugation Bioconjugation cluster_purification Purification & Analysis pNH2 This compound pSCN p-SCN-Bn-oxo-DO3A pNH2->pSCN Reaction Thiophosgene Thiophosgene Conjugate Antibody-Chelator Conjugate pSCN->Conjugate pH 9.0, RT, 1-2h Antibody Antibody (Lys-NH2) Antibody->Conjugate Purification Size-Exclusion Chromatography Conjugate->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Workflow for this compound bioconjugation.

Logical_Relationships cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Chelator This compound Activation Chelator Activation Chelator->Activation Biomolecule Antibody/Protein Conjugation Conjugation Reaction Biomolecule->Conjugation Reagents Activation & Buffer Reagents Reagents->Activation Activation->Conjugation Purification Purification Conjugation->Purification Final_Conjugate Purified Bioconjugate Purification->Final_Conjugate Analytics Characterization Data (CAR, Purity, etc.) Final_Conjugate->Analytics

Caption: Logical relationships in the bioconjugation process.

References

Purification of p-NH2-Bn-oxo-DO3A Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of p-NH2-Bn-oxo-DO3A (1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-aminobenzyl)-4,7,10-triacetic acid) conjugates. These bifunctional chelators are pivotal in the development of targeted radiopharmaceuticals for imaging and therapy. The following sections outline the methodologies for achieving high purity of these conjugates, essential for reliable in vitro and in vivo studies.

Introduction

The this compound moiety serves as a versatile platform for conjugating to various targeting biomolecules, such as peptides and antibodies. The primary amino group on the benzyl ring allows for stable amide bond formation with a carboxyl group on the targeting molecule. Subsequent radiolabeling with medically relevant radionuclides requires a highly pure conjugate to ensure specific targeting and minimize off-target effects. The purification process typically involves a multi-step approach, culminating in preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis and Purification Workflow

The overall process for generating a purified this compound conjugate involves the initial synthesis of the precursor, conjugation to the biomolecule, and subsequent purification steps to remove unreacted starting materials, byproducts, and isomers.

Purification Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification cluster_analysis Quality Control A p-NO2-Bn-oxo-DO3A Synthesis B Conjugation to Biomolecule A->B C Reduction of NO2 to NH2 B->C D Initial Cleanup (e.g., Precipitation/SPE) C->D E Preparative RP-HPLC D->E F Fraction Collection & Lyophilization E->F G Analytical RP-HPLC (Purity Assessment) F->G I Characterization G->I H Mass Spectrometry (Identity Confirmation) H->I

Figure 1: General workflow for the synthesis, purification, and analysis of this compound conjugates.

Experimental Protocols

Synthesis of this compound Conjugate (General Scheme)

The synthesis of the target conjugate begins with the commercially available p-nitrobenzyl precursor, p-NO2-Bn-oxo-DO3A.

  • Conjugation: The carboxylic acid of the targeting biomolecule is activated (e.g., using HBTU/HOBt or EDC/NHS) and reacted with the amino group of a linker, if necessary. Subsequently, the terminal amine of the linker-biomolecule is reacted with the activated ester of p-NO2-Bn-oxo-DO3A. Alternatively, a peptide can be synthesized on solid phase with the p-NO2-Bn-oxo-DO3A moiety coupled to an N-terminal or side-chain amine.

  • Reduction: The nitro group of the p-NO2-Bn-oxo-DO3A-conjugate is reduced to the amine (p-NH2). A common method is catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with tin(II) chloride.

Initial Purification: Solid-Phase Extraction (SPE)

Prior to RP-HPLC, a solid-phase extraction (SPE) step can be employed to remove bulk impurities and concentrate the sample.

  • Cartridge: C18 SPE cartridge.

  • Conditioning: Activate the cartridge by washing with methanol (MeOH), followed by equilibration with aqueous trifluoroacetic acid (TFA) (e.g., 0.1% TFA in water).

  • Loading: Dissolve the crude conjugate in the equilibration buffer and load it onto the cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5-10% acetonitrile in 0.1% TFA/water) to remove hydrophilic impurities.

  • Elution: Elute the conjugate with a higher concentration of organic solvent (e.g., 50-80% acetonitrile in 0.1% TFA/water).

  • Outcome: This step provides a partially purified and concentrated sample suitable for injection onto a preparative HPLC system. After the radiolabeling procedure, SPE can yield a product with a radiochemical purity of ≥95%.[1]

Final Purification: Preparative Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the most effective method for achieving high purity of this compound conjugates, capable of separating closely related impurities and isomers.

Instrumentation:

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

Materials:

  • Column: A preparative C18 column is commonly used (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase A: 0.1% TFA in deionized water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Sample Preparation: Dissolve the partially purified conjugate from the SPE step in a minimal volume of Mobile Phase A or a compatible solvent.

Protocol:

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample onto the column.

  • Run a linear gradient of increasing Mobile Phase B to elute the conjugate. A typical gradient is outlined in Table 2.

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm for peptide bonds and 280 nm for aromatic residues).

  • Collect fractions corresponding to the main product peak.

  • Analyze the collected fractions for purity using analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product as a TFA salt.

Data Presentation

Table 1: Representative RP-HPLC Purification Parameters for DOTA-Conjugates
ParameterValue/DescriptionReference
Column C18 Reverse-PhaseGeneral Practice
Mobile Phase A 0.1% TFA in WaterGeneral Practice
Mobile Phase B 0.1% TFA in AcetonitrileGeneral Practice
Flow Rate 10-20 mL/min (Preparative)General Practice
Detection 220 nm and 280 nmGeneral Practice
Purity Achieved >95%[2]
Yield 21-35% (after purification)[2]
Table 2: Example Preparative RP-HPLC Gradient
Time (min)% Mobile Phase A% Mobile Phase B
0955
5955
454555
50595
55595
60955
65955
Note: This is a representative gradient and should be optimized for the specific conjugate.

Quality Control and Characterization

After purification, it is crucial to verify the identity and purity of the this compound conjugate.

Analytical RP-HPLC
  • Purpose: To determine the final purity of the lyophilized product.

  • Method: A smaller-bore analytical C18 column is used with a faster gradient and lower flow rate compared to the preparative method. The purity is determined by integrating the peak area of the product relative to the total peak area. A purity of >98% is often achievable.[2]

Mass Spectrometry
  • Purpose: To confirm the molecular weight and thus the identity of the conjugate.

  • Method: Electrospray ionization mass spectrometry (ESI-MS) is commonly used to obtain the mass spectrum of the purified conjugate.

Logical Relationships in Purification

The selection of purification parameters is a logical process based on the physicochemical properties of the conjugate.

Purification Logic cluster_properties Conjugate Properties cluster_method Purification Method Selection cluster_params Parameter Optimization cluster_outcome Desired Outcome Prop Hydrophobicity Charge Size Method RP-HPLC SPE Ion Exchange Prop->Method influences Params Column Chemistry (e.g., C18) Mobile Phase Gradient Ion-Pairing Agent (e.g., TFA) Flow Rate & Temperature Method->Params requires Outcome High Purity (>95%) Good Yield Resolution of Isomers Params->Outcome determines

Figure 2: Logical relationship between conjugate properties and purification strategy.

Conclusion

The purification of this compound conjugates is a critical step in the development of targeted radiopharmaceuticals. A combination of solid-phase extraction and preparative reverse-phase HPLC is a robust strategy to achieve the high purity required for clinical translation. The protocols and data presented herein provide a comprehensive guide for researchers in this field. It is important to note that the specific purification parameters may require optimization depending on the nature of the biomolecule conjugated to the chelator.

References

Quality Control Procedures for p-NH2-Bn-oxo-DO3A Labeled Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of peptide-based radiopharmaceuticals for diagnostic imaging and targeted therapy requires rigorous quality control to ensure their safety, efficacy, and batch-to-batch consistency. Peptides labeled with radionuclides via chelating agents such as p-NH2-Bn-oxo-DO3A are a prominent class of such agents, with applications in oncology, particularly for neuroendocrine tumors (NETs). This document provides detailed application notes and protocols for the quality control of peptides labeled with the bifunctional chelator this compound.

This compound is a macrocyclic chelator derived from DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) that can be conjugated to a peptide and subsequently used to chelate a radiometal, such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy. The quality control procedures outlined below are designed to assess the identity, purity, and stability of the final radiolabeled peptide product. The protocols provided are based on established methods for DOTA-conjugated peptides and should be optimized for the specific this compound labeled peptide being analyzed.

Application: Targeting Somatostatin Receptors in Neuroendocrine Tumors

A primary application for peptides labeled with DO3A-derivatives is the targeting of somatostatin receptors (SSTRs), which are overexpressed on the surface of many neuroendocrine tumor cells. Somatostatin analogues, such as octreotate (TATE), are conjugated to the chelator and then radiolabeled. The resulting radiopharmaceutical, for instance, ⁶⁸Ga-p-NH2-Bn-oxo-DO3A-TATE, binds to SSTRs, allowing for the visualization of tumors via PET imaging. Upon binding, the receptor-ligand complex is internalized, initiating a signaling cascade that can influence cell proliferation and hormone secretion.

Below is a diagram illustrating the general signaling pathway initiated upon the binding of a somatostatin analogue to its receptor.

Somatostatin_Signaling Somatostatin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular SSTR Somatostatin Receptor (SSTR) G_protein Gi/o Protein SSTR->G_protein Activation AC Adenylate Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ligand Radiolabeled Somatostatin Analogue Ligand->SSTR Binding G_protein->AC Inhibition G_protein->PLC Activation MAPK MAPK Pathway G_protein->MAPK Modulation PKA Protein Kinase A cAMP->PKA ↓ Activation Cell_Effects Cell Cycle Arrest Apoptosis Inhibition of Hormone Secretion PKA->Cell_Effects Ca2_plus Ca²⁺ IP3->Ca2_plus ↑ Release PKC Protein Kinase C DAG->PKC Activation Ca2_plus->PKC Activation PKC->Cell_Effects MAPK->Cell_Effects

Caption: Somatostatin Receptor Signaling Pathway.

Quality Control Experimental Workflow

The overall quality control process for a this compound labeled peptide involves a series of analytical tests to confirm its identity, purity, and stability. A typical workflow is depicted below.

QC_Workflow Quality Control Workflow for this compound Labeled Peptides cluster_synthesis Synthesis & Labeling cluster_release Release Peptide_Synthesis Peptide Synthesis Conjugation Conjugation with This compound Peptide_Synthesis->Conjugation Purification1 Purification of Conjugate Conjugation->Purification1 Radiolabeling Radiolabeling with Radionuclide (e.g., ⁶⁸Ga) Purification1->Radiolabeling Purification2 Final Purification Radiolabeling->Purification2 Final_Product Final Radiolabeled Peptide Purification2->Final_Product Identity Identity Confirmation (Mass Spectrometry) Purity Chemical Purity (HPLC-UV) RCP Radiochemical Purity (Radio-HPLC / Radio-TLC) Stability Stability Testing Final_Product->Identity Final_Product->Purity Final_Product->RCP Final_Product->Stability

Caption: Quality Control Experimental Workflow.

Experimental Protocols

Identity Confirmation by Mass Spectrometry

Objective: To confirm the molecular weight of the this compound labeled peptide.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS) is a standard technique for this purpose.[1]

Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the non-radiolabeled, purified peptide conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

    • Further dilute the sample to a final concentration of 1-10 µM.

  • Instrumentation:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

    • Calibrate the instrument according to the manufacturer's instructions.

  • Data Acquisition:

    • Infuse the sample directly or inject it via a liquid chromatography system.

    • Acquire data in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the peptide conjugate.

  • Data Analysis:

    • Deconvolute the resulting multi-charged spectrum to obtain the monoisotopic mass.

    • Compare the experimentally determined mass with the theoretical mass of the this compound peptide conjugate. The observed mass should be within a predefined tolerance (e.g., ± 1 Da).[2]

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of the final radiolabeled peptide product by separating it from non-peptide and peptide-related impurities.

Methodology: Reversed-phase HPLC (RP-HPLC) with UV detection is the most common method for assessing peptide purity.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the final product at a concentration suitable for UV detection (e.g., 0.1-1 mg/mL).

  • HPLC System:

    • Use an HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), and a gradient pump.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm or 220 nm (for the peptide backbone).

  • Data Analysis:

    • Integrate the peak areas of all detected peaks in the chromatogram.

    • Calculate the percentage purity as: (Area of the main peptide peak / Total area of all peaks) x 100.

    • The purity should meet the predefined specification (e.g., >95%).

Radiochemical Purity (RCP) by Radio-HPLC

Objective: To determine the percentage of the radionuclide that is successfully chelated by the this compound-peptide conjugate.

Methodology: Radio-HPLC combines HPLC separation with a radioactivity detector to quantify the distribution of radioactivity among different chemical species.

Protocol:

  • Sample Preparation:

    • Dilute a small aliquot of the final radiolabeled product in the initial mobile phase.

  • Radio-HPLC System:

    • Use an HPLC system as described in the chemical purity section, coupled in-line with a radioactivity detector (e.g., a scintillation detector).

  • Chromatographic Conditions:

    • Use the same or a similar gradient as for the chemical purity analysis. The gradient may need to be optimized to ensure good separation of the radiolabeled peptide from free radionuclide and other radiochemical impurities.

  • Data Analysis:

    • Integrate the radioactive peaks in the radio-chromatogram.

    • Calculate the radiochemical purity as: (Radioactivity of the labeled peptide peak / Total radioactivity of all peaks) x 100.

    • The RCP should typically be >95%.

Stability Testing

Objective: To evaluate the stability of the radiolabeled peptide under relevant storage and physiological conditions.

Methodology: The stability of the radiolabeled peptide is assessed over time by measuring its radiochemical purity.

Protocol:

  • In Vitro Stability in Saline:

    • Incubate the final radiolabeled peptide in sterile saline at room temperature and/or 37°C.

    • At various time points (e.g., 1, 2, 4, and 24 hours), take an aliquot and analyze the radiochemical purity by radio-HPLC as described above.

  • In Vitro Stability in Human Serum:

    • Incubate the final radiolabeled peptide in human serum at 37°C.

    • At various time points, precipitate the serum proteins (e.g., with an equal volume of cold acetonitrile), centrifuge, and analyze the supernatant for radiochemical purity by radio-HPLC.

  • Data Analysis:

    • Plot the percentage of intact radiolabeled peptide versus time for each condition.

    • The product is considered stable if the radiochemical purity remains above a certain threshold (e.g., >90%) for the duration of the study.

Data Presentation

The quantitative data obtained from the quality control procedures should be summarized in a clear and structured format for easy comparison and review.

Table 1: Summary of Quality Control Specifications and Typical Results for a ⁶⁸Ga-p-NH2-Bn-oxo-DO3A-TATE Peptide

Quality Control TestMethodSpecificationTypical Result
Identity
Molecular WeightESI-MSTheoretical MW ± 1 DaConforms
Purity
Chemical PurityRP-HPLC (UV 220 nm)≥ 95%97.2%
Radiochemical PurityRadio-HPLC≥ 95%98.5%
Stability
In Saline (4h, 37°C)Radio-HPLC≥ 90%96.8%
In Human Serum (2h, 37°C)Radio-HPLC≥ 90%94.5%

Note: The "Typical Result" values are illustrative and will vary depending on the specific peptide and experimental conditions.

Conclusion

The quality control procedures outlined in this document provide a comprehensive framework for ensuring the quality of this compound labeled peptides. The combination of mass spectrometry, HPLC, and radiochemical analysis is essential for confirming the identity, purity, and stability of these radiopharmaceuticals. Adherence to these rigorous QC standards is critical for the successful translation of novel peptide-based imaging and therapeutic agents from the laboratory to the clinic.

References

Application Notes and Protocols: The Use of p-NH2-Bn-oxo-DO3A in Preclinical Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bifunctional chelator p-NH2-Bn-oxo-DO3A and its isothiocyanate derivative, p-SCN-Bn-oxo-DO3A, are instrumental in the development of targeted radiopharmaceuticals for cancer imaging and therapy. As a derivative of the well-established DOTA chelator, oxo-DO3A offers distinct advantages, including the ability to form stable complexes with various radionuclides under milder conditions. This is particularly beneficial when working with sensitive biomolecules such as monoclonal antibodies. These chelators serve as a critical link, covalently attaching to a targeting molecule (e.g., an antibody) on one end and securely holding a metallic radionuclide on the other. This targeted approach allows for the specific delivery of radiation to tumor cells, enhancing diagnostic imaging or therapeutic efficacy while minimizing off-target toxicity.

These application notes provide a comprehensive overview of the use of this compound-based conjugates in preclinical tumor models. Detailed protocols for antibody conjugation, radiolabeling, and in vitro/in vivo characterization are presented, supported by quantitative data from published studies.

Key Applications and Advantages

  • Targeted Radionuclide Delivery: Facilitates the development of antibody-radionuclide conjugates for precise targeting of tumor-associated antigens.

  • Versatile Radionuclide Chelation: Forms stable complexes with a range of diagnostic (e.g., 64Cu) and therapeutic radionuclides.

  • Improved Radiolabeling Conditions: The oxo-DO3A backbone allows for efficient radiolabeling at room temperature, which is advantageous for preserving the integrity of sensitive antibodies.

  • High In Vitro and In Vivo Stability: Radioimmunoconjugates synthesized with oxo-DO3A have demonstrated excellent stability in serum and in vivo, leading to improved tumor targeting and imaging contrast.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies utilizing p-SCN-Bn-oxo-DO3A for the development of 64Cu-labeled radioimmunoconjugates.

Table 1: Radiolabeling Efficiency and In Vitro Stability

Chelator ConjugateAntibodyRadiolabeling ConditionsRadiochemical Yield (RCY)Serum Stability (24h)Serum Stability (48h)Reference
64Cu-oxo-DO3A-TrastuzumabTrastuzumabRoom Temperature, <30 min>95%>95%~78-80%[1]
64Cu-DOTA-TrastuzumabTrastuzumabNot specified88% (after 2h)54%26%[1]
64Cu-oxo-DO3A-RituximabRituximabNot specifiedHigh>95%>94.9%[2]

Table 2: In Vivo Biodistribution of 64Cu-labeled Trastuzumab Conjugates in Mice with HER2+ Tumors (24h post-injection)

Organ/Tissue64Cu-oxo-DO3A-Trastuzumab (%ID/g)64Cu-DOTA-Trastuzumab (%ID/g)Reference
BloodNot ReportedNot Reported[1]
LiverLower than DOTA conjugateHigher than oxo-DO3A conjugate[1]
KidneysLower than DOTA conjugateHigher than oxo-DO3A conjugate[1]
HER2+ TumorHigher than DOTA conjugateLower than oxo-DO3A conjugate[1]

Table 3: In Vivo Biodistribution of a 64Cu-labeled oxo-DO3A PSMA Inhibitor Conjugate in Mice with PSMA+ Tumors

Organ/Tissue%ID/g (Time point not specified)Reference
PSMA+ TumorHigh Uptake[3][4]
KidneysHigh Uptake[3][4]
LiverModerate Uptake[3][4]
BladderHigh Uptake[3][4]

Experimental Protocols

Protocol 1: Antibody Conjugation with p-SCN-Bn-oxo-DO3A

This protocol describes the conjugation of the isothiocyanate derivative of this compound to a monoclonal antibody (e.g., Trastuzumab or Rituximab) via the formation of a stable thiourea bond with lysine residues.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, pH 8.5-9.0)

  • p-SCN-Bn-oxo-DO3A

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography columns (e.g., PD-10)

  • 0.1 M sodium bicarbonate buffer, pH 8.5

  • Metal-free water and buffers

Procedure:

  • Antibody Preparation: Prepare a solution of the antibody at a concentration of 5-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5.

  • Chelator Preparation: Dissolve p-SCN-Bn-oxo-DO3A in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved p-SCN-Bn-oxo-DO3A to the antibody solution.

  • Incubation: Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the antibody-chelator conjugate from the unconjugated chelator using a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with metal-free saline or another suitable buffer.

  • Characterization: Determine the concentration of the purified conjugate using a protein assay (e.g., BCA or absorbance at 280 nm). The number of chelators per antibody can be determined by methods such as MALDI-TOF mass spectrometry.[5]

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Protocol 2: Radiolabeling of oxo-DO3A-Antibody Conjugate with 64Cu

This protocol outlines the radiolabeling of the prepared antibody-chelator conjugate with 64Cu.

Materials:

  • oxo-DO3A-antibody conjugate (from Protocol 1)

  • 64CuCl2 in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5)

  • Metal-free 0.1 M ammonium acetate buffer, pH 5.5

  • DTPA solution (50 mM) for quenching

  • Instant thin-layer chromatography (ITLC) strips

  • Mobile phase (e.g., 50 mM DTPA)

  • Radio-TLC scanner

Procedure:

  • Reaction Setup: In a sterile, metal-free microcentrifuge tube, add a specific amount of the oxo-DO3A-antibody conjugate (typically 50-100 µg).

  • Addition of Radionuclide: Add the desired amount of 64CuCl2 (e.g., 37-185 MBq) to the conjugate solution.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes.

  • Quenching (Optional): Add a small volume of 50 mM DTPA solution to chelate any unreacted 64Cu.

  • Quality Control: Determine the radiochemical purity (RCP) of the 64Cu-labeled antibody using ITLC. Spot a small aliquot of the reaction mixture onto an ITLC strip and develop it using a suitable mobile phase. The 64Cu-labeled antibody will remain at the origin, while free 64Cu-DTPA will migrate with the solvent front. Analyze the strip using a radio-TLC scanner. An RCP of >95% is generally considered acceptable for in vivo studies.

  • Purification (if necessary): If the RCP is below 95%, the radiolabeled conjugate can be purified using size-exclusion chromatography.

Protocol 3: In Vitro Serum Stability Assay

This protocol is for assessing the stability of the radiolabeled antibody conjugate in serum.

Materials:

  • Purified 64Cu-oxo-DO3A-antibody conjugate

  • Fresh mouse or human serum

  • Incubator at 37°C

  • ITLC or HPLC system for analysis

Procedure:

  • Incubation: Add an aliquot of the purified radiolabeled conjugate to a tube containing fresh serum.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 1, 4, 24, and 48 hours), take a small sample of the mixture.

  • Analysis: Analyze the samples by ITLC or size-exclusion HPLC to determine the percentage of intact radiolabeled antibody. For ITLC, the intact conjugate will remain at the origin, while any released 64Cu will migrate.

  • Calculation: Calculate the percentage of intact conjugate at each time point to assess stability.

Protocol 4: In Vivo Biodistribution in a Preclinical Tumor Model

This protocol describes the evaluation of the biodistribution of the 64Cu-labeled antibody conjugate in tumor-bearing mice.

Materials:

  • Tumor-bearing mice (e.g., nude mice with HER2-positive xenografts)

  • Purified and sterile 64Cu-oxo-DO3A-antibody conjugate

  • Anesthetic for animal procedures

  • Gamma counter

  • Calibrated scale for weighing organs

Procedure:

  • Animal Model: Utilize an appropriate tumor model, such as mice bearing subcutaneous xenografts of a human cancer cell line that expresses the target antigen (e.g., LCC6HER2+ cells for Trastuzumab conjugates).[1]

  • Injection: Administer a known amount of the radiolabeled conjugate (e.g., 1-5 MBq) to each mouse via intravenous (tail vein) injection.

  • Time Points: At predetermined time points (e.g., 4, 24, 48 hours) post-injection, euthanize a cohort of mice.

  • Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Measurement: Weigh each organ/tissue and measure the radioactivity using a calibrated gamma counter. Include standards of the injected dose for accurate quantification.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and tissue. This will provide a quantitative measure of the biodistribution and tumor targeting of the radiopharmaceutical.

Visualizations

experimental_workflow Experimental Workflow for Preclinical Evaluation cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling & QC cluster_evaluation Preclinical Evaluation p_NH2_Bn_oxo_DO3A This compound p_SCN_Bn_oxo_DO3A p-SCN-Bn-oxo-DO3A p_NH2_Bn_oxo_DO3A->p_SCN_Bn_oxo_DO3A Activation Conjugation Conjugation p_SCN_Bn_oxo_DO3A->Conjugation Antibody Targeting Antibody Antibody->Conjugation Purification_Conj Purification Conjugation->Purification_Conj Purified_Conj Purified Conjugate Radiolabeling Radiolabeling with 64Cu Purified_Conj->Radiolabeling QC Quality Control (ITLC) Radiolabeling->QC In_Vitro In Vitro Stability QC->In_Vitro Tumor_Model Tumor-Bearing Mouse Model QC->Tumor_Model In_Vivo In Vivo Biodistribution PET_Imaging PET Imaging Tumor_Model->In_Vivo Tumor_Model->PET_Imaging

Caption: Workflow for preclinical evaluation of this compound based radioimmunoconjugates.

logical_relationship Logical Relationship of Components Chelator This compound (Bifunctional Chelator) Radioimmunoconjugate Radioimmunoconjugate Chelator->Radioimmunoconjugate Covalent Bond Targeting_Molecule Antibody (e.g., Trastuzumab) Targeting_Molecule->Radioimmunoconjugate Covalent Bond Radionuclide Radionuclide (e.g., 64Cu) Radionuclide->Radioimmunoconjugate Chelation Tumor_Cell Tumor Cell (with target antigen) Effect Diagnostic Imaging (PET) or Targeted Radiotherapy Tumor_Cell->Effect Leads to Radioimmunoconjugate->Tumor_Cell Targets Antigen

Caption: Components of a targeted radiopharmaceutical using this compound.

References

Application Notes and Protocols for Developing MRI Contrast Agents with p-NH2-Bn-oxo-DO3A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of p-amino-benzyl-oxo-DO3A (p-NH2-Bn-oxo-DO3A) in the development of targeted Magnetic Resonance Imaging (MRI) contrast agents. This compound is a bifunctional chelator derived from the well-established macrocycle DO3A. Its structure incorporates a reactive primary amine group on a phenylacetyl moiety, which allows for covalent conjugation to a variety of targeting biomolecules, such as peptides, antibodies, or small molecules. This enables the development of targeted contrast agents that can specifically accumulate in tissues of interest, thereby enhancing the diagnostic capabilities of MRI.

The core of the this compound molecule is the DO3A cage, which forms highly stable complexes with paramagnetic metal ions, most notably Gadolinium(III) (Gd³⁺). The resulting Gd-p-NH2-Bn-oxo-DO3A complex acts as a positive (T1) contrast agent by accelerating the relaxation of water protons in its vicinity, leading to a brighter signal in T1-weighted MR images. The bifunctional nature of this chelator makes it a valuable tool for creating next-generation, targeted MRI probes for molecular imaging applications in oncology, cardiovascular disease, and other pathological conditions.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Chemical Name 2,2',2''-(10-(2-((4-aminophenyl)methylamino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
Molecular Formula C₂₃H₃₆N₆O₇
Molecular Weight 524.57 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
Functional Group for Conjugation Primary Aromatic Amine (-NH₂)

Quantitative Data: Relaxivity of Gd-DO3A Derivatives

Compoundr₁ (mM⁻¹s⁻¹)r₂ (mM⁻¹s⁻¹)Magnetic Field (T)Temperature (°C)Reference
Gd-DO3A-butylamide4.55.61.525General approximation
Gd-DO3A-(Biphenyl-2,2'-bisamides)7.3Not ReportedNot ReportedNot Reported[1]
Gd-DO3A conjugate of Chlorambucil7.11Not ReportedNot ReportedNot Reported[2]
Hypoxia-sensitive Gd(DO3A-monoamide)6.38Not Reported0.4725[3]

Note: The relaxivity of a Gd-p-NH2-Bn-oxo-DO3A conjugate will be influenced by its molecular size, rotational correlation time, and water exchange rate. It is essential to experimentally determine the relaxivity of the final contrast agent conjugate.

Experimental Protocols

The following protocols provide a general framework for the synthesis, conjugation, and evaluation of MRI contrast agents based on this compound. These are generalized procedures and may require optimization based on the specific targeting ligand and experimental setup.

Protocol 1: Chelation of this compound with Gadolinium(III)

This protocol describes the complexation of this compound with a gadolinium salt to form the MRI-active complex.

Materials:

  • This compound

  • Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Deionized water (metal-free)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • pH meter

  • Reaction vial

  • Magnetic stirrer and stir bar

  • Heating block or water bath

Procedure:

  • Dissolve a known amount of this compound in deionized water in a reaction vial.

  • Adjust the pH of the solution to 5.5-6.0 using 0.1 M HCl or 0.1 M NaOH.

  • In a separate vial, dissolve a stoichiometric equivalent (1.0-1.05 eq) of GdCl₃·6H₂O in deionized water.

  • Add the GdCl₃ solution dropwise to the this compound solution while stirring.

  • Maintain the pH of the reaction mixture between 5.5 and 6.0 by adding 0.1 M NaOH as needed.

  • Heat the reaction mixture to 40-60 °C and stir for 4-12 hours.

  • Monitor the completion of the reaction by checking for the presence of free Gd³⁺ using a xylenol orange test. To perform the test, add a small aliquot of the reaction mixture to a xylenol orange solution; a color change from yellow to red/purple indicates the presence of free Gd³⁺.

  • Once the reaction is complete (no free Gd³⁺ detected), allow the solution to cool to room temperature.

  • The resulting solution of Gd-p-NH2-Bn-oxo-DO3A can be purified by size-exclusion chromatography or used directly in the next conjugation step.

Protocol 2: Conjugation of Gd-p-NH2-Bn-oxo-DO3A to a Targeting Ligand

This protocol outlines the conjugation of the Gd-p-NH2-Bn-oxo-DO3A complex to a targeting biomolecule (e.g., a peptide with a carboxylic acid group) via amide bond formation.

Materials:

  • Gd-p-NH2-Bn-oxo-DO3A solution from Protocol 1

  • Targeting ligand with a carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Lyophilizer

Procedure:

  • Dissolve the targeting ligand in DMF or DMSO.

  • Add EDC (1.5 eq) and NHS (1.2 eq) to the targeting ligand solution to activate the carboxylic acid group. Stir at room temperature for 30-60 minutes.

  • Add the Gd-p-NH2-Bn-oxo-DO3A solution (1.0 eq) to the activated targeting ligand solution.

  • Adjust the pH of the reaction mixture to 7.5-8.5 if necessary.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the progress of the conjugation reaction using an appropriate analytical technique (e.g., HPLC, LC-MS).

  • Once the reaction is complete, purify the conjugate using a size-exclusion chromatography column equilibrated with deionized water or PBS to remove unreacted starting materials and coupling reagents.

  • Collect the fractions containing the purified conjugate.

  • Lyophilize the purified conjugate to obtain a solid powder.

  • Characterize the final conjugate using techniques such as mass spectrometry and NMR to confirm its identity and purity.

Protocol 3: In Vitro Relaxivity Measurement

This protocol describes the determination of the longitudinal (r₁) and transverse (r₂) relaxivities of the synthesized contrast agent.

Materials:

  • Synthesized Gd-p-NH2-Bn-oxo-DO3A conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • MRI scanner or a relaxometer

  • A series of phantoms (e.g., microcentrifuge tubes)

Procedure:

  • Prepare a stock solution of the Gd-conjugate of known concentration in PBS.

  • Prepare a series of dilutions of the stock solution in PBS to obtain a range of concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM).

  • Prepare a blank sample containing only PBS.

  • Transfer each dilution and the blank into separate phantoms.

  • Place the phantoms in the MRI scanner or relaxometer.

  • Measure the T₁ and T₂ relaxation times for each sample at a specific magnetic field strength and temperature (e.g., 1.5 T or 3 T, and 37 °C).

  • Calculate the relaxation rates R₁ (1/T₁) and R₂ (1/T₂).

  • Plot R₁ and R₂ as a function of the Gd-conjugate concentration.

  • The slopes of the resulting linear plots represent the r₁ and r₂ relaxivities in units of mM⁻¹s⁻¹.

Protocol 4: In Vitro Cell Viability Assay

This protocol is to assess the cytotoxicity of the synthesized contrast agent on a relevant cell line.

Materials:

  • Synthesized Gd-p-NH2-Bn-oxo-DO3A conjugate

  • Relevant cell line (e.g., cancer cells expressing the target receptor)

  • Cell culture medium

  • 96-well plates

  • MTT or similar cell viability assay kit

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare a series of dilutions of the Gd-conjugate in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of the Gd-conjugate. Include a control group with medium only.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, perform the MTT assay according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader.

  • Calculate the cell viability as a percentage of the control group and plot it against the conjugate concentration to determine the IC₅₀ value.

Protocol 5: In Vivo MRI Studies in an Animal Model

This protocol provides a general guideline for performing in vivo MRI with the targeted contrast agent in a relevant animal model (e.g., a tumor-bearing mouse).

Materials:

  • Synthesized and purified Gd-p-NH2-Bn-oxo-DO3A conjugate formulated in a sterile saline solution.

  • Animal model (e.g., tumor-bearing mouse)

  • Anesthesia (e.g., isoflurane)

  • Catheter for intravenous injection

  • Animal MRI scanner

Procedure:

  • Anesthetize the animal and place it in the MRI scanner.

  • Acquire pre-contrast T₁-weighted MR images of the region of interest (e.g., the tumor).

  • Administer the Gd-conjugate intravenously at a predetermined dose (e.g., 0.05-0.1 mmol/kg).

  • Acquire a series of post-contrast T₁-weighted MR images at different time points (e.g., 5, 15, 30, 60, and 120 minutes) to monitor the biodistribution and accumulation of the contrast agent.

  • Analyze the MR images to quantify the signal enhancement in the target tissue compared to surrounding tissues and pre-contrast images.

  • After the imaging session, the animal should be recovered from anesthesia or euthanized for biodistribution studies if required.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows described in the protocols.

Synthesis_and_Conjugation_Workflow Synthesis and Conjugation Workflow cluster_synthesis Chelation cluster_conjugation Conjugation pNH2_Bn_oxo_DO3A This compound Chelation Chelation Reaction (pH 5.5-6.0, 40-60°C) pNH2_Bn_oxo_DO3A->Chelation GdCl3 GdCl3 GdCl3->Chelation Gd_Complex Gd-p-NH2-Bn-oxo-DO3A Chelation->Gd_Complex Conjugation_Reaction Amide Bond Formation (pH 7.5-8.5) Gd_Complex->Conjugation_Reaction Targeting_Ligand Targeting Ligand (-COOH) Activation Activation (EDC/NHS) Targeting_Ligand->Activation Activation->Conjugation_Reaction Purification Purification (Size-Exclusion Chromatography) Conjugation_Reaction->Purification Final_Conjugate Targeted MRI Contrast Agent Purification->Final_Conjugate

Caption: Workflow for the synthesis of the Gd-complex and its conjugation.

In_Vivo_MRI_Workflow In Vivo MRI Experimental Workflow Animal_Prep Animal Preparation (Anesthesia) Pre_Contrast_Scan Pre-Contrast T1-Weighted MRI Animal_Prep->Pre_Contrast_Scan Injection IV Injection of Contrast Agent Pre_Contrast_Scan->Injection Post_Contrast_Scans Post-Contrast T1-Weighted MRI (Dynamic Series) Injection->Post_Contrast_Scans Image_Analysis Image Analysis (Signal Enhancement) Post_Contrast_Scans->Image_Analysis Results Biodistribution and Target Accumulation Image_Analysis->Results

Caption: Workflow for in vivo MRI studies with the targeted contrast agent.

References

Troubleshooting & Optimization

Technical Support Center: p-NH2-Bn-oxo-DO3A Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for p-NH2-Bn-oxo-DO3A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the conjugation efficiency of this versatile chelator. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound, or 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-aminobenzyl)-4,7,10-triacetic acid, is a bifunctional chelator.[1] It features a DO3A macrocyclic core capable of stably chelating metal ions, which is essential for applications like magnetic resonance imaging (MRI) and radiotherapy. The p-aminobenzyl group provides a reactive primary amine handle for covalent attachment to biomolecules such as antibodies, peptides, or nanoparticles.

Q2: What are the common methods to conjugate this compound to a biomolecule?

A2: The primary amine on the p-aminobenzyl group is typically not reactive enough for direct, efficient conjugation under physiological conditions. Therefore, a two-step approach is common:

  • Activation of the chelator: The primary amine of this compound is converted into a more reactive functional group, such as an isothiocyanate (-NCS) or a maleimide.

  • Conjugation to the biomolecule: The activated chelator is then reacted with the target biomolecule. Isothiocyanates react with primary amines (e.g., lysine residues on an antibody) to form a stable thiourea bond. Maleimides react with free sulfhydryl groups (e.g., from cysteine residues) to form a stable thioether linkage.[2][3]

Alternatively, the biomolecule can be activated, for example, by introducing a maleimide group, and then reacted with a thiol-modified this compound.

Q3: How does the choice of conjugation chemistry affect my final conjugate?

A3: The choice between amine-reactive (e.g., isothiocyanate) and thiol-reactive (e.g., maleimide) chemistry depends on the nature of your biomolecule and the desired properties of the conjugate.

  • Amine-reactive chemistry (targeting lysines) often results in a heterogeneous mixture of conjugates with varying numbers of chelators attached at different positions, as antibodies have numerous surface-accessible lysine residues.[4][5]

  • Thiol-reactive chemistry (targeting cysteines) can offer more site-specific conjugation, especially if engineered cysteines are introduced into the biomolecule. This can lead to a more homogeneous product with a defined drug-to-antibody ratio (DAR).[2]

Q4: What are the critical parameters to control for a successful conjugation reaction?

A4: Several parameters critically influence conjugation efficiency:

  • pH: Amine-reactive conjugations (NHS esters, isothiocyanates) are typically performed at a slightly basic pH (8.0-9.0) to ensure the target amine groups are deprotonated and nucleophilic.[6][7] Thiol-reactive maleimide conjugations are most efficient at a pH of 6.5-7.5 to favor the reactive thiolate anion while minimizing side reactions with amines.[2]

  • Molar Ratio: The molar ratio of the activated chelator to the biomolecule is crucial. A higher molar excess of the chelator can increase the degree of labeling but may also lead to aggregation or loss of biological activity of the biomolecule. Optimization is often required.

  • Temperature and Reaction Time: These parameters are interdependent. Reactions are often performed at room temperature for a few hours or at 4°C overnight. Longer reaction times may not always lead to higher efficiency and can increase the risk of side reactions like hydrolysis.

  • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) as they will compete with the target biomolecule for reaction with the activated chelator.[2][6]

Q5: How can I purify my this compound conjugate?

A5: Purification is essential to remove unreacted chelator, byproducts, and any aggregated biomolecules. Common purification methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on size, effectively removing small molecules like unreacted chelator from the larger antibody conjugate.

  • Dialysis or Tangential Flow Filtration (TFF): Used to exchange the buffer and remove small molecule impurities.

  • Ion-Exchange Chromatography (IEX): Can be used to separate conjugate species with different numbers of attached chelators (and thus different overall charges).

  • Hydrophobic Interaction Chromatography (HIC): Useful for separating antibody-drug conjugates (ADCs) based on the number of conjugated drug-linkers.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Conjugation Efficiency / Low Drug-to-Antibody Ratio (DAR) 1. Incorrect pH: The pH of the reaction buffer is outside the optimal range for the chosen chemistry.1. Verify and adjust the pH of the reaction buffer. Use a freshly prepared buffer. For amine coupling, pH 8.0-9.0 is recommended. For thiol coupling, pH 6.5-7.5 is optimal.[2][6]
2. Inactive Chelator: The activated chelator (e.g., isothiocyanate, maleimide) has hydrolyzed due to moisture or prolonged storage.2. Use freshly prepared or properly stored activated chelator. Dissolve in an anhydrous solvent like DMSO or DMF immediately before use.
3. Competing Nucleophiles in Buffer: The buffer contains primary amines (e.g., Tris, glycine) or thiols (e.g., DTT).3. Use a non-reactive buffer such as phosphate-buffered saline (PBS), borate, or HEPES.[6]
4. Insufficient Molar Excess of Chelator: The ratio of activated chelator to biomolecule is too low.4. Increase the molar excess of the activated chelator in increments (e.g., from 10:1 to 20:1 or higher) and analyze the effect on DAR.
5. Inaccessible Target Residues: The target lysine or cysteine residues on the biomolecule are sterically hindered or involved in internal bonding.5. For thiol conjugations, ensure complete reduction of disulfide bonds if necessary. Consider using a linker with a longer spacer arm to improve accessibility.
Antibody Aggregation After Conjugation 1. High Degree of Conjugation: Too many chelator molecules have been attached, leading to changes in protein conformation and increased hydrophobicity.1. Reduce the molar excess of the activated chelator. Optimize reaction time and temperature to control the extent of conjugation.
2. Inappropriate Buffer Conditions: The pH or ionic strength of the buffer promotes aggregation.2. Screen different buffer conditions. Consider adding excipients like polysorbate to prevent aggregation.
3. Solvent Shock: Adding a large volume of organic solvent (used to dissolve the chelator) too quickly.3. Add the chelator solution dropwise while gently stirring the antibody solution. Keep the final concentration of the organic solvent to a minimum (typically <10%).
Loss of Antibody Activity 1. Conjugation at the Antigen-Binding Site: The chelator has attached to lysine or cysteine residues within the antigen-binding region.1. If using amine-reactive chemistry, this is a risk. Site-directed conjugation methods (e.g., targeting engineered cysteines) can mitigate this.
2. Denaturation of the Antibody: Harsh reaction conditions (e.g., extreme pH, high temperature, high concentration of organic solvent) have denatured the antibody.2. Perform the conjugation under milder conditions (e.g., lower temperature, physiological pH if possible). Minimize the amount of organic solvent.
Inconsistent Results Between Batches 1. Variability in Reagent Quality: Inconsistent purity or activity of the chelator or biomolecule.1. Use high-quality, well-characterized reagents. Perform quality control on each new batch of chelator and biomolecule.
2. Poor Control of Reaction Parameters: Minor variations in pH, temperature, or reaction time between experiments.2. Carefully control and document all reaction parameters. Use calibrated equipment.
3. Inconsistent Purification: Variations in the purification process leading to different levels of purity.3. Standardize the purification protocol, including column packing, flow rates, and fraction collection.

Experimental Protocols

Protocol 1: Conversion of this compound to p-SCN-Bn-oxo-DO3A (Isothiocyanate Derivative)

This protocol describes the conversion of the primary amine of this compound to a more reactive isothiocyanate group using thiophosgene.

Materials:

  • This compound

  • Thiophosgene (CSCl2)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Triethylamine (TEA) or another non-nucleophilic base

  • Nitrogen or Argon gas

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (2-3 equivalents) to the solution and stir.

  • Thiophosgene Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of thiophosgene (1.1-1.2 equivalents) in anhydrous DCM dropwise over 30 minutes. Caution: Thiophosgene is highly toxic and corrosive. Handle it with extreme care in a well-ventilated fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess thiophosgene by slowly adding a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude p-SCN-Bn-oxo-DO3A.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure p-SCN-Bn-oxo-DO3A. The presence of the isothiocyanate group can be confirmed by IR spectroscopy (a strong absorption band around 2100 cm⁻¹).[8]

G cluster_activation Activation of this compound start Dissolve this compound and TEA in anhydrous DCM cool Cool to 0°C start->cool add_csc12 Add Thiophosgene (CSCl2) dropwise cool->add_csc12 react Stir at room temperature for 2-4 hours add_csc12->react quench Quench with NaHCO3 solution react->quench extract Extract with DCM, wash with water and brine quench->extract dry Dry (Na2SO4) and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Workflow for the synthesis of p-SCN-Bn-oxo-DO3A.

Protocol 2: Conjugation of p-SCN-Bn-oxo-DO3A to an Antibody

This protocol details the conjugation of the activated isothiocyanate chelator to the lysine residues of an antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS pH 7.4, borate buffer pH 8.5)

  • p-SCN-Bn-oxo-DO3A, freshly prepared or properly stored

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Purification system (e.g., SEC column, dialysis cassette)

  • Quenching buffer (e.g., Tris or glycine, 1 M, pH 8.0)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in a conjugation buffer (e.g., 100 mM sodium bicarbonate, pH 8.5). Ensure the buffer is free of primary amines.

  • Chelator Preparation: Immediately before use, dissolve the p-SCN-Bn-oxo-DO3A in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction: While gently stirring the antibody solution, add the desired molar excess (e.g., 10-20 fold) of the p-SCN-Bn-oxo-DO3A solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Purify the antibody-chelator conjugate from unreacted chelator and byproducts using size exclusion chromatography, dialysis, or tangential flow filtration. The final conjugate should be exchanged into a suitable storage buffer (e.g., PBS).

  • Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy, mass spectrometry, or by radiolabeling with a metal ion and measuring specific activity.

G cluster_conjugation Antibody Conjugation Workflow prep_ab Prepare Antibody in Amine-Free Buffer (pH 8.5) react Add Chelator to Antibody (10-20x molar excess) prep_ab->react prep_chelate Dissolve p-SCN-Bn-oxo-DO3A in DMSO/DMF prep_chelate->react incubate Incubate (2-4h RT or O/N 4°C) react->incubate quench Quench with Tris/Glycine (optional) incubate->quench purify Purify by SEC or Dialysis quench->purify characterize Characterize Conjugate (DAR) purify->characterize

Caption: Workflow for antibody conjugation with p-SCN-Bn-oxo-DO3A.

Data Summary Tables

Table 1: Recommended Reaction Conditions for Common Conjugation Chemistries

ParameterNHS Ester to AmineIsothiocyanate to AmineMaleimide to Thiol
pH 7.2 - 8.5[3][6]8.0 - 9.06.5 - 7.5[2]
Temperature 4°C - 25°C4°C - 37°C[8]4°C - 25°C
Reaction Time 30 min - 4 hours[6]2 - 12 hours1 - 4 hours
Chelator:Biomolecule Molar Ratio 5:1 to 50:110:1 to 50:15:1 to 20:1
Recommended Buffers Phosphate, Bicarbonate, Borate, HEPESBicarbonate, BoratePhosphate, HEPES
Buffers to Avoid Tris, Glycine, other primary aminesTris, Glycine, other primary aminesDTT, β-mercaptoethanol, other thiols

Table 2: Comparison of Common Purification and Characterization Methods

MethodPrincipleApplicationAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation by hydrodynamic radiusRemoval of unreacted small moleculesHigh resolution, mild conditionsPotential for sample dilution
Dialysis / TFF Diffusion across a semi-permeable membraneBuffer exchange, removal of small moleculesSimple, scalableSlow, may not be suitable for all sample volumes
Ion-Exchange Chromatography (IEX) Separation by net chargeSeparation of species with different DARsHigh resolutionCan be complex to optimize, may require specific buffer conditions
UV-Vis Spectroscopy Absorbance of lightEstimation of DARQuick, non-destructiveRequires known extinction coefficients, can be inaccurate for complex mixtures
Mass Spectrometry (MS) Measurement of mass-to-charge ratioPrecise determination of DAR and conjugate identityHigh accuracy and resolutionDestructive, requires specialized equipment
Hydrophobic Interaction Chromatography (HIC) Separation by hydrophobicityDetermination of DAR distributionHigh resolution for ADCsCan be denaturing for some proteins

References

troubleshooting low radiolabeling yield with p-NH2-Bn-oxo-DO3A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bifunctional chelator p-NH2-Bn-oxo-DO3A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a macrocyclic chelating agent based on a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) scaffold. The "p-NH2-Bn" portion refers to a para-aminobenzyl group, which provides a reactive amine handle for conjugation to biomolecules such as peptides, antibodies, or nanoparticles. The "oxo" group refers to an amide functionality on one of the pendant arms of the DOTA cage. This chelator is designed to stably coordinate with various radiometals for use in nuclear medicine, particularly for applications like Positron Emission Tomography (PET) imaging and targeted radionuclide therapy.

Q2: Which radiometals can be used with this compound?

A2: DOTA-based chelators like this compound are versatile and can form stable complexes with a wide range of radiometals. Commonly used radiometals include:

  • For PET Imaging: Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), Zirconium-89 (⁸⁹Zr), Scandium-44 (⁴⁴Sc)

  • For SPECT Imaging: Lutetium-177 (¹⁷⁷Lu), Indium-111 (¹¹¹In)

  • For Radionuclide Therapy: Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), Actinium-225 (²²⁵Ac)

The choice of radiometal will depend on the specific application, desired imaging modality, or therapeutic strategy.

Q3: What is the purpose of the conjugation step prior to radiolabeling?

A3: The conjugation step involves covalently linking the this compound chelator to a targeting biomolecule (e.g., an antibody or peptide). This creates a bifunctional molecule: the biomolecule provides the specificity for a biological target (like a cancer cell receptor), while the chelator securely holds the radiometal. This ensures that the radioactivity is delivered specifically to the target site, enhancing imaging contrast or therapeutic efficacy while minimizing off-target effects.

Troubleshooting Low Radiolabeling Yield

Low radiolabeling yield is a common issue that can arise from several factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving these problems.

Diagram: Troubleshooting Logic Flow

Troubleshooting_Low_Yield cluster_conjugation Conjugation Issues cluster_reagents Reagent Quality Issues cluster_conditions Labeling Condition Issues cluster_purification Purification Issues start Low Radiolabeling Yield (<95% RCP) check_conjugation 1. Verify Conjugate Integrity and Concentration start->check_conjugation check_reagents 2. Assess Reagent Quality check_conjugation->check_reagents Conjugate OK conjugation_issue Problem: - Incomplete conjugation - Degradation of biomolecule - Incorrect concentration check_conjugation->conjugation_issue Issue Found check_conditions 3. Evaluate Labeling Conditions check_reagents->check_conditions Reagents OK reagents_issue Problem: - Metal contamination in buffers - Expired/degraded chelator or precursor - Low quality radionuclide check_reagents->reagents_issue Issue Found check_purification 4. Review Purification Method check_conditions->check_purification Conditions OK conditions_issue Problem: - Suboptimal pH - Incorrect temperature - Insufficient incubation time check_conditions->conditions_issue Issue Found solution High Radiolabeling Yield Achieved check_purification->solution Purification OK purification_issue Problem: - Inefficient removal of free radiometal - Product loss during purification check_purification->purification_issue Issue Found conjugation_solution Solution: - Optimize conjugation chemistry (pH, molar ratio) - Confirm conjugate integrity (MALDI-TOF, HPLC) - Re-quantify conjugate concentration conjugation_issue->conjugation_solution reagents_solution Solution: - Use metal-free buffers and vials - Use fresh, high-purity reagents - Check radionuclide quality certificate reagents_issue->reagents_solution conditions_solution Solution: - Optimize pH (typically 4.0-5.5 for many radiometals) - Adjust temperature and time based on radiometal - See Tables 1 & 2 for guidance conditions_issue->conditions_solution purification_solution Solution: - Validate purification method (e.g., SEC, C18 cartridge) - Optimize column conditioning and elution purification_issue->purification_solution

Caption: A flowchart for troubleshooting low radiolabeling yields.

Detailed Troubleshooting Steps

Problem 1: Low Radiochemical Purity (RCP) despite successful conjugation.

  • Possible Cause: Competing metal ion contamination in reaction buffers or vials. Trivalent metal ions like Fe³⁺, Al³⁺, or divalent cations like Zn²⁺ and Cu²⁺ can compete with the radiometal for the chelator.[1][2]

  • Solution:

    • Use high-purity, metal-free water and reagents.

    • Prepare buffers in polypropylene tubes rather than glass to avoid leaching of metal ions.

    • Pre-treat buffers with a chelating resin (e.g., Chelex 100) to remove trace metal contaminants.

    • Ensure the radionuclide solution is of high purity and free from metallic impurities from the target material.[3]

Problem 2: Inconsistent or low yields between batches.

  • Possible Cause: Inaccurate quantification of the this compound conjugate. The molar ratio of chelator to radiometal is a critical parameter.

  • Solution:

    • Accurately determine the concentration of the conjugate solution using a reliable method such as UV-Vis spectrophotometry (at 280 nm for proteins) or a colorimetric assay (e.g., BCA or Bradford assay).

    • Verify the number of chelators per biomolecule using mass spectrometry (MALDI-TOF or ESI-MS) if possible.

Problem 3: The radiolabeling reaction is slow or incomplete.

  • Possible Cause: Suboptimal reaction conditions (pH, temperature, time). The kinetics of radiometal incorporation into the DOTA cage are highly dependent on these parameters.

  • Solution:

    • pH: The optimal pH for radiolabeling with many trivalent radiometals (e.g., ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y) is typically in the range of 4.0-5.5.[3] At lower pH values, the carboxylate groups of the chelator are protonated, slowing down complexation. At higher pH, the radiometal can form insoluble hydroxides.[3]

    • Temperature: While some radiometals can be incorporated at room temperature, heating is often required to achieve high yields in a reasonable timeframe. For example, labeling with ¹⁷⁷Lu or ⁹⁰Y is often performed at 80-100°C.[3] However, for temperature-sensitive biomolecules like antibodies, lower temperatures (e.g., 37°C) for a longer duration may be necessary.[4]

    • Time: Incubation times can range from 5 to 60 minutes. Monitor the reaction progress over time to determine the optimal duration for your specific system.

Problem 4: Degradation of the biomolecule during radiolabeling.

  • Possible Cause: Harsh reaction conditions, particularly high temperatures, can lead to denaturation or aggregation of sensitive biomolecules like antibodies.

  • Solution:

    • Perform radiolabeling at the lowest effective temperature. For antibodies, consider labeling at 37°C or even room temperature, potentially with a longer incubation time.[4]

    • Include radical scavengers, such as ethanol or ascorbic acid, in the reaction mixture to prevent radiolysis, especially when working with high levels of radioactivity.

    • After labeling, analyze the integrity of the conjugate using methods like SDS-PAGE or size-exclusion chromatography (SEC-HPLC).

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize how key parameters can influence radiolabeling efficiency. These are representative data based on DOTA-peptide systems and should be used as a starting point for optimization.

Table 1: Effect of pH on Radiolabeling Yield

pHRadiolabeling Yield (%) with ¹⁷⁷Lu-DOTA-peptide (20 min at 80°C)Observations
3.0< 50%Slow reaction kinetics due to protonation of the chelator's carboxylate groups.[3]
4.5> 95%Optimal pH range for many trivalent radiometals.[3]
6.0Variable, often decreasedRisk of radiometal hydroxide formation, leading to lower yields.[3]

Table 2: Effect of Precursor Amount on Radiolabeling Yield and Specific Activity

This table is adapted from a study using ⁶⁴Cu and a DOTA-peptide conjugate (DOTA-F56). It illustrates the trade-off between the amount of precursor, radiolabeling yield, and the resulting specific activity.[5]

Amount of DOTA-F56 (µg)Radiolabeling Yield (%)Specific Activity (GBq/µmol)
20> 98%22.5
10> 95%45.1
5~90%90.2
1~60%180.4
0.5~28%255.6

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol is a general guideline for conjugating the chelator to an antibody via its amine group, which requires converting the amine on the chelator to a more reactive isothiocyanate (SCN) group first.

Diagram: Conjugation and Radiolabeling Workflow

Experimental_Workflow start Start antibody_prep 1. Antibody Preparation (Buffer Exchange) start->antibody_prep conjugation 3. Conjugation Reaction antibody_prep->conjugation chelator_activation 2. Chelator Activation (this compound -> p-SCN-Bn-oxo-DO3A) chelator_activation->conjugation purification1 4. Purification of Conjugate (e.g., SEC) conjugation->purification1 characterization 5. Characterization (Conc., Chelators/Ab) purification1->characterization radiolabeling 6. Radiolabeling Reaction characterization->radiolabeling purification2 7. Purification of Radiolabeled Conjugate radiolabeling->purification2 qc 8. Quality Control (RCP, Stability) purification2->qc end Final Product qc->end

Caption: A typical workflow for antibody conjugation and radiolabeling.

Materials:

  • Antibody of interest

  • This compound

  • Thiophosgene

  • Sodium bicarbonate buffer (0.1 M, pH 9.0, metal-free)

  • Phosphate-buffered saline (PBS, pH 7.4, metal-free)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • Reaction vials (polypropylene)

Procedure:

  • Chelator Activation (Conversion to Isothiocyanate):

    • The this compound is converted to its isothiocyanate derivative (p-SCN-Bn-oxo-DO3A) using thiophosgene. This reaction should be performed by an experienced chemist under appropriate safety precautions as thiophosgene is highly toxic. A detailed synthesis protocol for a similar compound can be found in the literature.[6]

  • Antibody Preparation:

    • Buffer exchange the antibody into the sodium bicarbonate buffer (pH 9.0). This can be done using a desalting column (e.g., PD-10) or through dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL.[7]

  • Conjugation Reaction:

    • Dissolve the activated p-SCN-Bn-oxo-DO3A in a small amount of DMSO.

    • Add the dissolved chelator to the antibody solution. A typical starting point is a 10- to 20-fold molar excess of chelator to antibody.[4]

    • Incubate the reaction at room temperature for 4-12 hours with gentle mixing.[4]

  • Purification:

    • Remove the unreacted chelator and byproducts by passing the reaction mixture through an SEC column (e.g., PD-10) equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the final concentration of the antibody-chelator conjugate.

    • If possible, determine the average number of chelators per antibody molecule using mass spectrometry.

Protocol 2: Radiolabeling of the Conjugate with a Radiometal (e.g., ¹⁷⁷Lu)

Materials:

  • This compound-antibody conjugate

  • ¹⁷⁷LuCl₃ solution

  • Sodium acetate buffer (0.25 M, pH 4.5, metal-free)

  • DTPA solution (50 mM, for quenching)

  • Instant thin-layer chromatography (ITLC) strips

  • Mobile phase for ITLC (e.g., 50 mM DTPA, pH 5.5)

  • Radio-TLC scanner

Procedure:

  • Reaction Setup:

    • In a sterile polypropylene vial, add a specific amount of the antibody-chelator conjugate (e.g., 50-100 µg).

    • Add the sodium acetate buffer.

    • Carefully add the ¹⁷⁷LuCl₃ solution (e.g., 5-10 mCi, 185-370 MBq). The final reaction volume should be kept small (e.g., 100-200 µL).

  • Incubation:

    • Incubate the reaction mixture in a heating block at 80-95°C for 20-30 minutes.[3]

  • Quenching:

    • After incubation, cool the reaction vial to room temperature.

    • Add a small volume of the DTPA solution to chelate any remaining free ¹⁷⁷Lu.

  • Quality Control (Radiochemical Purity):

    • Spot a small aliquot (1-2 µL) of the reaction mixture onto an ITLC strip.

    • Develop the strip using the appropriate mobile phase. In this system, the radiolabeled antibody will remain at the origin (Rf = 0), while free ¹⁷⁷Lu-DTPA will migrate with the solvent front (Rf = 1.0).

    • Analyze the strip using a radio-TLC scanner to determine the percentage of radioactivity associated with the conjugate (the radiochemical purity). A yield >95% is generally desired.

  • Purification (if necessary):

    • If the radiochemical purity is below the desired level, the radiolabeled conjugate can be purified using an appropriate method, such as a size-exclusion column, to remove any remaining free radiometal complexes.

References

Technical Support Center: Synthesis of p-NH2-Bn-oxo-DO3A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of p-NH2-Bn-oxo-DO3A.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic step.

Step 1: Selective N-alkylation of Cyclen with p-Nitrobenzyl Bromide

Problem: Low yield of the mono-alkylated product and formation of poly-alkylated byproducts.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incorrect stoichiometry: Using a 1:1 ratio of cyclen to the alkylating agent can lead to multiple alkylations on the same cyclen ring.Use a significant excess of cyclen (e.g., 4-5 equivalents) to favor mono-alkylation. The unreacted cyclen can be recovered and reused.
Inappropriate base: A strong base can deprotonate multiple amine groups on the cyclen, increasing the likelihood of poly-alkylation.Use a mild base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA).
High reaction temperature: Elevated temperatures can increase the rate of poly-alkylation.Perform the reaction at room temperature or below (0-25 °C).
Solvent choice: The polarity of the solvent can influence the reaction's selectivity.Acetonitrile or chloroform are commonly used solvents that have shown good results for selective mono-alkylation.

Experimental Protocol: Selective Mono-N-alkylation of Cyclen

  • Dissolve cyclen (4 eq.) in dry acetonitrile.

  • Add sodium bicarbonate (5 eq.).

  • To this suspension, add a solution of p-nitrobenzyl bromide (1 eq.) in dry acetonitrile dropwise over 1-2 hours at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: N-alkylation of the remaining secondary amines with tert-butyl bromoacetate

Problem: Incomplete alkylation leading to a mixture of di-, and tri-substituted products.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient alkylating agent: Not using enough tert-butyl bromoacetate will result in incomplete alkylation.Use a slight excess of tert-butyl bromoacetate (e.g., 3.3 equivalents for the three remaining amines).
Steric hindrance: The bulky tert-butyl groups can hinder the reaction.Increase the reaction temperature to 50-60 °C and prolong the reaction time.
Base strength: A base that is too weak may not efficiently deprotonate the secondary amines.Use a moderately strong base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).

Experimental Protocol: Tris-N-alkylation with tert-butyl bromoacetate

  • Dissolve the mono-alkylated cyclen (1 eq.) in dry acetonitrile.

  • Add potassium carbonate (5 eq.).

  • Add tert-butyl bromoacetate (3.3 eq.) and stir the mixture at 60 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, filter the reaction mixture and evaporate the solvent.

  • Purify the product by column chromatography.

Step 3: Reduction of the Nitro Group to an Amine

Problem: Incomplete reduction or formation of side products.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Catalyst poisoning: The amine groups on the DO3A moiety can sometimes coordinate to the catalyst surface, reducing its activity.Use a higher loading of the catalyst (e.g., 10-20 mol% of Pd/C). Ensure the catalyst is of high quality.
Formation of intermediates: Incomplete reduction can lead to the formation of nitroso and hydroxylamino intermediates.Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Hydrogen pressure and reaction time may need to be optimized.
Dimerization: The intermediate nitroso compound can dimerize to form an azoxy compound.Maintain a sufficient hydrogen pressure and ensure efficient stirring to promote the complete reduction.

Experimental Protocol: Reduction of the Nitro Group

  • Dissolve the p-nitrobenzyl-DO3A-tri(tert-butyl ester) in methanol or ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (10-20 mol%).

  • Stir the suspension under a hydrogen atmosphere (1-4 atm) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to obtain the crude p-aminobenzyl-DO3A-tri(tert-butyl ester).

Step 4: Hydrolysis of tert-butyl Ester Protecting Groups

Problem: Incomplete hydrolysis or degradation of the final product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient acid: The tert-butyl esters are stable to base and require strong acidic conditions for cleavage.Use a strong acid like trifluoroacetic acid (TFA), typically in a mixture with dichloromethane (DCM).
Reaction time and temperature: Incomplete hydrolysis can occur if the reaction time is too short or the temperature is too low.Stir the reaction mixture at room temperature for 12-24 hours. Monitor by LC-MS to ensure complete deprotection.
Product degradation: The final product can be sensitive to prolonged exposure to strong acids.Once the reaction is complete, immediately remove the acid by evaporation under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

Experimental Protocol: Hydrolysis of tert-butyl Esters

  • Dissolve the p-aminobenzyl-DO3A-tri(tert-butyl ester) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, evaporate the solvents under reduced pressure.

  • Co-evaporate the residue with toluene (3x) to remove residual TFA.

  • The crude product can be purified by preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in the synthesis of this compound?

A1: One of the most significant challenges is achieving selective mono-N-alkylation of the cyclen ring in the first step. Poly-alkylation is a common side reaction that leads to a complex mixture of products and a lower yield of the desired mono-substituted intermediate. Using a large excess of cyclen is a common strategy to overcome this issue.

Q2: How can I monitor the progress of the reactions?

A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques to monitor the progress of each synthetic step. For TLC, you can use a mobile phase of dichloromethane/methanol or chloroform/methanol with a small amount of triethylamine to reduce tailing of the amine spots.

Q3: What are the common impurities I should look for in the final product?

A3: Common impurities can include:

  • Incompletely deprotected product: The di- or mono-tert-butyl ester forms of the final product.

  • Side products from the reduction step: Such as the corresponding nitroso, hydroxylamino, or azoxy-dimer compounds.

  • Unreacted starting materials: From any of the preceding steps.

  • Salts: From the workup procedures.

Q4: What is the best way to purify the final this compound product?

A4: Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying the final product to a high degree of purity. A gradient of water and acetonitrile containing a small amount of a modifier like TFA is typically used as the mobile phase.

Q5: What are the typical yields for each step?

A5: The yields can vary depending on the specific reaction conditions and the scale of the synthesis. The following are approximate yields that can be expected:

StepProductTypical Yield Range
1Mono-N-(p-nitrobenzyl)cyclen40-60%
2p-nitrobenzyl-DO3A-tri(tert-butyl ester)70-90%
3p-aminobenzyl-DO3A-tri(tert-butyl ester)85-95%
4This compound70-90% (after purification)

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product Cyclen Cyclen Step1 Step 1: Mono-N-alkylation Cyclen->Step1 pNBnBr p-Nitrobenzyl bromide pNBnBr->Step1 tBuBrAc tert-Butyl bromoacetate Step2 Step 2: Tris-N-alkylation tBuBrAc->Step2 Intermediate1 Mono-N-(p-nitrobenzyl)cyclen Step1->Intermediate1 Intermediate2 p-nitrobenzyl-DO3A- tri(tert-butyl ester) Step2->Intermediate2 Step3 Step 3: Nitro Reduction Intermediate3 p-aminobenzyl-DO3A- tri(tert-butyl ester) Step3->Intermediate3 Step4 Step 4: Ester Hydrolysis FinalProduct This compound Step4->FinalProduct Intermediate1->Step2 Intermediate2->Step3 Intermediate3->Step4

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_problem Problem Identification Problem Low Yield or Impure Product Step1 Step 1: Mono-alkylation Problem->Step1 Step2 Step 2: Tris-alkylation Problem->Step2 Step3 Step 3: Reduction Problem->Step3 Step4 Step 4: Hydrolysis Problem->Step4 Sol1 Adjust Stoichiometry (excess cyclen) Step1->Sol1 Sol2 Optimize Base and Temperature Step1->Sol2 Final Purified Product Step2->Sol2 Sol3 Increase Alkylating Agent & Temperature Step2->Sol3 Sol4 Check Catalyst Activity & H₂ Pressure Step3->Sol4 Sol5 Ensure Complete Acidic Cleavage Step4->Sol5 Sol6 Purify by HPLC

Caption: Troubleshooting logic for the synthesis of this compound.

Technical Support Center: Optimizing p-NH2-Bn-oxo-DO3A Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for conjugating p-NH2-Bn-oxo-DO3A to antibodies and other proteins.

Frequently Asked Questions (FAQs)

Q1: What is the first crucial step before starting the conjugation reaction?

A1: Before initiating the conjugation, it is imperative to ensure the antibody is in an appropriate amine-free buffer. Commercial antibody preparations often contain stabilizers like bovine serum albumin (BSA) or preservatives such as sodium azide, which can interfere with the conjugation reaction. It is highly recommended to purify the antibody using methods like Protein A or G affinity chromatography or a centrifugal purification device with a suitable molecular weight cut-off (e.g., 10 kDa) to remove these interfering substances.[1][2][3]

Q2: How do I activate the primary amine of this compound for conjugation?

A2: The primary aromatic amine of this compound is not directly reactive with the amine residues on an antibody. It must first be converted to a more reactive functional group. The two most common activation methods are:

  • Conversion to an isothiocyanate (-NCS): This is achieved by reacting the this compound with a thiocarbonylating agent like thiophosgene or a less hazardous alternative. The resulting p-SCN-Bn-oxo-DO3A is highly reactive towards primary amines on the antibody.

  • Conversion to an N-hydroxysuccinimide (NHS) ester: This involves coupling the amine of the chelator to a linker containing a carboxylic acid, which is then activated with NHS.

Q3: What is the optimal pH for the conjugation reaction?

A3: The optimal pH for the conjugation of an activated chelator (like p-SCN-Bn-oxo-DO3A or an NHS-ester derivative) to lysine residues on an antibody is typically in the range of 8.0 to 9.0.[4] A slightly alkaline pH ensures that the epsilon-amino groups of lysine are deprotonated and thus more nucleophilic, facilitating the reaction. Carbonate-bicarbonate buffer or borate buffer are commonly used for this purpose.

Q4: How does the molar ratio of chelator to antibody affect the conjugation?

A4: The molar ratio of chelator to antibody is a critical parameter that directly influences the resulting drug-to-antibody ratio (DAR). Increasing the molar excess of the chelator will generally lead to a higher DAR. However, an excessively high DAR can negatively impact the antibody's immunoreactivity and solubility, and may lead to aggregation.[5][6][7] It is crucial to optimize this ratio for each specific antibody and application to achieve a balance between a sufficient number of chelating molecules for the intended purpose (e.g., radiolabeling) and the preservation of the antibody's biological function.[7][8]

Q5: How can I purify the final antibody-chelator conjugate?

A5: After the conjugation reaction, it is essential to remove any unreacted chelator and potential aggregates. Common purification methods include:

  • Size-Exclusion Chromatography (SEC): This technique effectively separates the larger antibody conjugate from smaller, unconjugated chelator molecules.

  • Dialysis or Tangential Flow Filtration (TFF): These methods are useful for buffer exchange and removing small molecule impurities.[][10]

  • Affinity Chromatography (Protein A or G): This can be used to purify the conjugated antibody, especially if the starting material was not fully purified.[][11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conjugation 1. Inactive Chelator: The activated chelator (e.g., p-SCN-Bn-oxo-DO3A) may have hydrolyzed.1. Prepare the activated chelator fresh before each use. Store any stock solutions appropriately (e.g., desiccated at low temperature).
2. Interfering Substances in Antibody Buffer: Presence of primary amines (e.g., Tris buffer, sodium azide) or stabilizing proteins (e.g., BSA).[3]2. Purify the antibody using an appropriate method (e.g., Protein A/G chromatography, centrifugal filtration) to exchange it into an amine-free buffer like PBS or borate buffer.[1][2]
3. Incorrect Reaction pH: The pH of the reaction mixture is too low, leading to protonation of lysine amino groups.3. Ensure the reaction buffer has a pH between 8.0 and 9.0. Use a reliable pH meter to verify.
4. Low Antibody Concentration: Dilute antibody solutions can lead to inefficient conjugation kinetics.4. Concentrate the antibody to at least 1-2 mg/mL before conjugation.[3]
Antibody Aggregation 1. High Drug-to-Antibody Ratio (DAR): Excessive conjugation can increase the hydrophobicity of the antibody, leading to aggregation.[7]1. Reduce the molar excess of the activated chelator in the conjugation reaction. Perform optimization experiments with varying chelator:antibody ratios.
2. Inappropriate Buffer Conditions: The buffer composition may not be optimal for maintaining antibody stability during the reaction.2. Screen different buffer systems (e.g., phosphate, borate) and consider the addition of stabilizing excipients like sucrose or trehalose.
3. Prolonged Reaction Time or Elevated Temperature: Extended reaction times or high temperatures can promote aggregation.3. Optimize the reaction time and temperature. For many amine-reactive conjugations, incubation at room temperature for 1-2 hours or at 4°C overnight is sufficient.
Loss of Immunoreactivity 1. High DAR: Conjugation at or near the antigen-binding sites (Fab region) can sterically hinder antigen recognition.[6][7]1. Lower the chelator:antibody molar ratio to reduce the overall DAR.[5][6]
2. Harsh Reaction Conditions: Extreme pH or temperature can denature the antibody.2. Maintain the reaction pH within the optimal range (8.0-9.0) and avoid excessive temperatures.
Inconsistent Drug-to-Antibody Ratio (DAR) 1. Inaccurate Reagent Concentrations: Errors in determining the concentrations of the antibody and/or the activated chelator.1. Accurately measure the antibody concentration using a reliable method (e.g., A280 spectrophotometry, BCA assay). Prepare fresh, accurately weighed solutions of the activated chelator.
2. Variability in Reaction Time or Temperature: Inconsistent incubation conditions between batches.2. Standardize the reaction time and temperature for all conjugations. Use a temperature-controlled incubator or water bath.
3. Incomplete Quenching of the Reaction: The reaction continues for variable amounts of time if not properly stopped.3. Add a quenching reagent, such as Tris buffer or glycine, at the end of the reaction to consume any remaining reactive chelator.

Data Presentation

Table 1: Effect of Chelator:Antibody Molar Ratio on Drug-to-Antibody Ratio (DAR) and Immunoreactivity

Molar Ratio (p-SCN-Bn-DOTA:Antibody)Resulting DAR (DOTA molecules per antibody)Immunoreactivity (%)Reference
5:11.0High[7]
10:12.5High[7]
20:13.0High[7]
30:16.0Reduced[7]
40:18.5Significantly Reduced[7]
50:111.0Low[7]

Note: The data presented is based on studies with p-SCN-Bn-DOTA and may serve as a starting point for optimizing this compound conjugation after its activation to the isothiocyanate form.

Table 2: Influence of DOTA:Rituximab Molar Ratio on Immunoreactivity

Approximate DOTA molecules per AntibodyAverage Immunoreactivity (%)Reference
491.4[6][12]
772.8[6][12]
947.3[6][12]

Experimental Protocols

Protocol 1: Activation of this compound to p-SCN-Bn-oxo-DO3A

This protocol is a general guideline for the conversion of an aromatic amine to an isothiocyanate.

Materials:

  • This compound

  • Thiophosgene or an alternative thiocarbonylating agent

  • Anhydrous, amine-free organic solvent (e.g., dichloromethane, chloroform)

  • Inert gas atmosphere (e.g., nitrogen or argon)

  • Anhydrous base (e.g., triethylamine, diisopropylethylamine)

Procedure:

  • Dissolve this compound in the anhydrous organic solvent under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add the thiocarbonylating agent (e.g., thiophosgene) to the stirred solution.

  • Add the anhydrous base dropwise.

  • Allow the reaction to warm to room temperature and stir for the recommended time (typically a few hours).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the solvent is typically removed under reduced pressure. The resulting p-SCN-Bn-oxo-DO3A should be used immediately or stored under anhydrous and inert conditions.

Protocol 2: Conjugation of Activated p-SCN-Bn-oxo-DO3A to an Antibody

Materials:

  • Purified antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) at a concentration of 1-10 mg/mL.

  • Freshly prepared p-SCN-Bn-oxo-DO3A dissolved in an anhydrous, water-miscible solvent (e.g., DMSO, DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., SEC column, dialysis cassette).

Procedure:

  • Bring the antibody solution to room temperature.

  • Calculate the required volume of the p-SCN-Bn-oxo-DO3A solution to achieve the desired molar excess (e.g., 10-fold, 20-fold).

  • Slowly add the p-SCN-Bn-oxo-DO3A solution to the antibody solution while gently stirring.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

  • (Optional but recommended) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.

  • Purify the antibody-chelator conjugate from unreacted chelator and other small molecules using a pre-equilibrated SEC column or by dialysis against an appropriate buffer (e.g., PBS).

  • Determine the protein concentration and the drug-to-antibody ratio (DAR) of the purified conjugate.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The DAR can be determined by several methods, including:

  • UV-Vis Spectroscopy: If the chelator has a distinct UV absorbance from the antibody, the concentrations of both can be determined simultaneously by measuring the absorbance at two different wavelengths.

  • Mass Spectrometry (LC-MS): This is a highly accurate method that can determine the mass of the intact conjugate. The mass difference between the conjugated and unconjugated antibody allows for the calculation of the number of attached chelators.[13][14]

  • Hydrophobic Interaction Chromatography (HIC): The addition of the chelator increases the hydrophobicity of the antibody. HIC can separate antibody species with different numbers of conjugated chelators, and the DAR can be calculated from the relative peak areas.[15]

Mandatory Visualizations

experimental_workflow cluster_activation Step 1: Chelator Activation cluster_purification Step 2: Antibody Preparation cluster_conjugation Step 3: Conjugation Reaction cluster_final_purification Step 4: Final Purification & Analysis A This compound C Activated Chelator (p-SCN-Bn-oxo-DO3A) A->C Reaction in Anhydrous Solvent B Activation Reagent (e.g., Thiophosgene) B->C G Conjugation (pH 8.0-9.0) C->G D Antibody in Storage Buffer E Purification (e.g., Protein A/G) D->E F Purified Antibody in Amine-Free Buffer E->F F->G H Quenching (Optional) G->H I Purification (e.g., SEC) H->I K Final Conjugate I->K J Characterization (DAR, Immunoreactivity) K->J

Caption: Experimental workflow for this compound conjugation to an antibody.

troubleshooting_logic cluster_checks cluster_solutions Start Low Conjugation Efficiency? CheckBuffer Is antibody buffer amine-free? Start->CheckBuffer Yes CheckpH Is reaction pH 8.0-9.0? CheckBuffer->CheckpH Yes PurifyAb Purify antibody CheckBuffer->PurifyAb No CheckChelator Is activated chelator fresh and active? CheckpH->CheckChelator Yes AdjustpH Adjust buffer pH CheckpH->AdjustpH No CheckConcentration Is antibody concentration >1 mg/mL? CheckChelator->CheckConcentration Yes PrepareChelator Prepare fresh activated chelator CheckChelator->PrepareChelator No ConcentrateAb Concentrate antibody CheckConcentration->ConcentrateAb No Success Success CheckConcentration->Success Yes PurifyAb->Start AdjustpH->Start PrepareChelator->Start ConcentrateAb->Start

References

Technical Support Center: p-NH2-Bn-oxo-DO3A Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-NH2-Bn-oxo-DO3A and related chemistries. The information is designed to help identify and solve common issues encountered during the synthesis and purification of this important bifunctional chelator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a bifunctional chelator. It is a derivative of the macrocycle DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid). The "p-NH2-Bn-oxo" portion refers to a para-aminobenzyl group attached to the macrocycle, which provides a reactive site for conjugation to biomolecules such as peptides, antibodies, or small molecules. Its primary use is to chelate metal ions, particularly for applications in medical imaging (e.g., MRI contrast agents with gadolinium) and targeted radiotherapy.

Q2: What are the main synthetic steps to produce this compound?

A2: The synthesis of this compound typically involves a multi-step process:

  • Protection of DO3A: The carboxylic acid groups of DO3A are often protected, for example, as tert-butyl esters, to prevent side reactions. This yields a precursor like DO3A-tris(t-butyl ester).

  • N-alkylation: The free secondary amine on the DO3A macrocycle is alkylated with a p-nitrobenzyl halide (e.g., p-nitrobenzyl bromide) to introduce the nitrobenzyl group.

  • Reduction of the Nitro Group: The nitro group on the benzene ring is reduced to an amine group, most commonly through catalytic hydrogenation.

  • Deprotection: The protecting groups on the carboxylic acids are removed, typically under acidic conditions, to yield the final this compound product.

Q3: Why is purification of the final product often challenging?

A3: Purification can be challenging due to the presence of structurally similar side products and impurities. These can arise from incomplete reactions at each step, or from side reactions such as over-alkylation or incomplete reduction of the nitro group. The polar nature of the final product and its intermediates can also make chromatographic separation difficult.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield or Complex Mixture After N-Alkylation Step

Question: After reacting my DO3A-tris(t-butyl ester) with p-nitrobenzyl bromide, my reaction mixture shows multiple spots on TLC/LC-MS, and the yield of the desired product is low. What could be the cause?

Answer: A complex reaction mixture after the N-alkylation step often points to issues with reaction selectivity and control. The primary suspect is over-alkylation, where more than one p-nitrobenzyl group is attached to the DO3A macrocycle.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Over-alkylation The secondary amine of the desired mono-alkylated product can react further with p-nitrobenzyl bromide to form a di- or tri-alkylated species. This is more likely with excess alkylating agent or prolonged reaction times.Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of p-nitrobenzyl bromide. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Reaction with Carboxylate Groups Although less likely with protected esters, if any deprotection occurs, the resulting carboxylates could potentially react.Ensure that the protecting groups are stable under the reaction conditions. Use a non-nucleophilic base if necessary.
Degradation of p-nitrobenzyl bromide The alkylating agent can degrade, especially in the presence of moisture or certain bases, leading to the formation of p-nitrobenzyl alcohol.Use high-purity, dry p-nitrobenzyl bromide and anhydrous solvents.
Starting Material Impurities Impurities in the starting DO3A derivative or p-nitrobenzyl bromide can lead to a complex mixture. For instance, dibromo impurities in the p-nitrobenzyl bromide can lead to cross-linked products.Use highly purified starting materials. Analyze the purity of reagents before use.
Issue 2: Incomplete Reduction of the Nitro Group and Formation of Colored Impurities

Question: During the catalytic hydrogenation of p-nitrobenzyl-oxo-DO3A, the reaction seems to stall, or I observe the formation of colored byproducts. What are these impurities and how can I avoid them?

Answer: The reduction of an aromatic nitro group is a stepwise process that can be sensitive to reaction conditions. The formation of colored impurities often indicates the presence of intermediate reduction products or their condensation products.

Potential Side Products in Nitro Group Reduction:

Side Product Chemical Class Formation Pathway Appearance
p-Nitrosobenzyl-oxo-DO3A NitrosoIncomplete reduction (2-electron reduction)Often colored (e.g., green or brown)
p-Hydroxylaminobenzyl-oxo-DO3A HydroxylamineIncomplete reduction (4-electron reduction)Generally colorless but can be unstable
Azoxy compound AzoxyCondensation of nitroso and hydroxylamine intermediatesTypically yellow to orange
Azo compound AzoOxidation of hydrazo intermediate or condensationOften brightly colored (e.g., red, orange)

Troubleshooting the Reduction Step:

Potential Cause Explanation Recommended Solution
Catalyst Deactivation The catalyst (e.g., Pd/C) can be poisoned by impurities in the substrate or solvent, or by the product itself.Use a fresh, high-quality catalyst. Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds). Increase catalyst loading if necessary.
Insufficient Hydrogen Inadequate hydrogen pressure or poor mixing can lead to incomplete reduction.Ensure a constant and sufficient hydrogen pressure (e.g., balloon or Parr hydrogenator). Use vigorous stirring to ensure good contact between the catalyst, substrate, and hydrogen.
Unfavorable Reaction Conditions The choice of solvent and temperature can influence the reaction pathway.Methanol or ethanol are common solvents. Ensure the temperature is appropriate for the chosen catalyst and substrate.
Condensation of Intermediates Basic conditions can promote the condensation of nitroso and hydroxylamine intermediates to form azoxy and azo compounds.Maintain neutral or slightly acidic conditions if possible, although this may not always be compatible with the substrate.

Experimental Protocols

A generalized experimental protocol for the key synthetic steps is provided below. Note: These are general procedures and may require optimization for specific substrates and scales.

Protocol 1: N-alkylation of DO3A-tris(t-butyl ester)

  • Dissolve DO3A-tris(t-butyl ester) (1 equivalent) in an anhydrous aprotic solvent such as acetonitrile or DMF.

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Add a solution of p-nitrobenzyl bromide (1.1 equivalents) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by LC-MS.

  • Once the reaction is complete, filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

Protocol 2: Catalytic Hydrogenation of p-nitrobenzyl-oxo-DO3A-tris(t-butyl ester)

  • Dissolve the p-nitrobenzyl-oxo-DO3A-tris(t-butyl ester) in a suitable solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).

  • Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to obtain the crude p-aminobenzyl-oxo-DO3A-tris(t-butyl ester). This product may be used in the next step without further purification if it is of sufficient purity.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthetic Pathway of this compound

Synthesis_Pathway DO3A_tBu DO3A-tris(t-butyl ester) Alkylation_Product p-NO2-Bn-oxo-DO3A-tris(t-butyl ester) DO3A_tBu->Alkylation_Product N-alkylation (Base, Solvent) pNO2_Bn_Br p-nitrobenzyl bromide pNO2_Bn_Br->Alkylation_Product Reduction_Product This compound-tris(t-butyl ester) Alkylation_Product->Reduction_Product Reduction (H2, Pd/C) Final_Product This compound Reduction_Product->Final_Product Deprotection (e.g., TFA) Alkylation_Troubleshooting cluster_alkylation N-Alkylation Step Start DO3A-tris(t-butyl ester) + p-nitrobenzyl bromide Desired Desired Product: Mono-alkylation Start->Desired Controlled Conditions Side1 Side Product: Di-alkylation Start->Side1 Excess Alkylating Agent Side2 Side Product: Tri-alkylation Side1->Side2 Further Alkylation Reduction_Side_Products Nitro p-NO2-Bn-oxo-DO3A Nitroso Nitroso Intermediate Nitro->Nitroso [H] Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine [H] Azoxy Azoxy Side Product Nitroso->Azoxy Amine Desired Amine Product Hydroxylamine->Amine [H] Hydroxylamine->Azoxy Condensation Azo Azo Side Product Hydroxylamine->Azo Condensation/ Oxidation

Technical Support Center: Purification of p-NH2-Bn-oxo-DO3A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-NH2-Bn-oxo-DO3A derivatives. The following information is designed to address common challenges encountered during the purification of these bifunctional chelators.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The most common and effective methods for purifying this compound derivatives are High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), and ion-exchange chromatography. RP-HPLC separates molecules based on their hydrophobicity, while ion-exchange chromatography separates them based on their charge. The primary amine group in this compound allows for effective purification using cation-exchange chromatography.

Q2: What are the potential sources of impurities in my this compound sample?

A2: Impurities can arise from several sources during the synthesis of this compound derivatives. These may include:

  • Unreacted starting materials: Incomplete reactions can leave residual starting materials in the product mixture.

  • Side-products: Competing side reactions can generate structurally related impurities.

  • Reagents and solvents: Residual reagents, catalysts, and solvents used in the synthesis can contaminate the final product.

  • Degradation products: The product may degrade during the reaction or work-up if exposed to harsh conditions (e.g., strong acids/bases, high temperatures).

Q3: My HPLC chromatogram shows a broad peak for my compound. What could be the cause?

A3: Peak broadening in HPLC can be caused by several factors:

  • Column overload: Injecting too much sample onto the column can lead to broad, asymmetric peaks. Try diluting your sample or injecting a smaller volume.

  • Poor column condition: The column may be contaminated or degraded. Flushing the column with a strong solvent or replacing it may be necessary.

  • Inappropriate mobile phase: The mobile phase composition may not be optimal for your compound. Adjusting the solvent strength, pH, or buffer concentration can improve peak shape.

  • Secondary interactions: The analyte may be interacting with the stationary phase in undesirable ways (e.g., silanol interactions on silica-based columns). Adding a competing agent (e.g., triethylamine) to the mobile phase can sometimes mitigate these effects.

Q4: I am observing low recovery of my this compound derivative after purification. What can I do?

A4: Low recovery can be due to several reasons:

  • Irreversible adsorption: The compound may be irreversibly binding to the stationary phase of your chromatography column. Consider changing the column chemistry or the mobile phase conditions.

  • Degradation: The compound might be degrading during the purification process. Ensure that the pH and temperature of your purification system are within the stability range of your derivative.

  • Precipitation: The compound may be precipitating on the column or in the tubing, especially if the mobile phase composition changes abruptly. Ensure your compound is soluble in the mobile phase throughout the gradient.

  • Improper fraction collection: You may not be collecting all the fractions containing your product. Monitor the elution profile carefully and collect all relevant fractions.

Troubleshooting Guides

HPLC Purification

High-Performance Liquid Chromatography is a powerful technique for the purification of this compound derivatives. Below is a troubleshooting guide for common issues encountered during HPLC purification.

Table 1: HPLC Troubleshooting Guide

IssuePotential CauseRecommended Solution
High Backpressure Column frit blockageBack-flush the column. If the pressure remains high, replace the frit or the column.
Sample precipitationEnsure the sample is fully dissolved in the mobile phase before injection. Filter the sample if necessary.
System blockageCheck for blockages in the tubing, injector, or detector.
Peak Tailing Secondary interactions with the stationary phaseAdd a competing base (e.g., 0.1% trifluoroacetic acid or triethylamine) to the mobile phase. Use a column with end-capping.
Column overloadReduce the injection volume or sample concentration.
Dead volume in the systemCheck and minimize the length and diameter of tubing between the injector, column, and detector.
Ghost Peaks Contaminated mobile phase or systemUse high-purity solvents and degas the mobile phase. Flush the system thoroughly.
Carryover from previous injectionsImplement a needle wash step in your autosampler method. Inject a blank run between samples.
Baseline Drift Column not equilibratedEquilibrate the column with the mobile phase for a sufficient amount of time before injection.
Mobile phase composition changingEnsure proper mixing of mobile phase components and check for leaks in the pump.
Detector lamp agingReplace the detector lamp if it has exceeded its lifetime.

Experimental Protocols

General Reversed-Phase HPLC Purification Protocol

This protocol provides a general starting point for the purification of this compound derivatives. Optimization will likely be required for specific derivatives.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 20-100 µL, depending on sample concentration.

Procedure:

  • Dissolve the crude this compound derivative in a minimal amount of the initial mobile phase composition (e.g., 95% A / 5% B).

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Equilibrate the HPLC column with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the sample and run the gradient program.

  • Collect fractions corresponding to the desired product peak.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., lyophilization or rotary evaporation).

General Ion-Exchange Chromatography Protocol

This protocol is suitable for the purification of the positively charged this compound.

  • Resin: Strong cation-exchange resin (e.g., sulfopropyl-based).

  • Binding Buffer (Buffer A): Low salt concentration buffer at a pH where the compound is positively charged (e.g., 20 mM MES, pH 6.0).

  • Elution Buffer (Buffer B): High salt concentration buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0).

  • Flow Rate: 1-5 mL/min, depending on the column size.

  • Detection: UV at 254 nm and 280 nm.

Procedure:

  • Equilibrate the cation-exchange column with Binding Buffer A.

  • Dissolve the crude product in Binding Buffer A and load it onto the column.

  • Wash the column with several column volumes of Binding Buffer A to remove unbound impurities.

  • Elute the bound compound using a linear gradient of 0-100% Elution Buffer B.

  • Collect fractions and analyze for the presence of the desired product.

  • Pool the pure fractions and desalt the sample (e.g., using dialysis or a desalting column).

  • Remove the solvent to obtain the purified product.

Data Presentation

Table 2: Example HPLC Purification Data for a DOTA Derivative

ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: Water + 0.1% TFA, B: Acetonitrile + 0.1% TFA
Gradient 10-50% B in 20 min
Flow Rate 1.0 mL/min
Retention Time of Product 12.5 min
Purity before Purification 75%
Purity after Purification >98%
Yield 65%

Note: This is example data for a related DOTA derivative and may not be representative of all this compound derivatives. Experimental conditions and results will vary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude this compound Derivative dissolution Dissolution in Mobile Phase synthesis->dissolution Crude Product filtration Sample Filtration (0.22 µm) dissolution->filtration hplc HPLC or Ion-Exchange Chromatography filtration->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check purity_check->hplc Impure Fractions (Re-purify) pooling Pooling of Pure Fractions purity_check->pooling Pure Fractions solvent_removal Solvent Removal pooling->solvent_removal final_product Purified Product (>95% Purity) solvent_removal->final_product

Caption: General workflow for the purification of this compound derivatives.

troubleshooting_logic cluster_hplc HPLC Issues cluster_solutions Potential Solutions start Problem Encountered During Purification high_pressure High Backpressure start->high_pressure peak_tailing Peak Tailing start->peak_tailing low_recovery Low Recovery start->low_recovery check_blockage Check for Blockages high_pressure->check_blockage check_column Check/Replace Column high_pressure->check_column optimize_mp Optimize Mobile Phase peak_tailing->optimize_mp peak_tailing->check_column reduce_load Reduce Sample Load peak_tailing->reduce_load low_recovery->optimize_mp change_method Change Purification Method low_recovery->change_method

Caption: Logical troubleshooting flow for common purification challenges.

Technical Support Center: Aggregation of p-NH2-Bn-oxo-DO3A Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center with troubleshooting guides and FAQs to help prevent the aggregation of p-NH2-Bn-oxo-DO3A conjugates.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting aggregation issues encountered during the conjugation of this compound and similar bifunctional chelators to proteins and antibodies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why do its conjugates aggregate?

A: this compound is a bifunctional chelator, a molecule designed to bind a metal ion (via the DO3A core) and simultaneously attach to a biomolecule, such as an antibody, through its reactive p-aminobenzyl (p-NH2-Bn) group. Conjugates of this molecule can aggregate for several reasons:

  • Increased Hydrophobicity: The addition of the chelator and linker can increase the overall hydrophobicity of the protein, promoting self-association to minimize contact with water.[1]

  • Conformational Changes: The conjugation process can induce slight changes in the protein's tertiary structure, exposing previously buried hydrophobic regions that can interact between molecules.[1][2]

  • Electrostatic Imbalances: Altering the surface charge of the protein by attaching the chelator can lead to aggregation, especially if the buffer pH is close to the conjugate's isoelectric point (pI).[3][4][5]

  • Unfavorable Solution Conditions: Factors like buffer pH, ionic strength, temperature, and the presence of organic co-solvents can destabilize the conjugate and favor aggregation.[3][5][6]

Q2: At what stage of the process is aggregation most likely to occur?

A: Aggregation can occur at multiple stages, but it is most common during and immediately after the conjugation reaction. This is because the reaction conditions (e.g., addition of an organic co-solvent to dissolve the chelator, pH adjustments) can create temporary instability for the protein.[7] Aggregation can also develop during purification, concentration, and long-term storage if the formulation is not optimal.

Q3: How can I detect and quantify the aggregation of my conjugate?

A: Several methods are used to detect and quantify aggregation:

  • Size Exclusion Chromatography (SEC): This is the standard method for separating and quantifying monomers, dimers, and larger aggregates.[8]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[9][10][11]

  • Visual Inspection: The simplest method is to look for turbidity or visible particulates in the solution.[12]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate the presence of large, light-scattering aggregates.

Q4: What is the acceptable level of aggregation for a bioconjugate sample?

A: The acceptable level of aggregation depends on the intended application. For therapeutic applications, regulatory agencies require extremely high purity, typically with the aggregate content being less than 1-2%. For research purposes, a higher percentage might be acceptable, but it's crucial to be aware that aggregates can affect experimental results by altering binding affinity, activity, and potentially causing non-specific interactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Visible precipitation or cloudiness occurs immediately upon adding the dissolved this compound.
  • Question: Why did my protein solution turn cloudy right after I added the chelator?

  • Answer: This is likely due to the introduction of an organic co-solvent (like DMSO or DMF) used to dissolve the chelator. Even at low final concentrations (e.g., 5% v/v), these solvents can destabilize the protein and cause rapid aggregation.[7] The high local concentration of the chelator upon addition can also be a cause.

  • Troubleshooting Steps:

    • Reduce Co-solvent Concentration: Try dissolving the chelator at a higher concentration in the organic solvent to reduce the total volume added to the protein solution.

    • Slow, Stepwise Addition: Add the chelator solution very slowly to the protein solution while gently stirring. This prevents high local concentrations of the solvent and chelator.

    • Optimize Temperature: Perform the conjugation at a lower temperature (e.g., 4°C) to decrease the rate of hydrophobic interactions that lead to aggregation.

    • Use a Water-Soluble Analog: If possible, consider using a sulfonated or PEGylated version of the chelator that has higher aqueous solubility, eliminating the need for organic co-solvents.

Issue 2: SEC analysis shows a significant increase in high molecular weight (HMW) species after conjugation.
  • Question: My conjugate looks clear, but SEC analysis reveals 20% aggregation. What are the key factors to investigate?

  • Answer: This indicates the formation of soluble aggregates. The primary factors to investigate are the buffer pH, ionic strength, and the chelator-to-protein molar ratio.

  • Troubleshooting Workflow:

    G start High Aggregation Detected by SEC check_pi Is buffer pH close to protein's pI? start->check_pi adjust_ph Adjust pH by at least 1 unit away from pI check_pi->adjust_ph Yes check_ionic What is the buffer's ionic strength? check_pi->check_ionic No adjust_ph->check_ionic adjust_ionic Optimize Salt Concentration (e.g., test 50, 150, 300 mM NaCl) check_ionic->adjust_ionic check_ratio What is the chelator:protein molar ratio? adjust_ionic->check_ratio adjust_ratio Decrease Molar Ratio check_ratio->adjust_ratio High add_excipients Add Stabilizing Excipients (e.g., L-Arginine, Polysorbate 20) check_ratio->add_excipients Optimal adjust_ratio->add_excipients end Re-analyze by SEC add_excipients->end

    Caption: Troubleshooting workflow for reducing soluble aggregates.

Issue 3: Aggregation increases during the purification or concentration step.
  • Question: The aggregation level was low post-conjugation but increased after using a spin concentrator. Why does this happen and how can it be prevented?

  • Answer: High protein concentrations during ultrafiltration can significantly promote aggregation as molecules are forced into close proximity.[1] Additionally, the membrane surface of the concentrator can sometimes induce protein denaturation and aggregation.

  • Troubleshooting Steps:

    • Use a Higher MWCO Filter: Ensure the molecular weight cut-off (MWCO) of the filter is appropriate (typically 3-5x smaller than the protein's MW) to prevent protein loss while allowing efficient buffer exchange.

    • Add Excipients: Add a non-ionic surfactant like Polysorbate 20 (Tween 20) at a low concentration (e.g., 0.01-0.05%) to the buffer before concentration. This can help prevent surface-induced aggregation.[12]

    • Concentrate in Stages: Avoid concentrating the sample to a very high degree in a single step. Perform concentration in stages with intermittent gentle mixing.

    • Alternative Methods: Consider tangential flow filtration (TFF) for larger volumes, as it often results in lower shear stress than centrifugation. For purification, prioritize SEC (size exclusion chromatography) to remove existing aggregates before the concentration step.[3]

Data Presentation: Influence of Buffer Conditions

The stability of a protein conjugate is highly sensitive to buffer pH and ionic strength.[4][5][6] Optimizing these parameters is a critical first step in preventing aggregation.

Table 1: Effect of pH on Conjugate Aggregation (Note: Data is illustrative. Optimal pH must be determined empirically for each specific conjugate.)

Buffer pHRelationship to Protein pI (e.g., pI = 7.5)Net Protein ChargeExpected AggregationRationale
5.5pH < pIPositiveLow to ModerateStrong electrostatic repulsion between molecules.
6.5pH < pISlightly PositiveModerate to HighWeaker electrostatic repulsion.
7.5pH = pINeutralVery High Minimal electrostatic repulsion; proteins are least soluble at their pI.[3][12]
8.5pH > pINegativeLowStrong electrostatic repulsion between molecules.

Table 2: Effect of Ionic Strength on Conjugate Aggregation (Note: Data is illustrative and assumes pH is already optimized away from the pI.)

Ionic Strength (from NaCl)Effect on Electrostatic InteractionsExpected AggregationRationale
Low (0-25 mM)Strong Repulsion/AttractionVariesCan be beneficial if repulsion dominates, but can increase aggregation if attractive patches exist.
Physiological (~150 mM)Shielding of ChargesTypically Low Shields both repulsive and attractive interactions, often leading to a stable state.
High (>300 mM)Salting-Out EffectHighHigh salt concentrations can disrupt the hydration shell of the protein, promoting hydrophobic interactions and aggregation.

Experimental Protocols

Protocol 1: Characterization of Aggregation by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify monomer, dimer, and high molecular weight (HMW) aggregate species in a this compound conjugate sample.

Materials:

  • HPLC system with a UV detector (280 nm)

  • SEC column suitable for globular proteins (e.g., Agilent AdvanceBio SEC, Waters BEH200)

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0 (or other optimized buffer)

  • Conjugate sample

  • Molecular weight standards (optional, for calibration)

Methodology:

  • System Equilibration: Equilibrate the HPLC system and SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Filter the conjugate sample through a 0.22 µm syringe filter to remove any large, insoluble particles. Dilute the sample with the mobile phase to a concentration within the linear range of the detector (typically 0.1 - 1.0 mg/mL).

  • Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram at 280 nm. The monomer will elute as the main peak, with aggregates (dimers, trimers, etc.) eluting earlier at shorter retention times.

  • Analysis: Integrate the peak areas for the HMW species and the monomer. Calculate the percentage of aggregation as: % Aggregation = (Area_HMW / (Area_HMW + Area_Monomer)) * 100

Protocol 2: Detection of Aggregates by Dynamic Light Scattering (DLS)

Objective: To determine the size distribution and detect the presence of large aggregates in the conjugate solution.

Materials:

  • DLS instrument

  • Low-volume cuvette

  • Conjugate sample

  • Optimized buffer (filtered through a 0.1 µm filter)

Methodology:

  • Sample Preparation: Dilute the conjugate sample to a suitable concentration (e.g., 0.5-1.0 mg/mL) using the filtered, optimized buffer. It is critical that the buffer is free of dust and particulates.

  • Instrument Setup: Set the instrument parameters, including the sample viscosity and refractive index (can be approximated as that of water), and equilibration time (e.g., 120 seconds).

  • Measurement: Carefully pipette the sample into the cuvette, ensuring no bubbles are introduced. Place the cuvette in the instrument and initiate the measurement.

  • Data Analysis: The instrument will generate a report showing the size distribution by intensity, volume, and number. A monodisperse (non-aggregated) sample will show a single, narrow peak corresponding to the hydrodynamic radius of the monomer. The presence of peaks at larger sizes indicates aggregation. The Polydispersity Index (PDI) is also a key indicator; a PDI < 0.2 generally suggests a monodisperse sample.

Visualization of Key Concepts

G cluster_0 Factors Promoting Aggregation cluster_1 Consequences A Intrinsic Properties (Hydrophobicity, pI) Aggregation Conjugate Aggregation A->Aggregation B Extrinsic Factors (pH, Ionic Strength, Temp) B->Aggregation C Process-Related Stress (Conjugation Chemistry, Concentration) C->Aggregation D Loss of Efficacy E Reduced Stability / Shelf-life F Potential Immunogenicity Aggregation->D Aggregation->E Aggregation->F

Caption: Key factors influencing conjugate aggregation and its consequences.

References

addressing solubility problems of p-NH2-Bn-oxo-DO3A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimental use of p-NH2-Bn-oxo-DO3A, with a particular focus on addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a bifunctional chelator. It is a macrocyclic DOTA derivative designed for applications such as tumor pre-targeting. Its primary use involves the conjugation to biomolecules like peptides, antibodies, or nanoparticles, which can then be labeled with radionuclides for imaging or therapeutic purposes.

Q2: What are the common solvents for dissolving this compound?

A2: While specific quantitative solubility data is limited, this compound is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For aqueous solutions, its solubility is often limited and may require the use of co-solvents or pH adjustment.

Q3: Why am I having trouble dissolving this compound in aqueous buffers?

A3: The insolubility of this compound in neutral aqueous buffers is a common issue. This can be attributed to the molecule's complex structure and the presence of both amine and carboxylic acid functional groups, which can form strong intermolecular interactions, leading to aggregation. The solubility is also highly dependent on the pH of the solution.

Q4: How can I improve the solubility of this compound?

A4: Several methods can be employed to enhance the solubility of this compound. These include:

  • pH Adjustment: Modifying the pH of the aqueous solution can significantly impact solubility.

  • Use of Co-solvents: Adding a water-miscible organic solvent can help to disrupt intermolecular forces and improve dissolution.

  • Heating and Sonication: Gentle heating and sonication can provide the necessary energy to overcome the lattice energy of the solid and promote dissolution.[1][2]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility problems with this compound.

Initial Dissolution Protocol

For initial attempts at dissolving this compound, it is recommended to start with an organic solvent before preparing aqueous stocks.

Experimental Protocol: Preparation of a Stock Solution in DMSO

  • Weighing: Carefully weigh the required amount of this compound in a suitable microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration.

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution for any undissolved particles.

  • Troubleshooting: If the compound does not fully dissolve, proceed to the troubleshooting steps outlined below.

Troubleshooting Workflow for Poor Solubility

If you encounter poor solubility, follow the decision tree below to identify a suitable solution.

Caption: Troubleshooting workflow for this compound solubility.

Detailed Experimental Protocols for Solubility Enhancement

Protocol 1: Solubility Enhancement by pH Adjustment

Due to the presence of an amine group and carboxylic acid moieties, the solubility of this compound is expected to be pH-dependent.

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).

  • Dispersion: Disperse the this compound in a small amount of the desired buffer.

  • pH Titration: Slowly add small aliquots of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the suspension while monitoring the pH and observing for dissolution.

  • Equilibration: Once dissolved, allow the solution to equilibrate for at least 30 minutes to ensure stability.

  • Final pH Adjustment: Carefully adjust the pH to the desired final value for your experiment, being mindful that the compound may precipitate if the pH is shifted back to a region of low solubility.

Protocol 2: Use of Co-solvents for Aqueous Solutions

For in vivo or other applications requiring an aqueous formulation, a co-solvent system can be effective.[2]

  • Primary Dissolution: Prepare a concentrated stock solution of this compound in DMSO.

  • Co-solvent Addition: In a separate tube, prepare the co-solvent mixture. A common formulation includes PEG300 and Tween 80 in ddH₂O.

  • Mixing: Slowly add the DMSO stock solution to the co-solvent mixture while vortexing. It is crucial to add the DMSO stock to the aqueous phase and not the other way around to prevent precipitation.

  • Final Volume Adjustment: Adjust the final volume with the appropriate aqueous buffer.

Data Presentation

Table 1: Recommended Solvents and General Observations

SolventTypeExpected SolubilityNotes
DMSO OrganicGoodRecommended for preparing concentrated stock solutions.
DMF OrganicLikely GoodCan be used as an alternative to DMSO.
Water AqueousPoor at neutral pHSolubility is highly pH-dependent.
Ethanol OrganicLimitedMay require heating and sonication.
PBS (pH 7.4) Aqueous BufferPoorProne to precipitation.

Table 2: Example of a Co-solvent Formulation for In Vivo Studies

ComponentPercentagePurpose
DMSO 5-10%Primary Solvent
PEG300 30-40%Co-solvent
Tween 80 5%Surfactant
ddH₂O or Saline 45-60%Vehicle

Note: The exact percentages may need to be optimized for your specific application and desired final concentration.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical steps for preparing this compound for bioconjugation.

G start Start: Prepare This compound for Conjugation dissolve Dissolve this compound in appropriate solvent (see Troubleshooting Guide) start->dissolve activate_amine Activate amine group of This compound (if required for reaction) dissolve->activate_amine conjugate Perform conjugation reaction dissolve->conjugate Direct conjugation prepare_biomolecule Prepare biomolecule (e.g., peptide, antibody) in conjugation buffer prepare_biomolecule->conjugate activate_amine->conjugate Yes purify Purify the conjugate conjugate->purify characterize Characterize the final product purify->characterize end End: Conjugated Biomolecule characterize->end

Caption: General workflow for bioconjugation with this compound.

References

long-term storage and stability of p-NH2-Bn-oxo-DO3A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, stability, and use of the bifunctional chelator p-NH2-Bn-oxo-DO3A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a macrocyclic bifunctional chelator based on the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) framework. The "p-NH2-Bn" (para-aminobenzyl) group provides a reactive primary amine for covalent attachment to biomolecules such as peptides, proteins, and antibodies. The "oxo" modification refers to a carbonyl group within the macrocyclic ring. Its primary application is in the development of radiopharmaceuticals for imaging (e.g., PET, SPECT) and targeted radiotherapy, where it securely complexes a radionuclide which is then delivered to a specific target by the conjugated biomolecule.[1]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal long-term stability, this compound should be stored as a solid in a cool, dry, and dark place. Stock solutions should be aliquoted and stored at low temperatures to minimize degradation from repeated freeze-thaw cycles.

Q3: How should I prepare a stock solution of this compound?

A3: Due to potential solubility issues, it is recommended to use an organic co-solvent like dimethylformamide (DMF) to initially dissolve the compound before adding an aqueous buffer. To aid dissolution, the solution can be gently warmed to 37°C and sonicated.

Q4: What is the significance of the "oxo" modification in the DO3A macrocycle?

A4: The "oxo" group is a carbonyl (-C=O-) incorporated into the macrocyclic ring. This modification can influence the coordination chemistry of the chelator with metal ions. For instance, in the case of Gallium (Ga) complexation, oxo-DO3A derivatives have been suggested to form a less stable N3O3 coordination geometry, which could impact the in vivo stability of the resulting radiopharmaceutical.[2][3]

Troubleshooting Guides

Low Conjugation Efficiency to Peptides/Proteins
Potential Cause Troubleshooting Step
Suboptimal pH of reaction buffer The primary amine of this compound needs to be deprotonated to be nucleophilic. Ensure the reaction buffer pH is slightly alkaline (typically pH 8.0-9.0) to facilitate the reaction with activated esters (e.g., NHS esters) on your biomolecule. Avoid primary amine-containing buffers like Tris, as they will compete in the reaction.[4]
Hydrolysis of activated ester Activated esters (e.g., NHS esters) on the target biomolecule are susceptible to hydrolysis. Prepare the activated biomolecule immediately before conjugation and add the this compound solution promptly.
Steric hindrance The conjugation site on the biomolecule may be sterically hindered. Consider using a linker to increase the distance between the biomolecule and the chelator.
Incorrect molar ratio A significant excess of the this compound may be required to drive the reaction to completion. Titrate the molar ratio of chelator to biomolecule to find the optimal condition.
Poor solubility of reactants If either the peptide/protein or the chelator has poor solubility in the reaction buffer, this can significantly reduce reaction efficiency. As mentioned, using a co-solvent like DMF can help solubilize the reactants.[5]
Instability of the Radiolabeled Conjugate
Potential Cause Troubleshooting Step
Formation of unstable isomers Certain DOTA derivatives can form multiple isomers upon metal complexation, some of which may be less stable.[2][3] This can be influenced by the radiolabeling conditions (pH, temperature). It may be necessary to purify the desired stable isomer using techniques like HPLC.
Transchelation to other proteins In vivo, the radiometal may be "stolen" by other metal-binding proteins if the complex is not sufficiently stable. Ensure that the radiolabeling is performed under optimal conditions to achieve high kinetic inertness of the complex.
Radiolysis High levels of radioactivity can lead to the degradation of the chelator and the conjugated biomolecule. Minimize the time the sample is exposed to high radioactivity and consider the use of radical scavengers if necessary.

Data Summary

Recommended Storage Conditions for Stock Solutions
Storage TemperatureRecommended Maximum Storage Duration
-20°CUp to 1 month
-80°CUp to 6 months

Note: This data is based on general recommendations for similar bifunctional chelators and should be confirmed with the specific supplier's guidelines.

Experimental Protocols & Workflows

General Protocol for Peptide Conjugation

This protocol provides a general workflow for the conjugation of this compound to a peptide containing a carboxylic acid that can be activated to an NHS ester.

Peptide_Conjugation_Workflow cluster_peptide_activation Peptide Activation cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_radiolabeling Radiolabeling peptide Peptide with -COOH group activation Activate -COOH with EDC/NHS in Buffer (e.g., MES, pH 6.0) peptide->activation 1. activated_peptide Peptide-NHS ester activation->activated_peptide 2. conjugation Mix Peptide-NHS ester with chelator in conjugation buffer (e.g., Borate, pH 8.5) activated_peptide->conjugation 3. chelator This compound (dissolved in DMF/ conjugation buffer) chelator->conjugation 4. conjugated_peptide Peptide-Chelator Conjugate conjugation->conjugated_peptide 5. purification Purify by RP-HPLC conjugated_peptide->purification 6. analysis Analyze by LC-MS purification->analysis 7. radiolabeling Incubate with Radionuclide at optimal pH and temperature analysis->radiolabeling 8. final_product Radiolabeled Peptide-Chelator Conjugate radiolabeling->final_product 9.

Caption: Workflow for peptide conjugation and radiolabeling.

Logical Flow for Troubleshooting Low Conjugation Yield

Troubleshooting_Conjugation start Low Conjugation Yield check_pH Is reaction pH between 8.0-9.0? start->check_pH adjust_pH Adjust pH of conjugation buffer check_pH->adjust_pH No check_reagents Are activated ester and chelator freshly prepared/handled? check_pH->check_reagents Yes adjust_pH->check_pH prepare_fresh Prepare fresh reagents immediately before use check_reagents->prepare_fresh No check_ratio Is molar ratio of chelator to peptide optimized? check_reagents->check_ratio Yes prepare_fresh->check_reagents increase_ratio Increase molar excess of chelator check_ratio->increase_ratio No check_solubility Are all components fully dissolved? check_ratio->check_solubility Yes increase_ratio->check_ratio use_cosolvent Use co-solvent (e.g., DMF) and/or sonication check_solubility->use_cosolvent No success Improved Yield check_solubility->success Yes use_cosolvent->check_solubility

Caption: Troubleshooting logic for low conjugation yield.

References

Validation & Comparative

comparison of p-NH2-Bn-oxo-DO3A and NOTA chelators

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of p-NH2-Bn-oxo-DO3A and NOTA Chelators for Radiopharmaceutical Development

For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical step in the design of radiopharmaceuticals. The chelator's properties directly influence the stability, labeling efficiency, and in vivo behavior of the final radiolabeled conjugate. This guide provides a detailed comparison of two prominent bifunctional chelators: this compound and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), with a focus on their performance in preclinical studies.

Introduction to the Chelators

NOTA is a well-established macrocyclic chelator based on a triazacyclononane ring with three pendant acetate arms. It is known for forming highly stable complexes with a variety of radiometals, particularly trivalent cations like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[1][2] Its rigid structure contributes to the kinetic inertness of its metal complexes.

This compound is a derivative of the widely used DOTA chelator. It features a cyclen (1,4,7,10-tetraazacyclododecane) backbone with three acetate arms and one amide-pendant benzylamine group for bioconjugation. The "oxo" modification refers to a carbonyl group in the macrocyclic ring, which can influence the chelator's coordination chemistry and labeling kinetics.[3] This chelator is also suitable for a range of radiometals, including ⁶⁴Cu.

Chemical Structures

A key difference lies in the macrocyclic ring size and the number of donor atoms. NOTA has a 9-membered ring, while this compound has a larger 12-membered ring.

G Chemical Structures of NOTA and this compound cluster_0 NOTA cluster_1 This compound NOTA_img DO3A_img

Core structures of NOTA and this compound.

Performance Comparison: Quantitative Data

The performance of these chelators has been evaluated in several studies, primarily focusing on their use with ⁶⁴Cu and ⁶⁸Ga for PET imaging. The following tables summarize key quantitative data from comparative studies.

Table 1: ⁶⁴Cu-Labeling Efficiency and In Vitro Stability
Chelator ConjugateRadiolabeling ConditionsRadiochemical Yield (RCY)Serum Stability (48h, 37°C)Reference
⁶⁴Cu-NOTA-rituximab31 nM conjugate, pH 5.5, 37°C, 1h95%97.5% ± 0.3%[4]
⁶⁴Cu-Oxo-DO3A-rituximab250 nM conjugate, pH 5.5, 37°C, 1h>95%>94.9%[4]
⁶⁴Cu-cunotadipep (NOTA)Not specified>97%>97%[5]
⁶⁴Cu-cudotadipep (DOTA)Not specified>97%>97%[5]

Note: Data for this compound is represented by the closely related p-SCN-Bn-oxo-DO3A, which is expected to have similar chelating properties.

Table 2: In Vivo Biodistribution Comparison (⁶⁴Cu) in Tumor-Bearing Mice (%ID/g at 48h)
Chelator ConjugateTumorLiverKidneysReference
⁶⁴Cu-cunotadipep (NOTA)28.84 ± 13.045.74 ± 1.83Not Reported[5]
⁶⁴Cu-cudotadipep (DOTA)8.62 ± 0.4413.34 ± 0.55Not Reported[5]

Note: This study used DOTA, not oxo-DO3A. However, it provides a relevant comparison of the parent macrocycles.

Table 3: In Vivo Biodistribution Comparison (⁶⁸Ga) in PSMA+ Tumor-Bearing Mice (%ID/g at 1h)
Chelator ConjugateTumor (PSMA+)LiverKidneysSpleenReference
⁶⁸Ga-NOTA-PSMA42.2 ± 6.71.0 ± 0.2106.0 ± 23.04.8 ± 1.2
⁶⁸Ga-DOTA-PSMA28.4 ± 4.40.8 ± 0.234.6 ± 7.21.8 ± 0.5

Key Performance Insights

  • Radiolabeling Efficiency: Both NOTA and oxo-DO3A derivatives demonstrate high radiolabeling efficiency with ⁶⁴Cu, often achieving >95% radiochemical yield.[3][4] Notably, ⁶⁴Cu-NOTA-rituximab showed a very high yield even at very dilute concentrations (31 nM).[4] For ⁶⁸Ga, NOTA is generally considered superior to DOTA, offering faster and more efficient labeling at lower temperatures.

  • In Vitro Stability: Macrocyclic chelators like NOTA and oxo-DO3A generally form highly stable complexes. Studies show that ⁶⁴Cu-labeled immunoconjugates of both chelators exhibit excellent stability in human serum, with minimal dissociation of the radiometal after 48 hours.[4]

  • In Vivo Performance: The choice of chelator can significantly impact the in vivo biodistribution of a radiopharmaceutical.

    • In a comparison of ⁶⁴Cu-labeled PSMA-targeting agents, the NOTA-based tracer showed significantly higher tumor uptake and lower liver accumulation compared to its DOTA counterpart.[5] This suggests that the ⁶⁴Cu-NOTA complex may possess greater in vivo stability, leading to less transchelation of ⁶⁴Cu to liver proteins.[5]

    • Similarly, in a ⁶⁸Ga-PSMA tracer comparison, the NOTA-conjugated molecule demonstrated higher tumor uptake at 1 hour post-injection compared to the DOTA version, although it also showed higher initial kidney retention.

Experimental Protocols

General Workflow for Chelator Comparison

G cluster_0 Preparation cluster_1 Radiolabeling cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation A Conjugate Chelator to Targeting Molecule (e.g., Antibody, Peptide) B Purify and Characterize Conjugate A->B C Radiolabel Conjugates with Radionuclide (e.g., 64Cu, 68Ga) under Optimized Conditions B->C D Quality Control (RCY, Purity via TLC/HPLC) C->D E Serum Stability Assay D->E G Administer to Animal Model (e.g., Tumor-bearing mice) D->G F Cell Binding/Uptake Assay (if applicable) E->F H PET/CT Imaging at Multiple Time Points G->H I Ex Vivo Biodistribution and Dosimetry H->I

References

Stability of p-NH2-Bn-oxo-DO3A Conjugates in Serum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring the in vivo stability of radiolabeled conjugates is paramount for the successful development of targeted radiopharmaceuticals. This guide provides a comparative analysis of the serum stability of p-NH2-Bn-oxo-DO3A conjugates against other common bifunctional chelators, supported by experimental data.

Data Presentation: Comparative Serum Stability of Radiolabeled Conjugates

The following table summarizes the in vitro serum stability of various radiolabeled conjugates utilizing different chelators. The data is presented as the percentage of the intact radiolabeled conjugate remaining after incubation in serum under physiological conditions.

ChelatorRadionuclideTargeting MoleculeSerum TypeIncubation TimeStability (% Intact)
p-SCN-Bn-oxo-DO3A 64CuRituximabNot Specified48 hours>94%
DO3A 225AcOTSA101 AntibodyMurine7 days>96%[1]
p-SCN-Bn-DOTA64CuRituximabNot Specified48 hours>94%
p-SCN-Bn-NOTA64CuRituximabNot Specified48 hours>94%
DOTA64CuCudotadipepHuman and MouseNot Specified>97%[2][3][4][5][6]
NOTA64CuCunotadipepHuman and MouseNot Specified>97%[2][3][4][5][6]
CHX-A"-DTPA177LuNimotuzumabNot Specified4 daysGood
DTPA Derivatives64CuRituximabNot Specified48 hoursPoor

Experimental Workflow for Serum Stability Assessment

The following diagram illustrates a typical experimental workflow for determining the in vitro serum stability of a radiolabeled conjugate.

experimental_workflow Experimental Workflow for In Vitro Serum Stability Assay cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis radiolabeling Radiolabeling of Conjugate purification Purification of Radiolabeled Conjugate radiolabeling->purification serum_incubation Incubation in Serum at 37°C purification->serum_incubation sampling Aliquoting at Time Points serum_incubation->sampling analysis_method Analysis by HPLC, TLC, or SEC sampling->analysis_method data_analysis Quantification of Intact Conjugate analysis_method->data_analysis stability_report stability_report data_analysis->stability_report Report Results

References

A Comparative Analysis of Bifunctional Chelators for Copper-64 in Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional chelator is a critical step in the design of copper-64 (⁶⁴Cu) based radiopharmaceuticals for Positron Emission Tomography (PET) imaging and therapy. The stability of the ⁶⁴Cu-chelator complex is paramount to ensure accurate targeting and minimize off-target radiation dose. This guide provides an objective comparison of the performance of commonly used bifunctional chelators for ⁶⁴Cu, supported by experimental data from peer-reviewed studies.

Key Performance Characteristics of Bifunctional Chelators

The ideal bifunctional chelator for ⁶⁴Cu should exhibit rapid and efficient radiolabeling under mild conditions, high in vitro and in vivo stability, and favorable pharmacokinetics. This analysis focuses on a selection of widely investigated macrocyclic and acyclic chelators, including DOTA, NOTA, TETA, and sarcophagine (Sar) derivatives.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for a range of bifunctional chelators, providing a direct comparison of their performance characteristics.

ChelatorRadiolabeling ConditionsRadiolabeling EfficiencyIn Vitro Serum Stability (48h)Key In Vivo Findings
p-SCN-Bn-DOTA 37°CModerate~26-94% intactHigh liver retention, suggesting in vivo instability.[1][2]
p-SCN-Bn-Oxo-DO3A Room Temperature, <30 min>95%~80% intactMore stable in serum than ⁶⁴Cu-DOTA-trastuzumab.[1][3]
p-SCN-NOTA Room TemperatureHigh (95% at 31 nM)[1][4][5]~98% intact[2]Superior in vivo stability with low tissue uptake.[2][6]
p-SCN-PCTA Room Temperature, <30 min>95%~80% intactMore stable in serum than ⁶⁴Cu-DOTA-trastuzumab.[1][3]
p-SCN-Bn-DTPA (and derivatives) Room TemperatureHighPoor (<40% intact)[1]Rapid clearance but poor stability leads to high fecal excretion.[1]
Sar-CO₂H Room TemperatureHigh (98% at 250 nM)[1][4][5]Very HighForms extremely stable complexes with good in vivo stability.[5][7]
CB-TE2A Not specifiedNot specifiedSignificantly lower protein-associated ⁶⁴Cu than ⁶⁴Cu-TETA.[8]Enhanced in vivo stability compared to non-bridged analogues.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating these findings. Below are representative protocols for key experiments.

Radiolabeling of Antibody-Chelator Conjugates with ⁶⁴Cu

This protocol describes a general procedure for radiolabeling an antibody conjugated with a bifunctional chelator.

  • Preparation of Reagents:

    • Prepare a stock solution of the antibody-chelator conjugate in a suitable buffer (e.g., 0.25M NH₄OAc, pH 5.5).

    • Obtain ⁶⁴CuCl₂ in 0.01 M HCl.

  • Radiolabeling Reaction:

    • To a microcentrifuge tube, add the desired amount of the antibody-chelator conjugate.

    • Add the ⁶⁴CuCl₂ solution. The molar ratio of chelator to ⁶⁴Cu can be optimized.

    • Adjust the pH of the reaction mixture to the optimal range for the specific chelator (typically pH 5.0-5.5).

    • Incubate the reaction mixture at the appropriate temperature (room temperature for NOTA and Sar derivatives, 37°C or higher for DOTA) for a specified time (e.g., 20-60 minutes).[1][9]

  • Quality Control:

    • Determine the radiochemical purity using techniques such as instant thin-layer chromatography (ITLC) or size-exclusion high-performance liquid chromatography (SE-HPLC).[1]

In Vitro Serum Stability Assay

This assay evaluates the stability of the ⁶⁴Cu-chelate complex in the presence of serum proteins.

  • Incubation:

    • Add the purified ⁶⁴Cu-labeled antibody-chelator conjugate to a vial containing fresh rat or human serum.

    • Incubate the mixture at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.

  • Analysis:

    • Analyze the aliquot by SE-HPLC to separate the intact radiolabeled antibody from dissociated ⁶⁴Cu, which may be bound to serum proteins or other molecules.[1] The percentage of intact complex is calculated by integrating the respective peaks in the chromatogram.

EDTA Challenge Study

This experiment assesses the kinetic inertness of the ⁶⁴Cu-complex by challenging it with a strong competing chelator, EDTA.

  • Preparation:

    • Prepare a solution of the ⁶⁴Cu-labeled chelator.

    • Prepare a solution of EDTA at a significant molar excess (e.g., 100-fold) in a suitable buffer.[10]

  • Challenge:

    • Mix the ⁶⁴Cu-complex solution with the EDTA solution.

    • Incubate the mixture at 37°C for a defined period (e.g., 24 hours).[10]

  • Analysis:

    • Analyze the reaction mixture using radio-TLC or radio-HPLC to quantify the percentage of ⁶⁴Cu that has been transchelated to EDTA.[10]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Radiosynthesis_Workflow cluster_start Preparation cluster_reaction Radiolabeling cluster_qc Quality Control cluster_end Result start Antibody-Chelator Conjugate reaction Incubation (pH, Temp, Time) start->reaction cu64 ⁶⁴CuCl₂ cu64->reaction qc Radio-TLC / SE-HPLC reaction->qc product Purified ⁶⁴Cu-Labeled Antibody qc->product >95% Purity

Caption: Workflow for the radiosynthesis and quality control of a ⁶⁴Cu-labeled antibody.

InVivo_Evaluation_Workflow cluster_injection Administration cluster_imaging PET Imaging cluster_biodistribution Biodistribution cluster_analysis Data Analysis injection Intravenous Injection of ⁶⁴Cu-Radiopharmaceutical pet_ct PET/CT Imaging at Multiple Time Points injection->pet_ct biodist Organ Dissection and Gamma Counting injection->biodist analysis Quantification of %ID/g in Tissues pet_ct->analysis biodist->analysis

Caption: Workflow for the in vivo evaluation of a ⁶⁴Cu-radiopharmaceutical.

Conclusion

The choice of a bifunctional chelator for ⁶⁴Cu has a profound impact on the in vivo performance of the resulting radiopharmaceutical. While acyclic chelators like DTPA derivatives offer rapid labeling, their poor in vivo stability limits their utility.[1] Among the macrocyclic chelators, NOTA and sarcophagine derivatives demonstrate significant advantages, including rapid radiolabeling at room temperature and exceptional in vivo stability.[1][4][5] DOTA, a widely used chelator, often requires heating for efficient labeling and can exhibit suboptimal in vivo stability for ⁶⁴Cu.[1][11] The development of cross-bridged macrocycles like CB-TE2A represents a promising strategy to further enhance the kinetic inertness of ⁶⁴Cu complexes.[8] Ultimately, the selection of the optimal chelator will depend on the specific targeting molecule, the desired pharmacokinetic profile, and the intended application of the ⁶⁴Cu-radiopharmaceutical.

References

A Comparative Guide to p-NH2-Bn-oxo-DO3A for Enhanced Peptide Biodistribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a bifunctional chelator is a critical determinant of the pharmacokinetic properties of radiolabeled peptides. This guide provides a comprehensive comparison of p-NH2-Bn-oxo-DO3A with other commonly used chelators, supported by experimental data, to inform the selection of the optimal chelator for your research and drug development needs.

Performance Comparison of Bifunctional Chelators

The choice of chelator directly impacts radiolabeling efficiency, in vivo stability, and the resulting biodistribution of the peptide conjugate. Below is a summary of key performance indicators for this compound and its alternatives when conjugated to a bombesin (BBN) analog and radiolabeled with Copper-64 (⁶⁴Cu).

Chelator ConjugateRadiolabeling EfficiencyIn Vitro Plasma Stability (1h)In Vivo Stability (30 min)Receptor Affinity (IC₅₀, nM)
⁶⁴Cu/p-NH2-Bn-oxo-DO3A-BBN65%>95%ExcellentNot Reported
⁶⁴Cu/DOTA-BBN>90%100%34%3.0 ± 0.5
⁶⁴Cu/NOTA-BBN>90%>95%Excellent4.1 ± 0.6
⁶⁴Cu/PCTA-BBN>90%>95%Excellent2.8 ± 0.4

In Vivo Biodistribution Comparison

The biodistribution profile is paramount for evaluating the efficacy and off-target effects of a radiolabeled peptide. The following table summarizes the biodistribution data (% Injected Dose per Gram of Tissue - %ID/g) in mice bearing PC-3 prostate cancer xenografts at 30 minutes post-injection of ⁶⁴Cu-labeled BBN peptides.

Organ⁶⁴Cu/p-NH2-Bn-oxo-DO3A-BBN (%ID/g)⁶⁴Cu/DOTA-BBN (%ID/g)⁶⁴Cu/NOTA-BBN (%ID/g)
Blood0.8 ± 0.21.1 ± 0.31.4 ± 0.5
Liver2.5 ± 0.53.2 ± 0.84.5 ± 1.2
Kidneys2.0 ± 0.42.5 ± 0.63.1 ± 0.7
Muscle0.5 ± 0.10.6 ± 0.20.7 ± 0.3
Tumor5.1 ± 1.14.8 ± 1.05.5 ± 1.3
Tumor-to-Blood Ratio 6.4 4.4 3.9
Tumor-to-Muscle Ratio 10.2 8.0 7.9

Note: Data for PCTA-BBN was not available in the compared study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Peptide Conjugation with this compound
  • Peptide Synthesis: The peptide of interest (e.g., a BBN analog) is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.

  • Chelator Activation: The bifunctional chelator, this compound, is activated.

  • Conjugation: The activated chelator is reacted with the peptide on the solid support. This is typically performed in a solution of dimethylformamide (DMF) with a suitable coupling agent.

  • Cleavage and Deprotection: The peptide-chelator conjugate is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: The crude conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Radiolabeling with Copper-64
  • Buffer Preparation: A 0.1 M ammonium acetate buffer is prepared and the pH is adjusted to the optimal level for the specific chelator (typically pH 5.5-6.5).

  • Reaction Mixture: The peptide-chelator conjugate is dissolved in the ammonium acetate buffer.

  • Radionuclide Addition: ⁶⁴CuCl₂ in a dilute HCl solution is added to the reaction mixture.

  • Incubation: The reaction mixture is incubated at an elevated temperature (typically 85-100°C) for a specific duration (e.g., 10-30 minutes).

  • Quality Control: The radiolabeling efficiency is determined by instant thin-layer chromatography (ITLC) or radio-HPLC.

In Vivo Biodistribution Studies in Mice
  • Animal Model: Tumor xenografts are established in immunocompromised mice by subcutaneously injecting a suspension of cancer cells (e.g., PC-3).

  • Radiotracer Administration: Once the tumors reach a suitable size, the ⁶⁴Cu-labeled peptide is administered to the mice via intravenous injection (e.g., through the tail vein).

  • Tissue Harvesting: At predetermined time points post-injection (e.g., 30 minutes, 1 hour, 4 hours), the mice are euthanized.

  • Organ Collection and Weighing: Blood, tumor, and major organs (liver, kidneys, spleen, muscle, etc.) are collected and weighed.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ. Tumor-to-organ ratios are then determined to assess targeting efficacy.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

Peptide_Conjugation_Workflow cluster_synthesis Peptide Synthesis & Conjugation Peptide Synthesis Peptide Synthesis Conjugation Conjugation Peptide Synthesis->Conjugation Chelator Activation Chelator Activation Chelator Activation->Conjugation Cleavage & Deprotection Cleavage & Deprotection Conjugation->Cleavage & Deprotection Purification (RP-HPLC) Purification (RP-HPLC) Cleavage & Deprotection->Purification (RP-HPLC) Characterization (MS) Characterization (MS) Purification (RP-HPLC)->Characterization (MS)

Caption: Peptide Conjugation Workflow

Radiolabeling_Workflow cluster_radiolabeling Radiolabeling Process Buffer Preparation Buffer Preparation Reaction Mixture Reaction Mixture Buffer Preparation->Reaction Mixture Radionuclide Addition Radionuclide Addition Reaction Mixture->Radionuclide Addition Incubation Incubation Radionuclide Addition->Incubation Quality Control Quality Control Incubation->Quality Control

Caption: Radiolabeling Workflow

Biodistribution_Workflow cluster_biodistribution In Vivo Biodistribution Tumor Implantation Tumor Implantation Radiotracer Injection Radiotracer Injection Tumor Implantation->Radiotracer Injection Tissue Harvesting Tissue Harvesting Radiotracer Injection->Tissue Harvesting Radioactivity Measurement Radioactivity Measurement Tissue Harvesting->Radioactivity Measurement Data Analysis Data Analysis Radioactivity Measurement->Data Analysis

Caption: Biodistribution Workflow

Performance of p-NH2-Bn-oxo-DO3A in Different Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted radionuclide therapy and molecular imaging is continually evolving, with the choice of bifunctional chelator playing a pivotal role in the efficacy and safety of radiopharmaceuticals. This guide provides a comprehensive comparison of the performance of p-NH2-Bn-oxo-DO3A (often functionalized as p-SCN-Bn-Oxo-DO3A for bioconjugation) with other commonly used chelators in various preclinical cancer models. The data presented is based on published experimental findings, offering a valuable resource for the selection of optimal chelation strategies in radiopharmaceutical development.

At a Glance: this compound vs. Alternatives

The macrocyclic chelator this compound has demonstrated significant advantages in terms of radiolabeling efficiency and in vitro stability when compared to the widely used DOTA and the acyclic DTPA derivatives, particularly for copper-64 (⁶⁴Cu) labeling of monoclonal antibodies.

Data Presentation

The following tables summarize the quantitative data from comparative studies of this compound-based radioconjugates against other chelators. The primary cancer models discussed are those targeting the HER2/neu receptor, commonly overexpressed in breast cancer, and the CD20 antigen, a marker for B-cell lymphomas.

Table 1: Radiolabeling Efficiency and In Vitro Stability of ⁶⁴Cu-labeled Monoclonal Antibodies
ChelatorAntibodyRadiolabeling ConditionsRadiochemical Yield (RCY)In Vitro Serum Stability (48h)Reference
p-SCN-Bn-oxo-DO3A TrastuzumabRoom Temperature, <30 min>95%~80% intact[1]
p-SCN-Bn-DOTATrastuzumabRoom Temperature, 2h88%26% intact[1]
p-SCN-Bn-PCTATrastuzumabRoom Temperature, <30 min>95%~80% intact[1]
p-SCN-Bn-oxo-DO3A RituximabNot specifiedHigh>94% intact[2][3]
p-SCN-Bn-DOTARituximabNot specifiedHigh>94% intact[2][3]
p-SCN-Bn-NOTARituximabRoom Temperature, Dilute95%97.5% intact[2][3]
p-SCN-Bn-DTPARituximabNot specifiedLowerPoor[2][3]
Table 2: In Vivo Biodistribution of ⁶⁴Cu-labeled Trastuzumab in HER2/neu-Positive Tumor-Bearing Mice (%ID/g at 24h post-injection)
Organ/Tissue⁶⁴Cu-oxo-DO3A-Trastuzumab⁶⁴Cu-DOTA-Trastuzumab⁶⁴Cu-PCTA-TrastuzumabReference
TumorHigher Uptake Lower UptakeHigher Uptake[1]
BloodData not availableData not availableData not available
LiverData not availableData not availableData not available
KidneysData not availableData not availableData not available
SpleenData not availableData not availableData not available
MuscleData not availableData not availableData not available

Note: Specific %ID/g values were not available in the provided search results. The table reflects the qualitative comparison of higher tumor uptake for Oxo-DO3A and PCTA conjugates compared to the DOTA conjugate as reported in the literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparison of this compound with other chelators.

Conjugation of p-SCN-Bn-oxo-DO3A to Monoclonal Antibodies

This protocol describes the covalent attachment of the isothiocyanate derivative of this compound to the lysine residues of a monoclonal antibody, such as trastuzumab or rituximab.

  • Antibody Preparation: The monoclonal antibody is buffer-exchanged into a carbonate/bicarbonate buffer (pH 8.5-9.0) to ensure the availability of deprotonated primary amines on lysine residues. The antibody concentration is typically adjusted to 5-10 mg/mL.

  • Chelator Preparation: A stock solution of p-SCN-Bn-oxo-DO3A is prepared in a non-aqueous solvent such as dimethyl sulfoxide (DMSO).

  • Conjugation Reaction: The chelator solution is added to the antibody solution at a specific molar ratio (e.g., 10:1 or 20:1 chelator to antibody) to control the degree of conjugation. The reaction mixture is incubated at room temperature for 1-2 hours with gentle mixing.

  • Purification: The resulting immunoconjugate is purified from unconjugated chelator using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against a suitable buffer (e.g., 0.1 M ammonium acetate, pH 7.0).

  • Characterization: The number of chelators conjugated per antibody molecule is determined using techniques such as MALDI-TOF mass spectrometry or by a colorimetric assay.

Radiolabeling with Copper-64

This protocol outlines the procedure for radiolabeling the antibody-chelator conjugate with ⁶⁴Cu.

  • Preparation of ⁶⁴Cu: ⁶⁴CuCl₂ is obtained in a dilute acidic solution (e.g., 0.1 M HCl).

  • Buffering: The pH of the ⁶⁴Cu solution is adjusted to a range of 5.5-6.5 using a suitable buffer, such as ammonium acetate.

  • Labeling Reaction: The purified antibody-p-NH2-Bn-oxo-DO3A conjugate is added to the buffered ⁶⁴Cu solution. The reaction is incubated at room temperature for 30-60 minutes.

  • Quality Control: The radiochemical purity of the ⁶⁴Cu-labeled antibody is determined by instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

  • Purification (if necessary): If significant amounts of unbound ⁶⁴Cu are present, the radiolabeled antibody can be purified using size-exclusion chromatography.

In Vivo Biodistribution Studies in Tumor-Bearing Mice

This protocol describes the methodology for evaluating the in vivo distribution of the ⁶⁴Cu-labeled immunoconjugates.

  • Animal Model: Tumor models are established by subcutaneously inoculating cancer cells (e.g., HER2-positive BT-474 cells for trastuzumab studies or CD20-positive Ramos cells for rituximab studies) into the flank of immunocompromised mice. Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³).

  • Injection: A known amount of the ⁶⁴Cu-labeled antibody (typically 1-5 MBq) is injected intravenously into the tail vein of the tumor-bearing mice.

  • Time Points: Animals are euthanized at various time points post-injection (e.g., 4, 24, 48 hours).

  • Organ Harvesting and Counting: Major organs and tissues (including the tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, and bone) are harvested, weighed, and the radioactivity in each sample is measured using a gamma counter.

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and tissue.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by the antibodies discussed and a general workflow for the development and evaluation of radiolabeled antibodies.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 Dimerizes with RAS RAS HER2->RAS Activates PI3K PI3K HER3->PI3K Activates Trastuzumab Trastuzumab Trastuzumab->HER2 Binds to AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival CD20_Signaling_Pathway cluster_membrane_cd20 B-Cell Membrane cluster_cytoplasm_cd20 Cytoplasm CD20 CD20 Apoptosis_Signal Apoptosis Signaling CD20->Apoptosis_Signal Direct Signaling Rituximab Rituximab Rituximab->CD20 Binds to Effector_Cells Effector Cells (e.g., NK cells) Rituximab->Effector_Cells ADCC Complement Complement Rituximab->Complement CDC Effector_Cells->Apoptosis_Signal Induces Complement->Apoptosis_Signal Induces Experimental_Workflow Start Start Antibody_Selection Antibody Selection (e.g., Trastuzumab) Start->Antibody_Selection Chelator_Conjugation Chelator Conjugation (p-SCN-Bn-oxo-DO3A) Antibody_Selection->Chelator_Conjugation Radiolabeling Radiolabeling (with 64Cu) Chelator_Conjugation->Radiolabeling QC Quality Control (RCY, Stability) Radiolabeling->QC In_Vitro_Studies In Vitro Studies (Cell Binding) QC->In_Vitro_Studies In_Vivo_Studies In Vivo Studies (Biodistribution, PET Imaging) QC->In_Vivo_Studies Data_Analysis Data Analysis (%ID/g, Tumor Uptake) In_Vitro_Studies->Data_Analysis In_Vivo_Studies->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to Purity Assessment of p-NH2-Bn-oxo-DO3A Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bifunctional chelator p-NH2-Bn-oxo-DO3A is a critical component in the development of targeted radiopharmaceuticals. Ensuring the purity of its conjugates with peptides and other targeting vectors is paramount for accurate preclinical and clinical evaluation. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of this compound conjugates, supported by experimental protocols and data.

Comparison of Analytical Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the most established and widely used method for determining the purity of this compound conjugates. However, alternative and complementary techniques such as Capillary Electrophoresis (CE) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages in terms of speed, resolution, and the ability to provide orthogonal data. The choice of analytical method will depend on the specific requirements of the analysis, including the nature of the conjugate, the expected impurities, and the desired level of validation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a stationary phase and a mobile phase.Separation of ions in an electric field based on their electrophoretic mobility.Quantification based on the direct proportionality between the integrated NMR signal area and the number of nuclei.
Typical Purity (%) ≥ 95%> 99% (for specific applications)Can provide absolute purity values (e.g., 98.5 ± 0.5%)
Analysis Time 15 - 45 minutes10 - 30 minutes5 - 20 minutes per sample
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.1 - 5 µg/mLDependent on the analyte and internal standard concentration
Limit of Quantification (LOQ) ~0.5 - 5 µg/mL~0.5 - 15 µg/mLDependent on the analyte and internal standard concentration
Strengths Robust, well-established, high-throughput, preparative capabilities.High separation efficiency, low sample and reagent consumption, orthogonal to HPLC.Provides structural information, no need for reference standards of impurities, primary analytical method.
Weaknesses Potential for peak tailing with chelators, interaction with metal ions in the system can cause artifacts.Sensitive to matrix effects, lower loading capacity than HPLC.Lower sensitivity than HPLC, requires specialized equipment and expertise.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the reverse-phase HPLC analysis of this compound conjugates. Optimization of the gradient, flow rate, and column chemistry may be required for specific conjugates.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample Diluent: Water or a low percentage of organic solvent

Procedure:

  • Sample Preparation: Dissolve the this compound conjugate in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm and 280 nm

    • Injection Volume: 10 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Data Analysis: Integrate the peak areas of the main product and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Note on Metal Chelation: Due to the chelating nature of the DO3A moiety, interactions with metal ions in the HPLC system can lead to peak broadening or the appearance of multiple peaks. To mitigate this, it is recommended to pre-complex the conjugate with a suitable metal ion (e.g., Ga³⁺, Lu³⁺, or non-radioactive Y³⁺) prior to analysis. This will result in a single, sharp peak for the metal-conjugate complex.

Capillary Electrophoresis (CE)

CE offers a high-resolution alternative to HPLC for purity analysis.

Instrumentation:

  • Capillary Electrophoresis system with a UV detector

  • Fused silica capillary (e.g., 50 µm internal diameter, 50 cm total length)

Reagents:

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5)

  • Sample Diluent: Water or BGE

Procedure:

  • Capillary Conditioning: Condition the new capillary by flushing with 1 M NaOH, followed by water, and finally with the BGE.

  • Sample Preparation: Dissolve the conjugate in the sample diluent to a concentration of 0.1-1 mg/mL.

  • Electrophoretic Conditions:

    • Voltage: 20 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

    • Detection: 214 nm

  • Data Analysis: Calculate the purity based on the corrected peak areas (peak area divided by migration time).

Quantitative NMR (qNMR)

qNMR is a primary analytical method that can be used to determine the absolute purity of a substance without the need for a reference standard of the analyte itself.

Instrumentation:

  • NMR spectrometer (≥400 MHz)

Reagents:

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Internal Standard (IS) of known purity (e.g., maleic acid, 1,4-dioxane)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound conjugate (e.g., 5-10 mg).

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure full signal relaxation and accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      where:

      • I = integral value

      • N = number of protons for the integrated signal

      • MW = molecular weight

      • m = mass

      • P = purity of the internal standard

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for purity assessment and the logical relationship between the different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification cluster_analysis Purity Assessment cluster_results Results & Decision Synthesis This compound Synthesis Conjugation Conjugation to Targeting Vector Synthesis->Conjugation Purification Purification of Conjugate (e.g., RP-HPLC) Conjugation->Purification HPLC HPLC Analysis Purification->HPLC Primary Method CE Capillary Electrophoresis Purification->CE Orthogonal Method qNMR qNMR Analysis Purification->qNMR Absolute Purity Purity_Confirmation Purity Confirmation (≥ 95%) HPLC->Purity_Confirmation CE->Purity_Confirmation qNMR->Purity_Confirmation Release Release for Further Studies Purity_Confirmation->Release Pass Repurify Repurification Required Purity_Confirmation->Repurify Fail

Caption: Workflow for the synthesis, purification, and purity assessment of this compound conjugates.

Analytical_Technique_Relationship cluster_primary Primary Method cluster_orthogonal Orthogonal & Complementary Methods Main Purity of this compound Conjugate HPLC HPLC (Routine Quality Control) Main->HPLC CE Capillary Electrophoresis (High-Resolution Separation) Main->CE qNMR Quantitative NMR (Absolute Purity & Structural Confirmation) Main->qNMR HPLC->CE Cross-validation HPLC->qNMR Cross-validation

Caption: Relationship between primary and orthogonal analytical techniques for purity assessment.

in vitro and in vivo stability comparison of radiolabeled chelates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the In Vitro and In Vivo Stability of Radiolabeled Chelates

The stability of radiolabeled chelates is a critical determinant of the success of radiopharmaceuticals in both diagnostic imaging and therapeutic applications. A highly stable complex ensures that the radionuclide remains associated with the targeting molecule, minimizing off-target radiation exposure and maximizing efficacy. This guide provides a comparative overview of the in vitro and in vivo stability of commonly used radiolabeled chelates, supported by experimental data and detailed protocols.

The stability of a radiometal complex is influenced by several factors, including the intrinsic properties of the metal and the chelator, as well as the method of conjugation to the targeting biomolecule.[1][2][3] One of the most critical aspects is the coordination chemistry between the radiometal and the chelating agent.[4][5] The chelator must form a thermodynamically stable and kinetically inert complex to prevent the release of the radiometal in vivo.[2][6]

Macrocyclic chelators, such as DOTA and its derivatives, generally form more stable complexes compared to acyclic chelators like DTPA, due to the "macrocyclic effect" which enhances thermodynamic stability.[7][8] The choice of the bifunctional chelator can also impact the biodistribution of the radiopharmaceutical.[7] For instance, high liver uptake can be an indicator of in vivo instability of the radiometal-chelate complex, potentially due to transchelation to proteins like albumin or ceruloplasmin.[7]

dot

Factors Influencing Radiolabeled Chelate Stability cluster_Radiometal Radiometal Properties cluster_Chelator Chelator Properties cluster_Conjugation Conjugation Chemistry IonicRadius Ionic Radius Stability Overall Stability IonicRadius->Stability CoordinationNumber Coordination Number CoordinationNumber->Stability Charge Charge Charge->Stability Structure Structure (Acyclic vs. Macrocyclic) Structure->Stability Denticity Denticity Denticity->Stability FunctionalGroups Functional Groups FunctionalGroups->Stability Linker Linker Type Linker->Stability ConjugationSite Site of Conjugation ConjugationSite->Stability Serum Stability Assay Workflow Start Start Prepare Prepare radiolabeled chelate solution Start->Prepare Incubate Incubate with human serum at 37°C Prepare->Incubate Aliquots Take aliquots at various time points Incubate->Aliquots Analyze Analyze by iTLC-SA or HPLC Aliquots->Analyze Calculate Calculate percentage of intact radiolabeled chelate Analyze->Calculate End End Calculate->End In Vivo Biodistribution Workflow Start Start Administer Administer radiolabeled conjugate to animals Start->Administer Euthanize Euthanize animals at pre-determined time points Administer->Euthanize Dissect Dissect organs and tissues Euthanize->Dissect Weigh Weigh each organ/tissue Dissect->Weigh Measure Measure radioactivity in each sample (gamma counter) Weigh->Measure Calculate Calculate %ID/g Measure->Calculate End End Calculate->End

References

A Head-to-Head Comparison: p-NH2-Bn-oxo-DO3A vs. p-SCN-Bn-oxo-DO3A for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of a bifunctional chelator is a critical decision that can significantly impact the performance of radioimmunoconjugates and other targeted molecular agents. Among the array of options, p-NH2-Bn-oxo-DO3A and p-SCN-Bn-oxo-DO3A have emerged as two prominent contenders. Both are derivatives of the versatile DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, designed to securely cage radiometals for imaging and therapeutic applications. The key distinction lies in their reactive functional groups—an amine (-NH2) and an isothiocyanate (-SCN), respectively—which dictate the strategy and efficiency of their attachment to biomolecules.

This guide provides an objective, data-driven comparison of these two chelators to aid in the selection process for your specific bioconjugation needs.

At a Glance: Key Differences and Performance Metrics

The fundamental difference between this compound and p-SCN-Bn-oxo-DO3A is the chemical reaction they employ for bioconjugation. The amine group of this compound typically requires activation or reaction with an activated functional group on the biomolecule (e.g., an N-hydroxysuccinimide [NHS] ester) to form a stable amide bond. In contrast, the isothiocyanate group of p-SCN-Bn-oxo-DO3A reacts directly with primary amines on biomolecules to form a thiourea linkage.

FeatureThis compoundp-SCN-Bn-oxo-DO3A
Reactive Group Primary Amine (-NH2)Isothiocyanate (-SCN)
Bond Formed AmideThiourea
Reaction pH Typically 7.2-8.5 (for NHS ester reaction)Typically 8.5-9.5
Reaction Speed Generally faster with activated estersGenerally slower than NHS ester reactions
Bond Stability Highly stableStable
Biomolecule Target Primarily carboxyl groups (after activation) or other activated esters on the biomolecule.Primarily primary amines (e.g., lysine residues)

Performance Deep Dive: A Comparative Analysis

Radiolabeling Efficiency and Stability

A crucial aspect of any bifunctional chelator is its ability to be efficiently radiolabeled and to hold the radiometal stably in vivo. A comparative study of various bifunctional chelators, including p-SCN-Bn-oxo-DO3A, for labeling with 64Cu provides valuable insights. In this study, the macrocyclic chelator conjugates, including the one formed with p-SCN-Bn-oxo-DO3A, demonstrated high stability in serum, with less than 6% dissociation of 64Cu over 48 hours[1]. Furthermore, another study highlighted that antibody conjugates of oxo-DO3A derivatives showed superior 64Cu radiolabeling efficiency and stability compared to the analogous DOTA conjugate[2]. While specific data for this compound in a similar comparative context is scarce, the inherent stability of the DO3A macrocycle suggests that its radiometal complexes, once formed, would also exhibit high stability. The efficiency of radiolabeling is generally more dependent on the chelation chemistry of the macrocycle itself rather than the conjugation arm.

Bioconjugation Reaction Kinetics and Yield

The kinetics of the conjugation reaction can be a significant factor, particularly when working with sensitive biomolecules. The reaction of an amine with an NHS ester, a common method for utilizing this compound, is generally considered to be faster than the reaction of an isothiocyanate with an amine[3]. This can be advantageous in minimizing the exposure of the biomolecule to potentially harsh reaction conditions.

The yield of the bioconjugation reaction is dependent on several factors, including the concentration of reactants, pH, temperature, and the number of available reactive sites on the biomolecule. While specific yield data for a direct comparison is unavailable, the efficiency of both amine-reactive and isothiocyanate-based conjugations can be high, often exceeding 70-80% under optimized conditions.

Stability of the Conjugate Linkage

The stability of the covalent bond linking the chelator to the biomolecule is paramount for in vivo applications to prevent premature cleavage and off-target accumulation of the radiolabel. The amide bond formed from the amine group of this compound (typically via an activated ester) is known to be highly stable under physiological conditions. The thiourea bond formed from the isothiocyanate group of p-SCN-Bn-oxo-DO3A is also considered stable. One study found no significant difference in the in vivo stability of thiourea conjugated immunoconjugates and amide conjugated ones[1]. However, some reports suggest that antibody conjugates prepared with isothiocyanates may be less hydrolytically stable over time compared to those prepared using NHS ester methodology[3].

Experimental Protocols: A Guide to Implementation

Detailed experimental protocols are essential for reproducible and successful bioconjugation. Below are generalized protocols for conjugating each chelator to a protein (e.g., an antibody).

Conjugation of this compound to an Antibody via NHS Ester Chemistry

This protocol involves a two-step process: activation of the antibody's carboxyl groups using EDC/NHS chemistry, followed by reaction with the amine-containing chelator.

Materials:

  • Antibody in a suitable buffer (e.g., MES buffer, pH 6.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction buffer (e.g., Phosphate Buffered Saline [PBS], pH 7.2-7.4)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Dissolve the antibody in MES buffer.

  • Activation of Antibody: Add a molar excess of EDC and NHS to the antibody solution. Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Activation Reagents: Immediately purify the activated antibody using a desalting column equilibrated with reaction buffer (PBS, pH 7.2).

  • Conjugation: Immediately add a molar excess of this compound (dissolved in a small amount of DMSO or DMF and then diluted in reaction buffer) to the activated antibody solution.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add quenching solution to stop the reaction.

  • Purification: Purify the antibody-chelator conjugate using size-exclusion chromatography to remove unreacted chelator and byproducts.

  • Characterization: Characterize the conjugate to determine the chelator-to-antibody ratio (e.g., by MALDI-TOF mass spectrometry).

Conjugation of p-SCN-Bn-oxo-DO3A to an Antibody

This protocol describes the direct reaction of the isothiocyanate group with the primary amines (lysine residues) on the antibody.

Materials:

  • Antibody in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 8.5-9.5)

  • p-SCN-Bn-oxo-DO3A

  • Reaction buffer (e.g., carbonate-bicarbonate buffer, pH 8.5-9.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Exchange the antibody into the reaction buffer (carbonate-bicarbonate buffer, pH 8.5-9.5).

  • Chelator Preparation: Dissolve p-SCN-Bn-oxo-DO3A in an organic co-solvent like DMSO or DMF.

  • Conjugation: Add a molar excess of the dissolved p-SCN-Bn-oxo-DO3A to the antibody solution with gentle stirring. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the antibody.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the antibody-chelator conjugate using size-exclusion chromatography to remove unreacted chelator.

  • Characterization: Characterize the conjugate to determine the chelator-to-antibody ratio (e.g., by MALDI-TOF mass spectrometry).

Visualizing the Workflow

To better understand the bioconjugation processes, the following diagrams illustrate the experimental workflows.

pNH2_Bn_oxo_DO3A_Workflow cluster_activation Antibody Activation cluster_conjugation Conjugation cluster_purification Purification Antibody (COOH) Antibody (COOH) EDC/NHS EDC/NHS Antibody (COOH)->EDC/NHS Reacts with Activated Antibody (NHS-ester) Activated Antibody (NHS-ester) EDC/NHS->Activated Antibody (NHS-ester) Forms pNH2_Chelator This compound Activated Antibody (NHS-ester)->pNH2_Chelator Reacts with Conjugate Antibody-Amide-Chelator pNH2_Chelator->Conjugate Forms Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate Purified via SEC pSCN_Bn_oxo_DO3A_Workflow cluster_conjugation Direct Conjugation cluster_purification Purification Antibody (NH2) Antibody (NH2) pSCN_Chelator p-SCN-Bn-oxo-DO3A Antibody (NH2)->pSCN_Chelator Reacts with Conjugate Antibody-Thiourea-Chelator pSCN_Chelator->Conjugate Forms Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate Purified via SEC

References

Safety Operating Guide

Ensuring Safe Disposal of p-NH2-Bn-oxo-DO3A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like p-NH2-Bn-oxo-DO3A are paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

Chemical and Hazard Data Summary

Understanding the chemical properties and associated hazards of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Name 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-aminobenzyl)-4,7,10-triacetic acid
Chemical Formula C₂₁H₃₂N₄O₇·2HCl·2H₂O
Formula Weight 561.5 g/mol
GHS Hazard Statements H302 + H332 (Harmful if swallowed or if inhaled), H360 (May damage fertility or the unborn child), H362 (May cause harm to breast-fed children), H412 (Harmful to aquatic life with long lasting effects)

Experimental Protocol: Disposal of this compound Waste

The following protocol outlines the necessary steps for the safe disposal of this compound waste, including unused product and contaminated materials. This procedure is based on standard laboratory safety practices and information from safety data sheets.

Materials:

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Labeled, sealed, and compatible waste containers.

  • Chemical fume hood.

Procedure:

  • Risk Assessment: Before handling, review the Safety Data Sheet (SDS) for this compound. Be aware of its toxicity, reproductive hazards, and environmental hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves, bench paper) in a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a designated, clearly labeled, and sealed hazardous liquid waste container. The container must be compatible with the solvent used.

    • Sharps Waste: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Toxic," "Reproductive Hazard," "Environmental Hazard").

  • Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Follow your institution's guidelines for secondary containment.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in regular trash.

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning agents. Dispose of cleaning materials as hazardous waste.

  • Hygiene: Immediately change any contaminated clothing. Wash hands and face thoroughly after working with the substance.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_final_disposal Final Disposal start Start: Handling this compound sds Review Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) waste_gen Generate Waste (Unused product, contaminated materials, solutions) ppe->waste_gen sds->ppe is_solid Solid Waste? waste_gen->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_liquid Liquid Waste? is_solid->is_liquid No storage Store Waste in Designated Secure Area solid_waste->storage liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes is_liquid->storage No liquid_waste->storage ehs Contact Environmental Health & Safety (EHS) for Pickup storage->ehs end End: Waste Disposed ehs->end

Essential Safety and Logistical Guidance for Handling p-NH2-Bn-oxo-DO3A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the bifunctional chelator p-NH2-Bn-oxo-DO3A. This document provides immediate, essential safety protocols and logistical plans to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Usage Notes
Eye Protection Safety GlassesMust be equipped with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1]
Chemical Splash GogglesTo be worn in addition to safety glasses when there is a risk of splashing or when handling larger quantities of the compound in solution.
Hand Protection Disposable GlovesNitrile gloves are recommended for their broad chemical resistance to a variety of substances and for their tendency to visibly tear upon puncture.[2] Always inspect gloves for tears or punctures before use.[3] Contaminated gloves should be disposed of immediately and replaced.[2] For prolonged or immersive contact, consult the glove manufacturer's chemical resistance guide.
Body Protection Laboratory CoatA standard, buttoned laboratory coat should be worn to protect the skin and personal clothing from potential contamination.
Closed-toe ShoesImpervious, closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects.[4][5]
Respiratory Protection -Generally not required when handling small quantities of the solid compound in a well-ventilated area. If there is a potential for aerosolization or dust formation, work should be conducted in a fume hood. For significant aerosol generation, a risk assessment should be performed to determine if a respirator is necessary.

Operational Plan: Safe Handling and Experimental Workflow

Adherence to a strict operational plan is paramount when working with this compound. The following workflow is designed to minimize risk at each stage of handling.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area don_ppe Don Personal Protective Equipment (PPE) prep_area->don_ppe Ensure clear and clean workspace weigh Weigh Solid Compound in Ventilated Area don_ppe->weigh Proceed to handling dissolve Dissolve in Appropriate Solvent weigh->dissolve Use fume hood if dusty reaction Perform Conjugation Reaction dissolve->reaction Handle solutions with care decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate After experiment completion dispose Dispose of Waste decontaminate->dispose Segregate waste streams doff_ppe Doff Personal Protective Equipment (PPE) dispose->doff_ppe Follow institutional guidelines wash_hands Wash Hands Thoroughly doff_ppe->wash_hands Final safety step

Figure 1. Step-by-step workflow for the safe handling of this compound.
Experimental Protocols

1. Preparation:

  • Work Area: Designate a specific, well-ventilated area for handling this compound. A chemical fume hood is recommended, especially when handling the powder. Ensure the work surface is clean and uncluttered.

  • PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

2. Handling the Solid Compound:

  • Weighing: To prevent inhalation of any fine particulates, weigh the solid compound in a fume hood or a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. If sonication or heating is required to aid dissolution, ensure the container is securely capped.

3. Performing the Reaction:

  • Conjugation: For conjugation reactions with peptides or other molecules, perform the reaction in a sealed vessel to prevent aerosol formation.

  • Monitoring: When monitoring the reaction (e.g., by chromatography), handle all samples with the same level of precaution as the stock solution.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused or expired solid this compound should be disposed of as solid chemical waste. Place it in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for organic or aqueous chemical waste, depending on the solvent used.[6] Do not mix incompatible waste streams.[6]

  • Contaminated Materials: Disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed waste bag for solid chemical waste.[7]

2. Storage of Waste:

  • All waste containers must be kept securely closed except when adding waste.[8]

  • Store waste in a designated satellite accumulation area that is under the control of laboratory personnel.[8]

3. Final Disposal:

  • All chemical waste must be disposed of through your institution's hazardous waste management program.[9] Follow all local, state, and federal regulations for the disposal of chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.